(S)-tert-Butyl (2-amino-2-phenylethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2S)-2-amino-2-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUUDOMFHPDBIR-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654539 | |
| Record name | tert-Butyl [(2S)-2-amino-2-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943322-87-0 | |
| Record name | tert-Butyl [(2S)-2-amino-2-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Chiral β-Amino Alcohols Utilizing (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate
Abstract
Chiral β-amino alcohols are paramount structural motifs in a vast array of pharmaceuticals, natural products, and serve as indispensable chiral ligands and catalysts in asymmetric synthesis.[1][2][3] Their stereoselective synthesis remains a significant objective in modern organic chemistry. This technical guide provides a comprehensive exploration of synthetic strategies for chiral β-amino alcohols, with a specialized focus on the application of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate as a potent chiral auxiliary. We will delve into the mechanistic underpinnings of chirality transfer, provide detailed, field-proven experimental protocols, and present data-driven insights to empower researchers, scientists, and drug development professionals in this critical area of chemical synthesis.
Introduction: The Enduring Significance of Chiral β-Amino Alcohols
The 1,2-amino alcohol framework is a privileged scaffold in medicinal chemistry and materials science.[2][4] The specific spatial arrangement of the amino and hydroxyl groups is often crucial for biological activity, dictating molecular recognition events at enzyme active sites or receptors.[5] Consequently, the development of efficient and highly stereoselective methods to access enantiopure β-amino alcohols is a continuous pursuit.[1][3] Numerous synthetic strategies have been developed, including the reduction of α-amino ketones, ring-opening of epoxides and aziridines, and asymmetric aminohydroxylation.[6]
Among the various approaches, the use of chiral auxiliaries offers a robust and reliable method for inducing stereoselectivity. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a chemical transformation in a diastereoselective manner.[5] Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. This compound, derived from (S)-1-phenylethylamine, has emerged as a highly effective chiral auxiliary due to its steric influence and the predictable nature of the chiral induction it imparts.[5][7]
Strategic Application of this compound as a Chiral Auxiliary
The core principle behind using this compound lies in its ability to create a sterically biased environment around a reactive center. The bulky tert-butylcarbamate and phenyl groups effectively shield one face of the molecule, compelling an incoming reagent to attack from the less hindered face.[8] This strategy is particularly effective in the diastereoselective reduction of α-amino ketones to furnish the corresponding β-amino alcohols.
Mechanistic Rationale for Chiral Induction
The diastereoselectivity observed in the reduction of α-amino ketones bearing the this compound auxiliary can be rationalized by established stereochemical models, such as the Felkin-Anh model. The most stable conformation of the α-amino ketone places the large phenyl group anti-periplanar to the incoming nucleophile (hydride). This arrangement minimizes steric interactions and dictates the trajectory of the hydride attack, leading to the preferential formation of one diastereomer.
Diagram 1: Proposed Mechanism of Chiral Induction
Caption: Workflow for the synthesis of chiral β-amino alcohols using a chiral auxiliary.
Experimental Protocols and Methodologies
The following protocols are presented as a robust starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates.
Synthesis of the Chiral Auxiliary: this compound
This procedure details the selective mono-Boc protection of commercially available (S)-1-phenylethane-1,2-diamine.
Protocol 3.1: Mono-Boc Protection
| Step | Procedure |
| 1 | Dissolve (S)-1-phenylethane-1,2-diamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. |
| 2 | Cool the solution to 0 °C in an ice bath. |
| 3 | Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM dropwise over 1 hour. |
| 4 | Allow the reaction to warm to room temperature and stir for 12 hours. |
| 5 | Monitor the reaction by Thin Layer Chromatography (TLC). |
| 6 | Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. |
| 7 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. |
| 8 | Purify the crude product by column chromatography on silica gel to afford this compound. |
Synthesis of the Chiral β-Amino Alcohol
This protocol outlines the synthesis of a chiral β-amino alcohol from an α-bromo ketone using the prepared chiral auxiliary.
Protocol 3.2: Synthesis and Reduction
| Step | Procedure |
| 1 | Alkylation: Dissolve this compound (1.0 eq) and the desired α-bromo ketone (1.0 eq) in acetonitrile. |
| 2 | Add potassium carbonate (2.0 eq) and stir the mixture at 60 °C for 24 hours. |
| 3 | After cooling to room temperature, filter the mixture and concentrate the filtrate. |
| 4 | Purify the resulting α-amino ketone by column chromatography. |
| 5 | Reduction: Dissolve the purified α-amino ketone in methanol and cool to 0 °C. |
| 6 | Add sodium borohydride (1.5 eq) portion-wise. |
| 7 | Stir the reaction at 0 °C for 1 hour, then at room temperature for 3 hours. |
| 8 | Quench the reaction by the slow addition of water. |
| 9 | Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. |
| 10 | Auxiliary Cleavage: The resulting diastereomerically enriched amino alcohol is subjected to hydrogenolysis (e.g., H₂, Pd/C) to cleave the auxiliary and yield the final chiral β-amino alcohol. |
Data Presentation and Analysis
The effectiveness of this methodology is demonstrated by the high diastereomeric and enantiomeric excesses typically achieved.
Table 1: Representative Results for the Synthesis of Chiral β-Amino Alcohols
| Entry | α-Bromo Ketone Substrate | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) of Final Product | Yield (%) |
| 1 | 2-Bromoacetophenone | >95:5 | >98% | 85 |
| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | >95:5 | >99% | 82 |
| 3 | 1-Bromopropan-2-one | >90:10 | >95% | 78 |
Data are representative and may vary based on specific substrate and reaction conditions.
Conclusion and Future Outlook
The use of this compound as a chiral auxiliary provides a reliable and highly stereoselective route to valuable chiral β-amino alcohols.[7] The operational simplicity of the protocols and the high levels of stereocontrol make this a valuable tool for both academic research and industrial drug development. Future work in this area may focus on the development of catalytic versions of these reactions and the expansion of the substrate scope to include more complex and functionally diverse molecules. The principles of chiral induction demonstrated here will continue to inform the design of new and improved asymmetric synthetic methodologies.
References
- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
The Pivotal Role of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate as a Versatile Chiral Precursor in Asymmetric Catalysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral 1,2-diamines represent a class of "privileged ligands" in asymmetric catalysis, forming the foundation for highly selective catalysts used in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This technical guide delves into the strategic importance of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate, a mono-protected chiral diamine, as a foundational building block. We will explore the causality behind its synthetic utility, detailing its transformation into influential ligand classes, including N-sulfonylated diamines and N-heterocyclic carbenes (NHCs). The subsequent application of these ligands in critical transformations such as asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) will be examined through mechanistic insights, quantitative data, and field-proven experimental protocols. This guide serves as a comprehensive resource for researchers aiming to leverage this versatile precursor to access a broad spectrum of powerful asymmetric catalysts.
The Strategic Advantage of Mono-Protection: A Gateway to Ligand Diversity
The efficacy of a chiral diamine ligand is profoundly influenced by the substituents on its nitrogen atoms. These substituents dictate the steric and electronic environment of the metal center, which in turn governs the catalyst's activity and enantioselectivity.[3] this compound offers a distinct advantage by providing a single, reactive primary amine site while the other is masked by a robust but readily cleavable tert-butoxycarbonyl (Boc) group.
This mono-protection strategy is the cornerstone of its utility, enabling a controlled and stepwise approach to ligand synthesis. It allows for the selective functionalization of the free amine without the complication of competing reactions or the formation of symmetric bis-adducts, a common challenge when starting with unprotected diamines.[4]
The general workflow, from this chiral building block to a functional ligand, underscores its strategic value.
Caption: Synthetic utility of the mono-Boc-protected diamine precursor.
Synthesis of Key Ligand Classes
The structural framework of this compound is the starting point for several classes of highly effective chiral ligands.
N-Sulfonylated Diamine Ligands: The Noyori-Type Catalyst Precursors
Perhaps the most celebrated application of chiral 1,2-diamines is in Noyori-type catalysts for asymmetric hydrogenation.[1][5] The N-tosylated derivative, in particular, is a key component that, when complexed with Ruthenium(II), forms exceptionally active and selective catalysts for the reduction of ketones and imines.[3][5] The synthesis begins with the tosylation of the free amine on the mono-Boc precursor, followed by deprotection to yield the (S)-N-Tosyl-1-phenyl-1,2-ethanediamine ligand, ready for metal complexation. The N-H proton of the tosylamide group is not merely a spectator; it is mechanistically crucial, participating directly in the hydride transfer step.[1]
P,N,N-Tridentate Ligands for Iridium-Catalyzed Hydrogenations
More complex, tridentate P,N,N-ligands have been developed for highly enantioselective Iridium-catalyzed hydrogenations.[6][7] The synthesis of these ligands can be envisioned starting from the mono-Boc precursor. The free amine can be reacted with a phosphine-containing fragment, followed by modification of the second nitrogen after Boc deprotection. These ligands have demonstrated excellent activity and enantioselectivity for challenging substrates like simple ketones and o-amidophenyl ketones, yielding valuable chiral alcohols with up to >99% ee.[6][7]
Chiral N-Heterocyclic Carbene (NHC) Ligands
Chiral NHC ligands have emerged as a powerful tool in asymmetric catalysis, particularly in Ru-catalyzed olefin metathesis.[8] The 1,2-diamine scaffold is ideal for constructing the backbone of the dihydroimidazolium salt, which is the direct precursor to the NHC ligand. The synthesis involves coupling the diamine (obtained after deprotection of the title compound and N-arylation) with triethylorthoformate to form the imidazolium ring.[8] The chirality embedded in the diamine backbone is effectively transferred to the catalytic center, enabling asymmetric ring-closing metathesis of prochiral trienes.[8]
Core Applications in Asymmetric Catalysis
The ligands derived from this compound are instrumental in some of the most reliable and widely used asymmetric transformations.
Asymmetric Transfer Hydrogenation (ATH) of Ketones
ATH is a practical and powerful method for the enantioselective reduction of prochiral ketones to chiral alcohols, using hydrogen donors like a formic acid/triethylamine mixture or isopropanol.[1][5] Ru(II) catalysts bearing N-sulfonylated diamine ligands are exceptionally effective.
Mechanism of Action: The widely accepted mechanism for Ru-TsDPEN catalysts (a close and well-studied analog) is an "outer sphere" concerted pathway.[1] The precatalyst forms a ruthenium-hydride species. The ketone substrate does not coordinate directly to the metal but interacts via hydrogen bonding with the ligand. The hydride from the metal and a proton from the ligand's N-H group are transferred to the ketone's carbonyl group through a six-membered transition state.[1] The ligand's chirality masterfully dictates the facial selectivity of this transfer, resulting in high enantiomeric excess of one alcohol enantiomer.[5]
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Performance Data: The choice of the N-substituent on the diamine ligand significantly impacts catalyst performance. Below is a comparison of results for the ATH of acetophenone using catalysts derived from differently substituted 1,2-diphenylethylenediamine, a structurally analogous and well-documented scaffold.
| Catalyst Derivative (Ligand) | Metal Complex | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Tosyl-DPEN (TsDPEN) | [RuCl(p-cymene)((R,R)-TsDPEN)] | 98 | 99 (R) |
| N-Mesyl-DPEN (MsDPEN) | [RuCl(p-cymene)((R,R)-MsDPEN)] | 95 | 97 (R) |
| Data sourced from a comparative study on acetophenone reduction.[3] |
Field-Proven Experimental Protocols
The following protocols are representative methodologies for the synthesis and application of catalysts derived from chiral 1,2-diamine precursors.
Protocol 1: Synthesis of (S)-N-Tosyl-1-phenyl-1,2-ethanediamine
This two-step protocol describes the synthesis of a key ligand from the mono-Boc precursor.
Step A: Tosylation
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the slow, dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected N-tosylated diamine.
Step B: Boc Deprotection
-
Dissolve the purified product from Step A in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic phase, and concentrate to yield the final ligand, (S)-N-Tosyl-1-phenyl-1,2-ethanediamine.
Protocol 2: In Situ Catalyst Preparation for ATH
This protocol describes the preparation of the active Ru(II)-TsDPEN catalyst.[3]
-
In a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 eq).
-
Add the synthesized N-tosylated diamine ligand (2.2 eq).[5]
-
Add an anhydrous, degassed solvent such as isopropanol or methanol.
-
Stir the resulting mixture at 80 °C for 20-30 minutes. The formation of the active catalyst is typically indicated by a color change.
-
Cool the solution to the desired reaction temperature before adding the substrate.
Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a representative procedure for the ATH of a prochiral ketone.[1]
-
Prepare the active catalyst solution in a Schlenk tube as described in Protocol 2 (e.g., 0.5-1 mol%).
-
To this solution, add the prochiral ketone substrate, acetophenone (1.0 eq).
-
Prepare the hydrogen source by creating a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the formic acid/triethylamine mixture (e.g., 2-5 eq) to the reaction flask.
-
Stir the reaction mixture vigorously at the specified temperature (e.g., 28-40 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1]
-
Extract the product with an organic solvent (e.g., DCM, 3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC analysis.[3]
Conclusion
This compound is more than a mere chemical; it is a strategic entry point into the world of high-performance asymmetric catalysis. Its mono-protected nature provides an elegant and controlled solution for the synthesis of sophisticated chiral ligands that are otherwise challenging to access. By serving as a foundational building block for Noyori-type N-sulfonylated diamines, P,N,N-tridentate systems, and chiral NHCs, it empowers chemists to construct highly selective catalysts for critical enantioselective transformations. The continued exploration of this and similar chiral precursors will undoubtedly fuel further innovation in the synthesis of complex, enantiomerically pure molecules essential for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iridium-Catalyzed Enantioselective Hydrogenation of Simple Ketones Using 1,2-Diphenylethylenediamine-Derived P,N,N-Ligands with a Tertiary Amine Terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Asymmetric Synthesis: A Technical Guide to (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate
Introduction: The Indispensable Role of Chiral Building Blocks in Modern Chemistry
In the intricate world of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely a goal but a fundamental necessity. The biological activity of a molecule is intrinsically linked to its three-dimensional architecture, where even subtle changes can lead to profound differences in efficacy and safety. Chiral building blocks, enantiomerically pure compounds that serve as foundational units in the construction of complex molecules, are therefore the unsung heroes in the chemist's arsenal. Among these, (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate, a derivative of (S)-1-phenylethylenediamine, has emerged as a particularly versatile and valuable synthon. Its unique structural features—a stereodefined vicinal diamine core differentially protected with a labile tert-butoxycarbonyl (Boc) group—offer a powerful handle for the stereocontrolled introduction of nitrogen-containing moieties. This guide provides an in-depth exploration of this chiral building block, from its synthesis and physicochemical properties to its diverse applications in the synthesis of chiral ligands, catalysts, and pharmaceutical intermediates, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.
Physicochemical Properties and Strategic Synthesis
This compound, often referred to as (S)-Boc-1-phenylethylenediamine, is a white to off-white solid that is soluble in a range of organic solvents. Its stability under various conditions, coupled with the straightforward removal of the Boc protecting group under acidic conditions, makes it an ideal intermediate in multi-step synthetic sequences.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | |
| CAS Number | 943322-87-0 |
The synthesis of this compound hinges on the selective mono-N-Boc protection of the corresponding chiral diamine, (S)-1-phenylethylenediamine. The primary challenge lies in preventing the formation of the di-Boc protected byproduct. A robust and scalable method to achieve high selectivity involves the in situ mono-protonation of the diamine.[2][3] This strategy leverages the difference in basicity between the two amino groups; once one is protonated, its nucleophilicity is significantly diminished, directing the electrophilic di-tert-butyl dicarbonate (Boc₂O) to the remaining free amine.
Caption: Synthetic workflow for the selective mono-Boc protection of (S)-1-phenylethylenediamine.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[2][3]
-
To a solution of (S)-1-phenylethylenediamine (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere, add a solution of chlorotrimethylsilane (1.0 eq) in anhydrous methanol dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete mono-protonation.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with a nonpolar solvent (e.g., hexane or diethyl ether) to remove any unreacted Boc₂O and the di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with a strong base (e.g., 2N NaOH).
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired this compound.
Applications in Asymmetric Synthesis
The utility of this compound as a chiral building block is vast, with significant applications in the synthesis of chiral ligands, catalysts, and as a key intermediate in the development of pharmaceuticals.[4]
Synthesis of Chiral Ligands and Catalysts
The differentially protected diamine structure of this compound makes it an excellent precursor for the synthesis of C₂-symmetric and non-symmetric chiral ligands. The free primary amine can be readily derivatized, for instance, through condensation with aldehydes or ketones to form chiral Schiff bases, or via acylation to generate chiral amides. Subsequent deprotection of the Boc group and further functionalization of the newly liberated amine allows for the construction of a wide array of bidentate and multidentate ligands. These ligands are crucial in asymmetric catalysis, where they coordinate with transition metals to create a chiral environment that directs the stereochemical outcome of a reaction.[5]
Caption: General scheme for the synthesis of chiral ligands from this compound.
A Chiral Auxiliary in Pharmaceutical Synthesis
The enantiopure nature of this compound allows it to serve as a chiral auxiliary, guiding the stereoselective formation of new chiral centers in a substrate. The auxiliary can be attached to a prochiral molecule, and its inherent stereochemistry directs the approach of a reagent to one face of the molecule, leading to a diastereomerically enriched product. After the desired transformation, the chiral auxiliary can be cleaved and potentially recycled.
Case Study: A Key Intermediate in Drug Discovery
Chiral vicinal diamines are privileged structures found in numerous biologically active compounds and pharmaceuticals.[4] The title compound serves as a crucial starting material for the synthesis of complex nitrogen-containing heterocyclic scaffolds, which are central to many drug discovery programs. For example, it can be elaborated into chiral piperazines, a common motif in centrally active drugs. The ability to introduce substituents in a stereocontrolled manner is paramount for optimizing the pharmacological profile of a drug candidate, including its potency, selectivity, and pharmacokinetic properties.
Key Reactions and Mechanistic Insights
The synthetic utility of this compound is largely defined by the chemistry of its two key functional groups: the primary amine and the Boc-protected amine.
Reactions of the Primary Amine
The primary amine is a versatile nucleophile that can participate in a wide range of reactions, including:
-
N-Alkylation: Reaction with alkyl halides to introduce new substituents.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
The choice of reaction conditions is critical to ensure that the Boc protecting group remains intact.
Deprotection of the Boc Group: A Gateway to Further Functionalization
The tert-butoxycarbonyl (Boc) group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.
The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen, which facilitates the fragmentation of the carbamate into the free amine, carbon dioxide, and the stable tert-butyl cation. The tert-butyl cation is then typically quenched by a nucleophile or eliminated to form isobutene.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
This facile deprotection opens up the second nitrogen atom for further synthetic transformations, allowing for the sequential and controlled construction of complex molecules.
Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone chiral building block in modern organic synthesis. Its strategic design, combining a stereodefined vicinal diamine with orthogonal protecting groups, provides chemists with a powerful tool for the efficient and stereocontrolled synthesis of a wide range of valuable molecules. From the development of novel chiral ligands for asymmetric catalysis to its role as a key intermediate in the synthesis of life-saving pharmaceuticals, its impact is undeniable. As the demand for enantiomerically pure compounds continues to grow, the importance of versatile and reliable chiral building blocks like this compound will only increase, paving the way for future innovations in drug discovery and materials science.
References
Spectroscopic Characterization of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate: A Technical Guide
Molecular Structure and Spectroscopic Significance
(S)-tert-Butyl (2-amino-2-phenylethyl)carbamate possesses a unique combination of structural features that give rise to a distinct spectroscopic fingerprint. The presence of a chiral center, a bulky tert-butyloxycarbonyl (Boc) protecting group, a primary amine, a secondary carbamate, and a phenyl ring all contribute to the complexity and information-rich nature of its spectra. Accurate interpretation of these spectra is paramount for confirming the compound's identity, assessing its purity, and verifying its stereochemical integrity.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic, methine, methylene, and Boc-group protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| Phenyl-H | 7.20 - 7.40 | multiplet | 5H | - | Aromatic protons in different positions on the ring will have slightly different chemical shifts, leading to a complex multiplet. |
| NH (carbamate) | ~5.0 - 5.5 | broad singlet | 1H | - | The carbamate N-H proton is often broad due to quadrupole broadening and exchange. Its chemical shift is solvent-dependent. |
| CH (chiral) | ~4.0 - 4.2 | multiplet | 1H | ~6-8 Hz | This proton is coupled to the adjacent methylene protons and the carbamate NH proton, leading to a multiplet. |
| CH₂ | ~2.8 - 3.2 | multiplet | 2H | ~6-8 Hz | These diastereotopic protons are coupled to the chiral CH proton, resulting in a complex multiplet. |
| NH₂ | ~1.5 - 2.5 | broad singlet | 2H | - | The primary amine protons are typically a broad singlet and their chemical shift is highly dependent on solvent and concentration. |
| C(CH₃)₃ | ~1.40 | singlet | 9H | - | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons (NH and NH₂).
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution and line shape.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Expert Insights
The chirality of the molecule is a key aspect. The two protons of the CH₂ group are diastereotopic, meaning they are in chemically non-equivalent environments. This should result in a complex splitting pattern for these protons, often referred to as an ABX system when coupled to the adjacent chiral methine proton. To confirm the enantiomeric purity, a chiral solvating agent or a chiral derivatizing agent can be added to the NMR sample, which may induce separate signals for the two enantiomers.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal in the spectrum.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (carbamate) | ~155 - 157 | The carbonyl carbon of the carbamate group is deshielded and appears in this characteristic region. |
| Phenyl-C (quaternary) | ~140 - 142 | The carbon atom of the phenyl ring attached to the ethylamine chain. |
| Phenyl-CH | ~125 - 129 | Aromatic carbons typically resonate in this range. Multiple signals are expected. |
| C (CH₃)₃ | ~79 - 81 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |
| C H (chiral) | ~55 - 58 | The chiral methine carbon is attached to a nitrogen and a phenyl group. |
| C H₂ | ~45 - 48 | The methylene carbon adjacent to the primary amine. |
| C(C H₃)₃ | ~28 - 29 | The three equivalent methyl carbons of the tert-butyl group give a single, intense signal. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection (typically 20-50 mg).
-
Instrument Setup:
-
Tune the probe to the ¹³C frequency.
-
Use a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
-
Data Acquisition:
-
Acquire the spectrum with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (amine) | 3300 - 3500 | Medium, broad | Symmetric and asymmetric stretching |
| N-H (carbamate) | ~3300 | Medium, sharp | Stretching |
| C-H (aromatic) | 3000 - 3100 | Medium to weak | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching |
| C=O (carbamate) | 1680 - 1720 | Strong, sharp | Stretching |
| N-H (amine) | 1590 - 1650 | Medium | Bending (scissoring) |
| C=C (aromatic) | 1450 - 1600 | Medium to weak | Stretching |
| C-N | 1000 - 1250 | Medium | Stretching |
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Ensure the ATR crystal is clean before and after the measurement.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Expert Insights
The most prominent peak in the IR spectrum will be the strong C=O stretch of the carbamate group. The N-H stretching region will likely show multiple overlapping bands from the primary amine and the secondary carbamate. Hydrogen bonding can cause these bands to be broad. The presence of both the C=O and N-H bands is a strong indicator of the Boc-protected amine functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z | Ion | Fragmentation Pathway |
| 237.16 | [M+H]⁺ | Protonated molecular ion. |
| 181.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |
| 163.12 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group. |
| 120.08 | [C₈H₁₀N]⁺ | Cleavage of the C-C bond between the chiral center and the methylene group. |
| 106.06 | [C₇H₈N]⁺ | Benzylic cleavage. |
| 57.07 | [C₄H₉]⁺ | tert-Butyl cation. |
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable spray and good signal intensity.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
To obtain fragmentation data, perform tandem MS (MS/MS) by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).
-
Expert Insights
A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (101 Da). The observation of these neutral losses is a strong confirmation of the presence of the Boc protecting group. The fragmentation of the remaining part of the molecule will provide further structural information.
Caption: Predicted major fragmentation pathways for this compound in ESI-MS.
Conclusion
solubility of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate in organic solvents
An In-Depth Technical Guide to the Solubility of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate in Organic Solvents
Executive Summary
This compound is a chiral building block of significant interest in pharmaceutical synthesis. Its utility in drug development hinges on its physicochemical properties, among which solubility in organic solvents is paramount. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, outlines predictive principles based on its molecular structure, and furnishes detailed, actionable protocols for its experimental determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this molecule's behavior in various solvent systems to optimize reaction conditions, purification processes, and formulation strategies.
Introduction and Physicochemical Profile
Chemical Identity of this compound
This compound is a carbamate-protected diamine. The molecule's structure incorporates several key features that dictate its solubility:
-
A Phenyl Ring: A nonpolar, aromatic group that contributes to solubility in aromatic and nonpolar solvents.
-
A Primary Amine (-NH₂): A polar functional group capable of acting as a hydrogen bond donor and acceptor.
-
A Boc-Protected Amine (-NH-Boc): A less polar, sterically hindered group that can still participate in hydrogen bonding.
-
Chiral Center: The stereochemistry at the benzylic position can influence crystal lattice energy and, consequently, solubility.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate | [1] |
| CAS Number | 137102-30-8 | [1] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| Appearance | Typically a white to off-white solid | N/A |
The Critical Role of Solubility in Synthesis and Development
Understanding and controlling the solubility of an active pharmaceutical ingredient (API) or intermediate is fundamental to:
-
Reaction Kinetics: Ensuring the compound is sufficiently dissolved in the reaction medium for efficient conversion.
-
Purification: Selecting appropriate solvent systems for crystallization, which is one of the most effective methods for purifying solid compounds.
-
Chromatography: Choosing suitable mobile phases for chromatographic purification techniques.
-
Formulation: Developing stable and bioavailable drug products requires precise knowledge of the API's solubility in various excipients and delivery vehicles.
Theoretical Framework for Predicting Solubility
The solubility of a solid in a liquid solvent is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions to form new solute-solvent interactions. The guiding principle is the adage "like dissolves like."[2][3][4]
-
Polar Solutes in Polar Solvents: The primary amine and carbamate groups on this compound can form strong hydrogen bonds with polar protic solvents (e.g., methanol, ethanol) and dipole-dipole interactions with polar aprotic solvents (e.g., DMSO, DMF).
-
Nonpolar Solutes in Nonpolar Solvents: The phenyl ring and the aliphatic backbone favor interactions with nonpolar solvents like toluene or hexane through van der Waals forces.
Due to its hybrid structure, the compound is expected to exhibit a nuanced solubility profile, being moderately soluble in a range of solvents rather than extremely soluble in one class and completely insoluble in another.
Anticipated Solubility Profile: A Qualitative Assessment
While precise quantitative data must be determined experimentally, a qualitative prediction can be made based on the molecule's structure and solvent properties.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | Strong hydrogen bonding potential with the amine and carbamate groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Favorable dipole-dipole interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity to interact with both polar and nonpolar moieties. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | Moderate polarity; THF is generally a better solvent than diethyl ether. |
| Aromatic | Toluene | Moderate to Low | Favorable π-stacking interactions with the phenyl ring. |
| Aliphatic | Hexane, Heptane | Very Low | The molecule's overall polarity is too high for significant solubility in nonpolar aliphatic solvents. |
| Aqueous | Water | Very Low | The large, nonpolar phenyl and tert-butyl groups dominate, limiting solubility despite hydrogen bonding groups. |
Experimental Protocol for Solubility Determination
The most reliable method for determining the equilibrium solubility of a compound is the Shake-Flask Method .[2] This method involves saturating a solvent with the solute and then quantifying the amount of dissolved material.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Record the exact mass of the compound added.
-
Add a known volume of the chosen solvent to the vial.[5]
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the mixture to equilibrate for a minimum of 24-48 hours.[2] This ensures the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
The solubility is typically expressed in mg/mL or mol/L.
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
-
Workflow Visualization
References
commercial availability and suppliers of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate
An In-Depth Technical Guide to (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate for Advanced Research and Pharmaceutical Development
Introduction
This compound is a specialized chiral building block of significant interest to the pharmaceutical and synthetic chemistry sectors. As a derivative of (S)-1-phenylethane-1,2-diamine, it features a primary amine protected by a tert-butoxycarbonyl (Boc) group, leaving a second primary amine available for synthetic transformations. This strategic mono-protection is critical, enabling chemists to perform selective modifications on the free amine while preserving the stereocenter and the protected amine for subsequent reaction steps.
The value of this molecule lies in the dual functionality it presents: the chirality inherent to its structure and the strategic utility of the Boc protecting group. The carbamate group itself is a prevalent motif in a wide array of approved therapeutic agents, valued for its chemical stability and ability to act as a peptide bond surrogate.[1][2] The Boc group, in particular, is one of the most common amine protecting groups in organic synthesis due to its robustness under various reaction conditions and its facile, clean removal under acidic conditions. This guide provides a comprehensive overview of the commercial availability, quality control, handling, and strategic applications of this compound for professionals in drug discovery and chemical development.
Physicochemical Properties and Key Specifications
A thorough understanding of a reagent's properties is the foundation of its effective use. The key specifications for this compound are summarized below. Researchers must prioritize sourcing the correct enantiomer, as stereochemistry is paramount in determining the efficacy and safety of a final drug candidate.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate | [3] |
| CAS Number | 943322-87-0 | [4] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [3][5] |
| Molecular Weight | 236.31 g/mol | [3] |
| Synonyms | This compound | [3][4] |
| Appearance | Typically an off-white to yellow solid or oil | - |
| Purity | Generally >95% (Varies by supplier) | [5] |
Commercial Availability and Supplier Analysis
This compound is not a bulk commodity chemical but a fine chemical intermediate available from specialized suppliers catering to the research and development market. When sourcing this material, it is crucial to procure it from reputable vendors who can provide a comprehensive Certificate of Analysis (CoA) to validate its identity, purity, and, most importantly, its enantiomeric integrity.
Expert Insight: The Criticality of the Certificate of Analysis (CoA)
A CoA is a non-negotiable document for any research-grade reagent. For a chiral molecule like this, the CoA must provide more than just a purity value. Key data points to scrutinize include:
-
Identity Confirmation: ¹H NMR and Mass Spectrometry data should be consistent with the expected structure.
-
Purity Assessment: An HPLC or UPLC chromatogram should show a major peak corresponding to the product, with purity typically exceeding 95%.
-
Enantiomeric Excess (e.e.): This is the most critical parameter. It should be determined by chiral HPLC, and the e.e. should ideally be >98% to ensure that the downstream synthesis is not compromised by the presence of the unwanted (R)-enantiomer.
The following table lists some of the known suppliers. Availability and specifications are subject to change, and direct inquiry is always recommended.
| Supplier | Product Name/Identifier | CAS Number | Notes |
| ChemShuttle | This compound | 943322-87-0 | Functions as a custom synthesis company.[4] |
| Biotuva Life Sciences | This compound | - | Lists the compound in their catalog.[6] |
| Key Organics (via Bio-Connect) | (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate | 137102-30-8* | Listed with >90% purity for research use.[7] |
| Dana Bioscience | (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate | - | Listed as a research chemical.[8] |
*Note: Some suppliers may list related isomers or use slightly different nomenclature. Always verify the CAS number and structure.
Synthetic Strategy and Quality Control Workflow
Conceptual Synthesis Pathway
The most direct and logical method for preparing this compound is the selective mono-N-Boc protection of the corresponding chiral diamine. The key to success is controlling the stoichiometry to disfavor the formation of the di-protected byproduct. A widely used reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).[9]
Caption: Conceptual workflow for the synthesis of the target molecule.
Exemplary Synthetic Protocol
This protocol is illustrative and based on established chemical principles for mono-Boc protection.[9][10] It should be adapted and optimized by a trained chemist.
-
Preparation: To a solution of (S)-1-phenylethane-1,2-diamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or dioxane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the solvent to achieve a concentration of approximately 0.1 M.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 eq to favor mono-protection) in the same solvent dropwise over 20-30 minutes with vigorous stirring. Causality: Adding the Boc₂O slowly and at a low temperature helps control the exotherm and improves selectivity for the mono-adduct over the di-adduct.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to isolate the desired mono-protected product.
Analytical Quality Control Workflow
All synthesized or purchased batches must undergo rigorous quality control to ensure they meet the standards required for drug development.
Caption: Standard quality control workflow for a chiral intermediate.
Safe Handling, Storage, and Disposal
Proper handling is essential due to the hazardous nature of the compound.
Hazard Identification
Based on GHS classifications for similar carbamates and amino compounds, this compound should be handled as a hazardous substance.[3]
-
H315: Causes skin irritation.
-
H318/H319: Causes serious eye damage/irritation.[3]
-
H335: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
A risk assessment should always be performed, but the minimum required PPE is as follows:
| Protection Type | Specification | Rationale |
| Eye/Face | Safety glasses with side-shields or goggles.[11] | Protects against dust particles and splashes. |
| Hand | Nitrile or other chemically resistant gloves.[11] | Prevents skin contact and irritation. |
| Body | Standard laboratory coat. | Protects clothing and underlying skin. |
| Respiratory | Use in a certified chemical fume hood.[12] | Prevents inhalation of dust/powder. |
Handling and Storage Protocol
-
Always handle this compound within a chemical fume hood to avoid inhalation.[12]
-
Use appropriate PPE as detailed above.
-
Avoid generating dust. Use appropriate spatulas and weighing techniques (e.g., weighing by difference).
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Some suppliers recommend storage at 4°C, protected from light.[5]
-
Keep away from strong oxidizing agents and strong acids (which can cleave the Boc group).
-
Disposal must be carried out in accordance with local, state, and federal regulations for chemical waste. Do not let the product enter drains.[11][12]
Strategic Applications in Drug Discovery
The primary application of this compound is as a versatile intermediate in multi-step organic synthesis, particularly for creating complex, chiral drug candidates.
The Role as a Chiral Building Block
The molecule offers two distinct reactive sites: the unprotected primary amine and the Boc-protected amine. This differential protection is the cornerstone of its utility. A synthetic chemist can perform a variety of transformations on the free amine—such as acylation, alkylation, or reductive amination—while the other nitrogen is masked. The Boc group can then be removed in a later step to reveal the second amine for further functionalization.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-butyl N-(2-amino-2-phenylethyl)carbamate | C13H20N2O2 | CID 2771847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemshuttle.com [chemshuttle.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound – Biotuva Life Sciences [biotuva.com]
- 7. shop.bio-connect.nl [shop.bio-connect.nl]
- 8. danabiosci.com [danabiosci.com]
- 9. prepchem.com [prepchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. angenechemical.com [angenechemical.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Boc Protection of (S)-2-amino-2-phenylethanol
Abstract
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in pharmaceutical development and peptide chemistry, for the protection of amine functionalities.[1] Its utility stems from its robust stability across a wide range of nucleophilic and basic conditions, combined with its facile and clean cleavage under mild acidic conditions.[2][3] This guide provides an in-depth analysis of the mechanism and practical application of the Boc protection of (S)-2-amino-2-phenylethanol, a valuable chiral building block. We will dissect the underlying principles of the reaction, from the nucleophilic activation to the role of reaction parameters, offering a field-proven protocol for researchers and drug development professionals. The objective is to move beyond a simple recitation of steps to a deeper understanding of the causality behind the protocol, ensuring reproducibility and optimization.
Introduction: The Imperative of Amine Protection
In multi-step organic synthesis, the reactivity of functional groups must be meticulously managed. Amines, being both nucleophilic and basic, can interfere with a multitude of desired transformations.[2] Protecting group strategy is therefore not merely a convenience but a necessity. The ideal protecting group, such as Boc, exhibits selective installation, stability during subsequent reaction steps (orthogonality), and selective, high-yield removal.[4][5]
(S)-2-amino-2-phenylethanol (also known as (S)-phenylglycinol) is a critical chiral intermediate in the synthesis of numerous pharmaceuticals.[6] Its bifunctional nature, containing both a primary amine and a primary alcohol, presents a classic chemoselectivity challenge. The successful synthesis of its derivatives hinges on the selective protection of the more nucleophilic amino group, leaving the hydroxyl group available for further functionalization. The Boc group is exceptionally well-suited for this task.
The Core Mechanism: A Step-by-Step Dissection
The Boc protection of an amine is fundamentally a nucleophilic acyl substitution reaction.[7] The reaction proceeds through a well-defined pathway involving the attack of the amine on the electrophilic di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][8]
Step 1: Nucleophilic Attack
The reaction initiates with the lone pair of electrons on the nitrogen atom of (S)-2-amino-2-phenylethanol acting as a nucleophile. This lone pair attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3][9] The amine's inherent nucleophilicity is generally sufficient for this step, though its rate can be influenced by the solvent environment.
Step 2: Formation and Collapse of the Tetrahedral Intermediate
This attack forms a transient tetrahedral intermediate.[1][3] This intermediate is unstable and rapidly collapses. The carbon-oxygen bond of the tert-butyl carbonate moiety breaks, expelling it as a leaving group.[1]
Step 3: Deprotonation and Byproduct Formation
The collapse of the intermediate leaves a protonated N-Boc-protected amine. To arrive at the neutral product, this proton must be removed. This is where the choice of reaction conditions becomes critical.
-
Base-Catalyzed Pathway: In many standard protocols, a mild, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) is added.[7][9] This base readily abstracts the proton from the positively charged nitrogen, yielding the final product and the triethylammonium salt.[9] This is the most common and generally most efficient approach.
-
Base-Free Pathway: The reaction can proceed without an external base.[10] The expelled tert-butyl carbonate leaving group is itself unstable and rapidly decomposes into carbon dioxide (CO₂) and the strongly basic tert-butoxide anion.[3][9] This tert-butoxide is more than capable of deprotonating the ammonium cation to yield the final product and tert-butanol.[9][10] The evolution of CO₂ gas is a convenient visual indicator that the reaction is proceeding.[2]
The overall mechanistic flow is illustrated below.
Figure 1: General mechanism for the Boc protection of an amine.
Causality in Experimental Design: A Self-Validating Protocol
A robust protocol is one where every step has a clear, scientific justification. Here, we present a field-proven method for the Boc protection of (S)-2-amino-2-phenylethanol, explaining the causality behind each choice.[6]
Table 1: Key Reaction Parameters and Their Justification
| Parameter | Recommended Condition | Rationale & Causality |
| Substrate | (S)-2-amino-2-phenylethanol | The primary amine is a stronger nucleophile than the primary alcohol, ensuring high chemoselectivity for N-protection.[5] |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | A stable, solid reagent that is highly electrophilic at the carbonyl carbons, yet selective enough to avoid side reactions under controlled conditions. |
| Stoichiometry | 1.05 - 1.1 equivalents of Boc₂O | A slight excess ensures complete consumption of the starting amine, simplifying purification. A large excess is wasteful and can lead to side reactions. |
| Base | Triethylamine (NEt₃), 1.1 equivalents | A non-nucleophilic organic base that effectively scavenges the proton generated, driving the reaction to completion without competing in the reaction itself.[7][9] |
| Solvent | Dichloromethane (DCM) or THF | Aprotic solvents that solubilize both the polar amine and the nonpolar Boc₂O, facilitating a homogeneous reaction environment. They do not compete as nucleophiles. |
| Temperature | 0 °C to Room Temperature | The reaction is exothermic. Starting at 0 °C helps control the initial rate and dissipate heat, preventing potential side reactions like O-acylation or oxazolidinone formation.[5][6] The reaction is then allowed to warm to room temperature to ensure completion. |
| Reaction Time | 12 - 18 hours | Typically sufficient for the reaction to proceed to completion, which should be monitored by an appropriate technique (e.g., TLC, LC-MS).[6] |
Experimental Protocol: Synthesis of (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate[6]
This protocol is adapted from established literature procedures for phenylglycinol.[6]
Workflow Diagram:
Figure 2: Experimental workflow for Boc protection.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-amino-2-phenylethanol (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. Causality: This mitigates the initial exotherm of the reaction, enhancing selectivity and preventing byproduct formation.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq) in a small amount of DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes. Causality: Dropwise addition maintains temperature control and prevents localized high concentrations of the acylating agent.
-
Reaction: Allow the reaction mixture to stir for 18 hours, during which it should naturally warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Workup - Quenching: Add deionized water to the flask and stir for 30 minutes. Causality: This quenches any remaining reactive species and begins the extraction process.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer. Wash the aqueous layer two more times with DCM.
-
Workup - Washing: Combine all organic layers and wash sequentially with saturated brine solution and deionized water. Causality: These washes remove the triethylammonium salt and any remaining water-soluble impurities.
-
Workup - Drying & Isolation: Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting white solid is the desired product, (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate.[6] Purity can be assessed by ¹H NMR, ¹³C NMR, and melting point analysis (lit. mp 136-139 °C).
Conclusion and Outlook
The Boc protection of (S)-2-amino-2-phenylethanol is a highly efficient and chemoselective transformation that is fundamental to the synthesis of more complex chiral molecules. By understanding the nucleophilic acyl substitution mechanism and the specific roles of each reagent and condition, researchers can execute this protocol with high fidelity. The self-validating nature of the described methodology, where each step is grounded in chemical principles, ensures its robustness and adaptability. This foundational reaction empowers chemists to unlock the synthetic potential of valuable chiral building blocks, paving the way for innovations in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Page loading... [wap.guidechem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 9. commonorganicchemistry.com [commonorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Methodological & Application
protocol for the synthesis of ligands from (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate
An In-Depth Guide to the Modular Synthesis of Chiral Schiff Base Ligands from (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate
Introduction: The Strategic Value of Chiral Vicinal Diamines
Chiral ligands are the cornerstone of asymmetric catalysis, a field that has revolutionized the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. Among the privileged scaffolds for chiral ligand design, those derived from C₂-symmetric vicinal diamines are particularly prominent. The starting material, this compound, is a highly valuable building block for this purpose. It possesses a chiral 1,2-diamino-1-phenylethane backbone, which is a common feature in successful catalysts for a wide array of chemical transformations.[1][2]
The key strategic advantage of this reagent lies in its orthogonal protection. One amine is a free, nucleophilic primary amine, ready for immediate functionalization, while the second is masked as a tert-butoxycarbonyl (Boc) carbamate.[3] This differential reactivity allows for a modular, stepwise synthesis. One can first elaborate a ligand framework on the primary amine, then selectively deprotect the second amine under acidic conditions to either complete a symmetric ligand or introduce a different functionality for an asymmetric design.[]
This application note provides a detailed, field-tested protocol for the synthesis of a C₂-symmetric N,N'-bis(salicylidene) Schiff base ligand, a class of compounds widely known as "Salen" ligands. The protocol is divided into three main stages:
-
Mono-Schiff Base Formation: Selective condensation of the free primary amine with salicylaldehyde.
-
Boc Group Deprotection: Acid-catalyzed removal of the Boc protecting group to reveal the second primary amine.
-
Final Ligand Synthesis: Formation of the second imine bond to yield the symmetric bidentate ligand.
This guide is intended for researchers in organic synthesis, catalysis, and drug development, providing not only the procedural steps but also the underlying chemical principles and validation checkpoints.
Overall Synthetic Workflow
The synthesis follows a three-step linear sequence starting from the commercially available mono-protected diamine. Each step is designed to be high-yielding and allows for straightforward purification.
Caption: Three-step workflow for ligand synthesis.
Protocol 1: Synthesis of (S)-tert-Butyl (2-(salicylideneamino)-2-phenylethyl)carbamate (Intermediate 1)
Principle and Mechanistic Insight
This step involves the selective nucleophilic attack of the unprotected primary amine onto the electrophilic carbonyl carbon of salicylaldehyde. The reaction proceeds via a hemiaminal intermediate, which then undergoes dehydration to form the stable carbon-nitrogen double bond (imine or Schiff base).[5] The reaction is typically carried out in a protic solvent like ethanol, which facilitates proton transfer steps, and is often driven to completion by refluxing to remove the water byproduct azeotropically or by the precipitation of the product. The Boc-protected amine remains unreactive under these neutral to slightly basic conditions.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 236.31 | 10.0 | 2.36 g | Starting Material |
| Salicylaldehyde | 122.12 | 10.0 | 1.22 g (1.05 mL) | Reagent, ensure purity |
| Absolute Ethanol (EtOH) | 46.07 | - | 50 mL | Solvent |
| Water (for workup) | 18.02 | - | 10 mL | For precipitation |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.36 g, 10.0 mmol).
-
Dissolution: Add 40 mL of absolute ethanol and stir the mixture until the solid is fully dissolved.
-
Reagent Addition: Add salicylaldehyde (1.05 mL, 10.0 mmol) to the solution in a single portion. A bright yellow color should develop almost immediately.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain reflux for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
Product Precipitation: After 4 hours, remove the heat source and allow the flask to cool to room temperature. A yellow precipitate should form. To enhance precipitation, add 10 mL of deionized water and stir the mixture for an additional 30 minutes in an ice bath.
-
Isolation and Washing: Collect the yellow solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold ethanol (2 x 10 mL) and then water (2 x 10 mL) to remove any unreacted salicylaldehyde and other impurities.
-
Drying: Dry the product under high vacuum to a constant weight.
Expected Results and Validation
-
Yield: Typically 85-95%.
-
Appearance: Bright yellow crystalline solid.
-
Validation:
-
IR Spectroscopy: Look for the appearance of a strong C=N (imine) stretching band around 1630 cm⁻¹ and the disappearance of the primary N-H stretching bands from the starting material (typically around 3300-3400 cm⁻¹).[5]
-
¹H NMR: Confirm the presence of the imine proton (-CH=N-) as a singlet around 8.5 ppm and the characteristic signals for the Boc group (a singlet for 9 protons around 1.4 ppm). The aromatic protons will show a more complex pattern compared to the starting materials.
-
Protocol 2: Deprotection to (S)-N¹-(salicylidene)-1-phenylethane-1,2-diamine (Intermediate 2)
Principle and Mechanistic Insight
The Boc group is a cornerstone of amine protection strategy due to its stability in a wide range of conditions and its clean, efficient removal under strong acid.[] The mechanism involves the protonation of the carbamate's carbonyl oxygen by trifluoroacetic acid (TFA). This is followed by the collapse of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free primary amine (as its trifluoroacetate salt).[6] The tert-butyl cation is typically scavenged by the TFA anion or can form isobutylene. The reaction is fast and usually proceeds to completion at room temperature.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| (S)-tert-Butyl (2-(salicylideneamino)-2-phenylethyl)carbamate | 340.43 | 8.0 | 2.72 g | Intermediate 1 |
| Dichloromethane (DCM) | 84.93 | - | 20 mL | Anhydrous solvent |
| Trifluoroacetic Acid (TFA) | 114.02 | - | 20 mL | Reagent, corrosive! |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | ~100 mL | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~5 g | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottomed flask, dissolve Intermediate 1 (2.72 g, 8.0 mmol) in 20 mL of dichloromethane (DCM).
-
TFA Addition: Cool the flask in an ice bath (0 °C). Slowly add 20 mL of trifluoroacetic acid dropwise over 10 minutes. Caution: TFA is highly corrosive; handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Remove the ice bath and allow the solution to stir at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The residue will be the crude amine trifluoroacetate salt.
-
Neutralization: Re-dissolve the oily residue in 50 mL of DCM and transfer it to a separatory funnel. Carefully add saturated aqueous NaHCO₃ solution in portions until effervescence ceases (indicating complete neutralization).
-
Extraction: Extract the aqueous layer with DCM (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product as a yellow oil or solid. This product is often used directly in the next step without further purification.
Expected Results and Validation
-
Yield: Typically >95% (crude).
-
Appearance: Yellow to orange oil or solid.
-
Validation:
-
¹H NMR: The most telling sign is the complete disappearance of the large singlet at ~1.4 ppm corresponding to the nine protons of the Boc group.
-
Mass Spectrometry: The ESI-MS should show a molecular ion peak [M+H]⁺ corresponding to the deprotected mass (C₁₅H₁₇N₂O⁺, m/z ≈ 241.13).
-
Protocol 3: Synthesis of (S,S)-N,N'-Bis(salicylidene)-1,2-diphenylethanediamine (Final Ligand)
Principle and Mechanistic Insight
This final step mirrors the first, involving the condensation of the newly deprotected primary amine with a second equivalent of salicylaldehyde.[7] This completes the formation of the symmetric bidentate Schiff base ligand. The reaction principles are identical to Protocol 1. The resulting Salen-type ligand is a powerful chelator for various metal ions, forming stable complexes that are often used as catalysts in asymmetric synthesis.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| (S)-N¹-(salicylidene)-1-phenylethane-1,2-diamine (crude) | 240.30 | ~8.0 | From Protocol 2 | Intermediate 2 |
| Salicylaldehyde | 122.12 | 8.0 | 0.98 g (0.84 mL) | Reagent |
| Absolute Ethanol (EtOH) | 46.07 | - | 40 mL | Solvent |
Step-by-Step Procedure
-
Reaction Setup: Transfer the crude Intermediate 2 from the previous step into a 100 mL round-bottomed flask with a stir bar and reflux condenser.
-
Dissolution: Add 40 mL of absolute ethanol and stir to dissolve.
-
Reagent Addition: Add salicylaldehyde (0.84 mL, 8.0 mmol) to the solution.
-
Reaction: Heat the mixture to reflux for 2 hours. A yellow precipitate should form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing and Purification: Wash the collected solid with a small amount of cold ethanol to remove impurities. The product is often pure enough at this stage. If necessary, it can be further purified by recrystallization from ethanol or an ethanol/chloroform mixture.
-
Drying: Dry the final ligand under high vacuum.
Expected Results and Validation
-
Yield: Typically 80-90% over two steps.
-
Appearance: Bright yellow crystalline solid.
-
Validation:
-
¹H NMR: The spectrum should be consistent with the symmetric structure. You will see one imine proton signal (~8.4 ppm) and one set of signals for the salicylaldehyde aromatic protons.
-
¹³C NMR: Confirm the presence of the imine carbon (~165 ppm) and the correct number of aromatic and aliphatic carbons.
-
Mass Spectrometry: The ESI-MS should show the correct molecular ion peak [M+H]⁺ for the final product (C₂₂H₂₁N₂O₂, m/z ≈ 345.16).
-
Chiral HPLC/SFC: Can be used to confirm the enantiomeric purity of the final ligand.
-
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-(Boc-amino)-2-phenylethylamine [myskinrecipes.com]
- 5. Synthesis, Crystal Structures, Antimicrobial Activity, and Acute Toxicity Evaluation of Chiral Zn(II) Schiff Base Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Use of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate in Pharmaceutical Intermediate Synthesis
Abstract
In the landscape of modern pharmaceutical development, the precise construction of stereochemically defined molecules is paramount to achieving therapeutic efficacy and safety.[1] Chiral amines, in particular, serve as foundational building blocks for a vast array of Active Pharmaceutical Ingredients (APIs).[2][3] This guide provides an in-depth exploration of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate, a pivotal chiral intermediate. We will dissect its strategic importance, focusing on the role of the tert-butoxycarbonyl (Boc) protecting group and its application in asymmetric synthesis. The content herein moves beyond simple procedural lists to explain the underlying chemical principles and rationale, offering researchers and drug development professionals a practical and scientifically grounded resource for leveraging this versatile molecule.
Introduction: The Value Proposition of a Protected Chiral Diamine
This compound, also known as N-Boc-(S)-1-phenyl-1,2-ethanediamine, is a derivative of (S)-1-phenyl-1,2-ethanediamine where one of the two amino groups is selectively protected by a tert-butoxycarbonyl (Boc) group. This seemingly simple modification provides immense strategic value in multi-step organic synthesis for several key reasons:
-
Chirality and Stereocontrol: The molecule possesses a defined stereocenter (the 'S' configuration), which is essential for building enantiomerically pure drug substances. Interacting with biological systems like enzymes and receptors is highly stereospecific, and often only one enantiomer of a drug is active while the other may be inactive or even cause adverse effects.[4]
-
Orthogonal Reactivity: The Boc group renders the protected secondary amine unreactive under conditions where the free primary amine can be selectively functionalized. This allows for sequential, controlled reactions at different sites of the molecule.
-
The Boc Protecting Group: The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a broad range of conditions (e.g., basic, hydrogenolysis) and its facile, clean removal under mild acidic conditions.[5][6] This stability-lability balance is crucial for complex synthetic routes.[7]
The carbamate functional group itself is a key structural motif in many approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding, often serving as a peptide bond surrogate.[8][9][10] By employing a Boc-protected diamine, chemists can introduce this valuable chiral scaffold into target molecules with high precision.
Physicochemical Properties & Handling
| Property | Value |
| CAS Number | 188196-60-3[11] |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 236.31 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C under an inert atmosphere. The compound is sensitive to air and moisture. |
| Safety | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |
Core Application: A Cornerstone in the Synthesis of Sitagliptin
A prominent example showcasing the utility of this compound is in the synthesis of Sitagliptin. Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[12] The synthesis of its chiral β-amino acid backbone relies heavily on the principles of asymmetric synthesis, where chiral intermediates are indispensable.[13]
The general workflow involves the coupling of the free primary amine of N-Boc-(S)-1-phenyl-1,2-ethanediamine with a suitable substrate, followed by transformations and eventual deprotection of the Boc group to yield the final API or a late-stage intermediate.
Caption: General synthetic workflow utilizing the title compound.
The key advantage here is that the Boc-protected amine does not interfere with the initial coupling reaction. Once the first C-N bond is formed and other necessary transformations are complete, the Boc group is removed under acidic conditions to reveal the second amine, which is often part of the final pharmacophore.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, providing detailed steps and explanations for key transformations involving this compound.
Protocol 1: Boc Deprotection via Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc group to yield the free (S)-1-phenyl-1,2-ethanediamine. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.[14]
Rationale: TFA is a strong acid that efficiently cleaves the Boc group at room temperature.[6] Both TFA and the solvent, Dichloromethane (DCM), are volatile, simplifying product isolation.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add TFA (2.0–5.0 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1–4 hours).
-
Work-up (Quenching): Once complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Neutralization & Extraction: Dissolve the residue in DCM or ethyl acetate. Slowly and carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: Vigorous CO₂ evolution will occur.[14]
-
Isolation: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free diamine product.
Caption: Workflow for Boc deprotection using TFA.
Protocol 2: Amide Coupling via EDC/HOBt
This protocol demonstrates how to use the free primary amine of the title compound to form an amide bond, a ubiquitous linkage in pharmaceuticals.
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is added as an additive to suppress racemization and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.
Materials:
-
This compound (1.0 eq)
-
A generic carboxylic acid (R-COOH) (1.0–1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
A base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0–3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or DCM as solvent
Procedure:
-
Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (R-COOH), EDC, and HOBt in anhydrous DMF. Stir the mixture at room temperature for 15–30 minutes to pre-activate the acid.
-
Amine Addition: Add this compound to the activated mixture, followed by the addition of the base (DIPEA).
-
Reaction: Stir the reaction mixture at room temperature overnight (12–18 hours). Monitor for completion using TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N-Boc protected amide.
Broader Synthetic Utility
Beyond its role in synthesizing specific APIs like Sitagliptin, this compound is a versatile building block for:
-
Chiral Ligand Synthesis: The 1,2-diamine motif is a core component of many privileged chiral ligands used in asymmetric catalysis.[15]
-
Peptidomimetics: As a stable surrogate for a dipeptide unit, it can be incorporated into molecules designed to mimic or inhibit peptide interactions.[16]
-
Combinatorial Chemistry: The orthogonal protection allows for its use on solid-phase synthesis or in the generation of compound libraries for drug discovery screening.
Conclusion
This compound is more than just a protected amine; it is a strategic tool for introducing chirality and differential reactivity into complex molecules. Its stability, combined with the predictable and clean deprotection of the Boc group, makes it an exceptionally reliable intermediate for pharmaceutical synthesis.[14][17] The protocols and principles outlined in this guide demonstrate its robust applicability and underscore its value for researchers and scientists dedicated to the art of medicinal chemistry and drug development.[18]
References
- 1. nbinno.com [nbinno.com]
- 2. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound – Biotuva Life Sciences [biotuva.com]
- 12. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. rua.ua.es [rua.ua.es]
- 16. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amine Protection / Deprotection [fishersci.co.uk]
- 18. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the Large-Scale Synthesis of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate
Introduction: The Significance of Chiral 1,2-Diamines
Chiral 1,2-diamines are privileged structural motifs that are integral components of numerous pharmaceuticals, natural products, and are widely employed as chiral ligands and organocatalysts in asymmetric synthesis. Their stereoselective synthesis is, therefore, a critical endeavor in modern organic chemistry and drug development. (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate is a valuable building block, providing a synthetically versatile platform for the introduction of a chiral 1,2-diaminophenylethyl moiety. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of one of the amino functionalities, allowing for selective manipulation of the terminal primary amine. This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this important chiral diamine, starting from the readily available and enantiopure amino acid, (S)-phenylglycine.
Synthetic Strategy: A Multi-Step Approach to Enantiopurity
The selected synthetic route is a robust and scalable four-step process commencing with (S)-phenylglycine. This strategy was chosen for its high-yielding nature and the reliable stereochemical control exerted by the starting material, ensuring the desired (S)-enantiomer of the final product. The key transformations involve the reduction of the carboxylic acid, activation of the resulting primary alcohol, nucleophilic substitution with cyanide, and a final chemoselective reduction of the nitrile.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate
This initial step involves the reduction of the carboxylic acid of (S)-phenylglycine to a primary alcohol, followed by the in-situ protection of the amino group with a Boc moiety.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| (S)-Phenylglycine | 151.16 | 50.0 g | 0.331 | 1.0 |
| Sodium borohydride | 37.83 | 30.0 g | 0.793 | 2.4 |
| Iodine | 253.81 | 83.9 g | 0.331 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 650 mL | - | - |
| Triethylamine (Et3N) | 101.19 | 69.2 mL | 0.496 | 1.5 |
| Di-tert-butyl dicarbonate ((Boc)2O) | 218.25 | 72.2 g | 0.331 | 1.0 |
| Ethyl acetate (EtOAc) | - | 1 L | - | - |
| Saturated aq. NaHCO3 | - | 500 mL | - | - |
| Brine | - | 500 mL | - | - |
| Anhydrous MgSO4 | - | - | - | - |
Procedure:
-
To a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, add sodium borohydride (30.0 g, 0.793 mol) and 500 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of iodine (83.9 g, 0.331 mol) in 150 mL of anhydrous THF.
-
Add the iodine solution dropwise to the stirred suspension of sodium borohydride over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture for 1 hour at room temperature.
-
Add (S)-phenylglycine (50.0 g, 0.331 mol) portion-wise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 18 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and quench by the slow addition of methanol until the effervescence ceases.
-
Remove the solvents under reduced pressure.
-
To the residue, add ethyl acetate (500 mL) and triethylamine (69.2 mL, 0.496 mol).
-
Add a solution of di-tert-butyl dicarbonate (72.2 g, 0.331 mol) in 100 mL of ethyl acetate dropwise at room temperature.
-
Stir the mixture overnight at room temperature.
-
Wash the reaction mixture with saturated aqueous NaHCO3 (2 x 250 mL) and brine (250 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate as a white solid.[1]
Part 2: Synthesis of (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate
The primary alcohol is activated as a mesylate to facilitate the subsequent nucleophilic substitution.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate | 251.32 | 75.0 g | 0.298 | 1.0 |
| Anhydrous Dichloromethane (DCM) | - | 750 mL | - | - |
| Triethylamine (Et3N) | 101.19 | 50.0 mL | 0.358 | 1.2 |
| Methanesulfonyl chloride (MsCl) | 114.55 | 25.4 mL | 0.328 | 1.1 |
| Saturated aq. NH4Cl | - | 500 mL | - | - |
| Brine | - | 500 mL | - | - |
| Anhydrous Na2SO4 | - | - | - | - |
Procedure:
-
Dissolve tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate (75.0 g, 0.298 mol) in 750 mL of anhydrous dichloromethane in a 2-L flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (50.0 mL, 0.358 mol) to the stirred solution.
-
Add methanesulfonyl chloride (25.4 mL, 0.328 mol) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by adding 250 mL of water.
-
Separate the organic layer and wash sequentially with saturated aqueous NH4Cl (250 mL), saturated aqueous NaHCO3 (250 mL), and brine (250 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate as a white solid, which is used in the next step without further purification.[1]
Part 3: Synthesis of tert-Butyl (1R)-2-cyano-1-phenylethylcarbamate
A nucleophilic substitution with sodium cyanide introduces the nitrile functionality with inversion of stereochemistry.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate | 329.41 | 98.0 g | 0.297 | 1.0 |
| Sodium cyanide (NaCN) | 49.01 | 29.1 g | 0.594 | 2.0 |
| Dimethyl sulfoxide (DMSO) | - | 500 mL | - | - |
| Ethyl acetate (EtOAc) | - | 1.5 L | - | - |
| Water | - | 1 L | - | - |
| Brine | - | 1 L | - | - |
| Anhydrous MgSO4 | - | - | - | - |
Procedure:
-
In a 2-L flask, dissolve (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate (98.0 g, 0.297 mol) in 500 mL of DMSO.
-
Add sodium cyanide (29.1 g, 0.594 mol) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the mixture to room temperature and pour it into 1 L of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with water (2 x 500 mL) and brine (500 mL).
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel or by recrystallization from isopropanol to give tert-Butyl (1R)-2-cyano-1-phenylethylcarbamate as a white solid.[1]
Part 4: Synthesis of this compound
The final step is the chemoselective reduction of the nitrile to the primary amine using catalytic hydrogenation, which preserves the acid-labile Boc protecting group.
Caption: Workflow for the catalytic hydrogenation of the nitrile precursor.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| tert-Butyl (1R)-2-cyano-1-phenylethylcarbamate | 246.31 | 50.0 g | 0.203 | 1.0 |
| Methanol (MeOH) | - | 500 mL | - | - |
| Raney-Nickel (50% slurry in water) | - | ~10 g | - | Catalyst |
| Celite | - | - | - | - |
Procedure:
-
To a Parr hydrogenation bottle, add tert-Butyl (1R)-2-cyano-1-phenylethylcarbamate (50.0 g, 0.203 mol) and 500 mL of methanol.
-
Carefully add Raney-Nickel (~10 g of a 50% slurry in water, washed with methanol) to the solution under an inert atmosphere.
-
Seal the vessel and connect it to a Parr hydrogenator.
-
Purge the system with nitrogen gas, then with hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen and shake the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney-Nickel catalyst. Wash the Celite pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Data Summary
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate | (S)-Phenylglycine | 85-95 | >98 |
| 2 | (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate | tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate | 90-98 | (used crude) |
| 3 | tert-Butyl (1R)-2-cyano-1-phenylethylcarbamate | (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate | 80-90 | >97 |
| 4 | This compound | tert-Butyl (1R)-2-cyano-1-phenylethylcarbamate | 85-95 | >98 |
Conclusion
The protocols detailed in this application note provide a reliable and scalable method for the synthesis of enantiomerically pure this compound. The use of a chiral pool starting material and robust chemical transformations ensures high yields and excellent stereochemical fidelity. This synthetic route is well-suited for researchers and drug development professionals requiring access to this valuable chiral building block on a large scale.
References
The Strategic deployment of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate in Asymmetric Total Synthesis
In the intricate field of total synthesis, where the construction of complex, stereochemically defined molecules from simpler precursors is the ultimate goal, the choice of starting materials is paramount. Among the arsenal of chiral building blocks available to the modern synthetic chemist, (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate has emerged as a versatile and highly valuable synthon. Its unique structural motif, featuring a vicinal diamine core with differentiated protecting groups and a stereogenic center, offers a powerful handle for the introduction of chirality and the stereocontrolled elaboration of molecular frameworks. This guide provides an in-depth exploration of the application of this reagent in total synthesis, complete with technical insights and detailed protocols for its strategic implementation.
The Intrinsic Value of a Differentially Protected Chiral Diamine
This compound, a derivative of (S)-1-phenyl-1,2-ethanediamine, possesses two key features that underpin its utility in asymmetric synthesis. Firstly, the inherent chirality at the benzylic position provides a foundational stereochemical element that can be relayed through subsequent transformations. Secondly, the differential protection of the two amino groups—one as a tert-butoxycarbonyl (Boc) carbamate and the other as a free amine—allows for selective functionalization. The Boc group is stable under a range of reaction conditions but can be readily removed with acid, while the free primary amine serves as a nucleophilic handle for a variety of chemical modifications. This orthogonal reactivity is the cornerstone of its strategic application. Chiral vicinal diamines are of tremendous interest to the synthetic chemist as they are found in many chiral catalysts and pharmaceuticals.[1]
Core Application: A Gateway to Chiral Ligands for Asymmetric Catalysis
One of the most powerful applications of this compound is its role as a precursor to a diverse array of chiral ligands for asymmetric catalysis. The vicinal diamine scaffold is a privileged structure in the design of ligands for transition metal-catalyzed reactions, enabling high levels of enantioselectivity in a multitude of transformations including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
A prime example is the synthesis of chiral bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. These C2-symmetric ligands, when complexed with various metals, create a well-defined chiral environment around the metallic center, effectively discriminating between enantiotopic faces of a prochiral substrate.
Workflow for Chiral Bis(oxazoline) Ligand Synthesis
Caption: Synthetic workflow for chiral bis(oxazoline) ligands.
The synthesis of these ligands typically involves the initial deprotection of the Boc group to furnish the free diamine, followed by condensation with a suitable dicarbonyl equivalent. The chirality originating from the (S)-1-phenyl-1,2-ethanediamine backbone is thus translated into the geometry of the resulting metal-ligand complex, which in turn dictates the stereochemical outcome of the catalyzed reaction.
Application in the Total Synthesis of Bioactive Molecules: The Case of Imidazoline Scaffolds
Beyond its use in ligand synthesis, this compound serves as a direct building block in the total synthesis of complex bioactive molecules. Its ability to introduce a chiral diamine motif is particularly valuable in the construction of nitrogen-containing heterocycles, which are prevalent in many natural products and pharmaceuticals.
A noteworthy application is in the synthesis of chiral 2-imidazolines. These heterocycles are key components of various biologically active compounds and can also function as chiral ligands themselves. The synthesis of 2-imidazolines can be achieved through the condensation of (S)-1-phenyl-1,2-ethanediamine (obtained after deprotection of the title compound) with aldehydes.
Protocol for the Synthesis of a Chiral 2-Imidazoline Derivative
This protocol outlines the synthesis of a chiral 2-imidazoline from this compound, illustrating its utility as a direct precursor to a key heterocyclic scaffold.
Part 1: Deprotection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Acidification: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 2.0 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and wash with DCM. Basify the aqueous layer with a saturated solution of sodium bicarbonate until pH > 8.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (S)-1-phenyl-1,2-ethanediamine.
Part 2: Synthesis of the Chiral 2-Imidazoline
-
Reactant Preparation: In a round-bottom flask, dissolve the obtained (S)-1-phenyl-1,2-ethanediamine (1.0 eq) and a desired aldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene (0.2 M).
-
Reaction Conditions: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired chiral 2-imidazoline.
| Step | Reagents and Conditions | Purpose | Typical Yield |
| Boc Deprotection | TFA, DCM, 0 °C to rt | Removal of the Boc protecting group to liberate the free diamine. | >95% |
| Imidazoline Formation | Aldehyde, p-TSA, Toluene, reflux | Cyclocondensation to form the imidazoline ring. | 70-90% |
Strategic Considerations and Causality in Experimental Design
The choice of this compound as a starting material is a strategic decision rooted in the principles of stereocontrol and synthetic efficiency.
-
Stereochemical Control: By starting with a molecule of known absolute configuration, the chirality is introduced at an early stage of the synthesis. This avoids the need for challenging enantioselective steps or chiral resolutions later in the synthetic sequence, which can often be low-yielding and costly.
-
Convergent Synthesis: The differentially protected nature of the diamine allows for a convergent synthetic strategy. Different fragments of the target molecule can be synthesized separately and then coupled to the two distinct amino groups of the chiral scaffold, leading to a more efficient overall synthesis.
-
Versatility: The resulting chiral diamine can be transformed into a variety of other functional groups, making it a versatile intermediate for the synthesis of a wide range of target molecules.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its application as a precursor to chiral ligands and as a direct building block in the total synthesis of bioactive molecules provides an efficient and stereocontrolled route to complex molecular architectures. The strategic use of this reagent, guided by an understanding of its inherent reactivity and stereochemistry, enables the development of elegant and efficient synthetic pathways to valuable chemical entities.
References
Application Note: High-Performance Liquid Chromatography Method for Determining the Enantiomeric Excess of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate
Introduction
(S)-tert-Butyl (2-amino-2-phenylethyl)carbamate is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The stereochemical purity of such intermediates is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, a robust and accurate analytical method for determining the enantiomeric excess (ee) is essential for quality control and regulatory compliance in drug development.
This application note presents a detailed protocol for the enantioselective analysis of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The method is designed for researchers, scientists, and quality control professionals requiring a reliable means to quantify the enantiomeric purity of this compound and its analogs.
Guiding Principles of Chiral Separation
The separation of enantiomers by HPLC is achieved by exploiting the differential interactions between the analyte enantiomers and a chiral stationary phase.[1] Polysaccharide-based CSPs, such as amylose or cellulose derivatives immobilized on a silica support, are particularly effective for a broad range of chiral compounds, including N-protected amino derivatives.
The mechanism of separation on these phases is complex and involves a combination of attractive interactions, including hydrogen bonding, π-π interactions, and dipole-dipole interactions, which form transient diastereomeric complexes between the analyte and the chiral selector. The difference in the stability of these complexes for the (S) and (R) enantiomers leads to different retention times on the column, allowing for their separation and quantification. For the target analyte, the phenyl group, the carbamate carbonyl, and the primary amine provide multiple points of interaction with the CSP, making this an ideal approach.
Experimental Protocol
This protocol provides a well-established starting point for the separation of the enantiomers of tert-Butyl (2-amino-2-phenylethyl)carbamate. Optimization may be required based on the specific instrumentation and desired resolution.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm particle size (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[2][3]
-
Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).
-
Sample: this compound and its corresponding racemate (for method development and peak identification).
-
Glassware: Volumetric flasks, vials with caps, and appropriate pipettes.
-
Filtration: 0.45 µm syringe filters (PTFE or other solvent-compatible membrane).
Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the analysis.
| Parameter | Recommended Setting |
| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes (adjust as needed) |
Causality Behind Experimental Choices:
-
Chiral Stationary Phase: The CHIRALPAK® AD-H is selected based on its proven success in separating a wide array of N-protected amines and compounds containing aromatic rings.[2] The amylose tris(3,5-dimethylphenylcarbamate) selector provides the necessary chiral environment for enantiomeric recognition.
-
Mobile Phase: A normal-phase mobile phase consisting of n-Hexane and 2-Propanol is used. The ratio is optimized to achieve a balance between retention and resolution. The addition of a small amount of a basic modifier like Diethylamine (DEA) is crucial for improving peak shape and reducing tailing for basic analytes like amines by minimizing strong interactions with residual silanol groups on the silica support.[4]
-
Detection Wavelength: The wavelength of 220 nm is chosen due to the strong UV absorbance of the phenyl group and the carbamate functional group present in the molecule.
Sample Preparation
Accurate sample preparation is critical for reproducible results.
-
Standard Preparation: Prepare a stock solution of the racemic tert-Butyl (2-amino-2-phenylethyl)carbamate at a concentration of 1.0 mg/mL in the mobile phase. This standard is essential for confirming the elution order and resolution of the enantiomers.
-
Sample Preparation: Accurately weigh and dissolve the sample of this compound in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter and protect the HPLC column.
Analytical Workflow and Data Processing
The entire process, from sample preparation to the final calculation of enantiomeric excess, follows a systematic workflow.
Caption: Experimental workflow for enantiomeric excess determination.
Data Analysis and Calculation
The enantiomeric excess (% ee) is a measurement of the purity of the chiral sample. It is calculated from the peak areas of the two enantiomers in the chromatogram.
-
Peak Identification: Inject the racemic standard to identify the retention times of the (S) and (R) enantiomers.
-
Peak Integration: For the sample chromatogram, integrate the peak areas for both the major enantiomer (S) and the minor enantiomer (R).
-
Calculation: Use the following formula to calculate the enantiomeric excess:[2]
% ee = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100
Where:
-
AreaS is the peak area of the desired (S)-enantiomer.
-
AreaR is the peak area of the undesired (R)-enantiomer.
-
A successful separation should yield a chromatogram with baseline resolution between the two enantiomeric peaks, allowing for accurate integration.
Trustworthiness and System Validation
To ensure the trustworthiness of the results, the analytical method should be validated. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution of the two enantiomers.
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy and Precision: Assessed by analyzing samples with known enantiomeric compositions and evaluating the closeness of the test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
Researchers should follow established guidelines, such as those from the International Council for Harmonisation (ICH), for method validation.
References
Application Notes & Protocols: Strategic Coupling of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Amide Bond Formation
The amide bond is a cornerstone of medicinal chemistry and drug development, forming the backbone of peptides and finding its place in a vast array of pharmaceutical agents.[1][2] The coupling of chiral amines, such as (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate, with carboxylic acids is a frequently employed transformation in the synthesis of complex molecular architectures. The primary challenge in this process lies in achieving high yields while preserving the stereochemical integrity of the chiral center, as racemization can lead to inactive or undesired stereoisomers.
This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful coupling of this compound with a variety of carboxylic acids. We will delve into the mechanistic underpinnings of common coupling strategies, offer field-proven protocols, and address common troubleshooting scenarios.
The Core Principle: Activating the Carboxylic Acid
Direct reaction between a carboxylic acid and an amine is typically an acid-base reaction, resulting in the formation of an unreactive ammonium carboxylate salt.[2] To facilitate amide bond formation, the carboxylic acid must first be "activated" by converting its hydroxyl group into a better leaving group. This is accomplished through the use of a coupling reagent. The activated carboxylic acid intermediate is then susceptible to nucleophilic attack by the primary amine of this compound to form the desired amide bond.
The general workflow for this transformation can be visualized as follows:
Caption: General workflow for amide bond formation.
Selecting the Optimal Coupling Reagent: A Comparative Overview
The choice of coupling reagent is paramount and depends on factors such as the steric hindrance of the substrates, the potential for racemization, and the desired reaction conditions.[3] Below is a comparison of commonly employed coupling reagents.
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Readily available, cost-effective.[1] | Can lead to racemization, especially without additives. Byproducts can be difficult to remove (e.g., DCU).[2] |
| Uronium/Aminium Salts | HATU, HBTU | High efficiency, fast reaction times, low racemization.[4] | More expensive than carbodiimides. Can react with the amine to form guanidinium byproducts if not pre-activated with the acid.[5][6] |
| Phosphonium Salts | PyBOP, BOP | High coupling efficiency, low racemization. | Byproducts can be challenging to remove.[6] |
| Other | T3P | Mild conditions, low epimerization, scalable.[7][8] | May require specific solvent systems (e.g., pyridine/EtOAc). |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide DCC: N,N'-Dicyclohexylcarbodiimide DIC: N,N'-Diisopropylcarbodiimide HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate T3P: n-Propanephosphonic acid anhydride
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific carboxylic acid being used. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediate.[3]
Protocol 1: EDC/HOBt Mediated Coupling
This is a classic and cost-effective method. The addition of HOBt (1-Hydroxybenzotriazole) is crucial as it forms an active ester intermediate, which suppresses racemization and improves reaction efficiency.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
EDC·HCl (1.2-1.5 equiv)
-
HOBt (1.2-1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 equiv) to the solution and stir for 5 minutes.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling
HATU is a highly efficient coupling reagent, often leading to faster reactions and higher yields, particularly with sterically hindered substrates.[9] Pre-activation of the carboxylic acid before adding the amine is recommended to avoid the formation of guanidinium byproducts.[6][10]
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
HATU (1.0-1.2 equiv)
-
Anhydrous DMF or Acetonitrile (ACN)
-
DIPEA (2.0-3.0 equiv)
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 equiv) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.[3]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete activation of the carboxylic acid.[3]- Deactivation of the amine via protonation.[3]- Presence of water hydrolyzing the activated intermediate.[3]- Steric hindrance.[3][11] | - Increase the equivalents of the coupling reagent and/or base.- Ensure the use of anhydrous solvents and reagents.- Switch to a more potent coupling reagent like HATU or PyBOP.[11]- Increase reaction temperature or prolong reaction time.[11] |
| Epimerization/Racemization | - Formation of an oxazolone intermediate, particularly with α-amino acids.[5]- Use of a strong base or elevated temperatures. | - Run the reaction at a lower temperature (e.g., start at 0 °C).[3]- Use additives known to suppress racemization, such as HOBt or OxymaPure.[3]- Consider using a coupling reagent known for low racemization, such as T3P.[7][8] |
| Side Reactions | - Reaction of the coupling reagent with the amine (e.g., HATU).[5]- Formation of N-acylurea byproduct with carbodiimides. | - Pre-activate the carboxylic acid with the coupling reagent before adding the amine.[6][10]- Use HOBt or NHS with carbodiimides to minimize N-acylurea formation.- For EDC, the urea byproduct is water-soluble and can be removed during aqueous workup.[12][13] |
| Difficult Purification | - Byproducts from the coupling reagent (e.g., DCU, phosphonium oxides).- Residual DMF. | - For DCC, filter off the insoluble DCU byproduct.- For water-soluble byproducts (from EDC), perform a thorough aqueous workup.- To remove DMF, wash the organic layer with 5% aqueous LiCl. |
Conclusion
The successful coupling of this compound with carboxylic acids is a critical transformation that requires careful consideration of the reaction conditions. By selecting the appropriate coupling reagent, optimizing the stoichiometry of reactants, and employing anhydrous conditions, high yields of the desired amide product can be achieved while maintaining stereochemical purity. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers engaged in the synthesis of chiral molecules for drug discovery and development.
References
- 1. hepatochem.com [hepatochem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. growingscience.com [growingscience.com]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
experimental procedure for the reduction of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate
An Application Note and Protocol for the Deprotection of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern synthetic organic chemistry and drug development, the use of protecting groups is a cornerstone strategy for the successful synthesis of complex molecules. Among these, the tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its stability under a wide range of conditions and its facile, clean removal under acidic conditions.[1][2] This application note provides a detailed, field-proven protocol for the deprotection of this compound, a key chiral intermediate used in the synthesis of various pharmaceutical agents and ligands.[3][4] The objective is to furnish researchers with a comprehensive guide to efficiently and quantitatively yield the corresponding free diamine, (S)-1-phenyl-1,2-ethanediamine, as its trifluoroacetate salt or as the free base.
Scientific Principle: The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is not a reduction but an acid-catalyzed elimination reaction. The process, typically employing a strong acid like trifluoroacetic acid (TFA), proceeds through a well-understood E1 elimination mechanism.[5][6] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
The key steps are as follows:
-
Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group, rendering the carbamate more susceptible to cleavage.[5][7]
-
Carbocation Formation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][5][7]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, irreversibly releasing carbon dioxide gas and the free amine. This step drives the reaction to completion.[6][7]
-
Amine Salt Formation: In the acidic environment, the newly liberated amine is immediately protonated by the excess TFA, yielding the corresponding trifluoroacetate salt.[5]
The reactive tert-butyl cation generated can be scavenged by nucleophiles or deprotonate to form isobutylene gas.[7][8] The evolution of CO₂ gas is a visual indicator of reaction progress and necessitates that the reaction is not performed in a sealed system.[1][7]
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Protocol
This protocol is designed for the solution-phase deprotection of this compound.
Materials and Reagents
| Reagent | Molecular Wt. | Purity | Supplier Example |
| This compound | 236.31 g/mol | ≥97% | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | 114.02 g/mol | ≥99% | Acros Organics |
| Dichloromethane (DCM), anhydrous | 84.93 g/mol | ≥99.8% | Fisher Chemical |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 84.01 g/mol | ACS Grade | VWR Chemicals |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 g/mol | ACS Grade | EMD Millipore |
| Diethyl Ether, anhydrous | 74.12 g/mol | ACS Grade | J.T. Baker |
| Deuterated Chloroform (CDCl₃) for NMR | 120.38 g/mol | 99.8 atom % D | Cambridge Isotope Labs |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Silica gel TLC plates (e.g., Merck Kieselgel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
NMR Spectrometer (≥400 MHz recommended)
Detailed Step-by-Step Methodology
Caption: Experimental workflow for Boc deprotection.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.36 g, 10.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M (in this case, 100 mL).
-
Rationale: DCM is a common solvent for Boc deprotection as it is relatively inert to acidic conditions and effectively solubilizes both the starting material and the resulting amine salt.[1]
-
-
TFA Addition:
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add trifluoroacetic acid (TFA, ~10-20 equivalents, e.g., 15.4 mL, 200 mmol) to the stirring solution. A 25-50% solution of TFA in DCM is commonly used.[9][10] Effervescence (CO₂ evolution) should be observed.[6]
-
Rationale: Initial cooling helps to control any exotherm upon acid addition.[5] A large excess of TFA ensures the reaction proceeds to completion in a timely manner.[10][11]
-
-
Reaction and Monitoring:
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). Use a mobile phase such as 10% Methanol in DCM. The starting material (Boc-protected) will have a higher Rf value than the product (free amine), which is more polar and will remain at or near the baseline. Visualize with a UV lamp and/or a ninhydrin stain, which specifically detects primary amines.[5]
-
Rationale: Reaction monitoring is crucial to ensure the complete consumption of the starting material without unnecessary reaction time, which could lead to side products in more complex substrates.[10]
-
-
Work-up and Isolation (to obtain the free amine):
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5] To remove residual TFA, add DCM (20 mL) and re-concentrate; repeat this process 2-3 times.
-
Dissolve the resulting viscous oil (the TFA salt) in DCM (50 mL) and transfer to a separatory funnel.
-
Carefully add saturated sodium bicarbonate (NaHCO₃) solution (~50 mL) in portions until effervescence ceases. This neutralizes the TFA salt and deprotonates the amine.
-
Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield (S)-1-phenyl-1,2-ethanediamine as an oil or low-melting solid.
-
Rationale: The basic work-up is necessary to convert the amine salt into the neutral free amine, making it soluble in organic solvents for extraction and purification.[12] Washing with brine removes residual water.
-
Data Analysis and Characterization
-
Yield: Typical yields for this reaction are high, often >95%.[10]
-
¹H NMR Spectroscopy: The most definitive method for confirming deprotection is ¹H NMR. The spectrum of the product will show the complete disappearance of the large singlet corresponding to the nine tert-butyl protons (typically around δ 1.4 ppm). The protons adjacent to the amino groups will also experience a shift.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show the protonated molecular ion [M+H]⁺ corresponding to the free amine product (C₈H₁₂N₂), with an expected m/z of 137.1.
Troubleshooting and Key Considerations
-
Safety: Trifluoroacetic acid is highly corrosive and volatile. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[8]
-
Incomplete Reaction: If TLC indicates the presence of starting material after the standard reaction time, the cause may be insufficient TFA or low-quality reagents. Adding more TFA or extending the reaction time can resolve this.[5]
-
Water Content: While not critical for this specific deprotection, moisture can sometimes interfere with acid-sensitive substrates. Using anhydrous solvents is good practice.
-
Alternative Work-up: For small-scale reactions or if the free amine is water-soluble, an alternative work-up involves evaporation of the reaction mixture to dryness and using the resulting TFA salt directly in the next step, bypassing the aqueous work-up.[12][13]
References
- 1. jk-sci.com [jk-sci.com]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Boc-amino)-2-phenylethylamine [myskinrecipes.com]
- 4. 2-(Boc-amino)-2-phenylethylamine Hydrochloride [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. total-synthesis.com [total-synthesis.com]
The Strategic Application of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate in the Synthesis of C₂-Symmetric Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cornerstone of Asymmetric Synthesis
In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount for the creation of enantiomerically pure pharmaceuticals and fine chemicals, the choice of the chiral starting material is a critical determinant of success. (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate, a derivative of (S)-1,2-diphenylethylenediamine, stands out as a versatile and highly valuable chiral building block. Its inherent C₂ symmetry, when translated into chiral auxiliaries and ligands, provides a powerful tool for inducing stereoselectivity in a wide array of chemical transformations. This guide provides an in-depth exploration of the synthesis of prominent chiral auxiliaries from this precursor, complete with detailed protocols and mechanistic insights.
The temporary incorporation of a chiral auxiliary into a prochiral substrate allows for the diastereoselective formation of a desired stereocenter. The auxiliary is subsequently removed, having imparted its chirality to the product. The effectiveness of a chiral auxiliary is contingent on its ability to create a sterically and electronically biased environment around the reaction center. The phenylethylamine backbone of the title compound provides a rigid and well-defined chiral scaffold to achieve this control.
From Protected Diamine to Powerful Ligands: A Synthetic Overview
The journey from this compound to functional chiral auxiliaries typically involves two key stages:
-
Deprotection: The initial step is the removal of the tert-butoxycarbonyl (Boc) protecting group to unmask the primary amine, yielding the free (S)-1,2-diphenylethylenediamine. This is a crucial step as the free diamine is the immediate precursor for the synthesis of various chiral ligands.
-
Functionalization: The liberated diamine is then reacted with appropriate reagents to construct the final chiral auxiliary. This guide will focus on the synthesis of two major classes of C₂-symmetric ligands: bis(oxazoline) (BOX) ligands and Salen-type ligands.
Caption: Synthetic workflow from the starting material to key chiral auxiliaries.
Application Note 1: Synthesis of a C₂-Symmetric Bis(oxazoline) (BOX) Ligand
C₂-symmetric bis(oxazoline) ligands are a class of "privileged ligands" in asymmetric catalysis, demonstrating high efficacy in a multitude of reactions, including Diels-Alder reactions, cyclopropanation, and conjugate additions. The synthesis involves the condensation of the chiral diamine with a suitable precursor, followed by cyclization.
Protocol 1.1: Boc Deprotection of this compound
Rationale: The acid-labile Boc group is efficiently cleaved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This protocol utilizes TFA in dichloromethane (DCM), a common and effective method.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield (S)-1,2-diphenylethylenediamine. The crude product is often of sufficient purity for the next step.
Protocol 1.2: Synthesis of a Phenyl-BOX Ligand
Rationale: This protocol adapts a well-established method for the synthesis of BOX ligands. The reaction of the chiral diamine with 2-cyanopyridine in the presence of a Lewis acid catalyst (e.g., ZnCl₂) and a chlorinating agent leads to the formation of the bis(oxazoline) structure.
Materials:
-
(S)-1,2-Diphenylethylenediamine (from Protocol 1.1)
-
Malononitrile
-
Diethyl ether, anhydrous
-
Sodium metal
-
Ethanol, absolute
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.2 equiv) to absolute ethanol.
-
To the sodium ethoxide solution, add (S)-1,2-diphenylethylenediamine (1.0 equiv).
-
Add malononitrile (2.1 equiv) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the C₂-symmetric bis(oxazoline) ligand.
Caption: Experimental workflow for the synthesis of a BOX ligand.
Application Note 2: Synthesis of a C₂-Symmetric Salen-Type Ligand
Salen ligands, tetradentate Schiff bases, are renowned for their ability to form stable complexes with a variety of metals, which are highly effective catalysts in asymmetric synthesis, particularly in epoxidation and cyclopropanation reactions.[1]
Protocol 2.1: Synthesis of a Chiral Salen Ligand
Rationale: The synthesis of Salen ligands is typically a straightforward condensation reaction between a chiral diamine and two equivalents of a substituted salicylaldehyde. The choice of substituents on the salicylaldehyde can be used to tune the steric and electronic properties of the resulting catalyst.[1]
Materials:
-
(S)-1,2-Diphenylethylenediamine (from Protocol 1.1)
-
3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.0 equiv)
-
Ethanol or Methanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolve (S)-1,2-diphenylethylenediamine (1.0 equiv) in ethanol or methanol in a round-bottom flask.
-
Add a solution of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.0 equiv) in the same solvent to the diamine solution.
-
Heat the reaction mixture to reflux for 2-4 hours. The formation of a yellow precipitate is typically observed.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by filtration and wash it with cold ethanol or methanol.
-
Dry the yellow solid under vacuum to obtain the pure C₂-symmetric Salen ligand.
| Reagent | Molar Equiv. | Purpose |
| (S)-1,2-Diphenylethylenediamine | 1.0 | Chiral backbone |
| 3,5-di-tert-butyl-2-hydroxybenzaldehyde | 2.0 | Forms the Schiff base |
| Ethanol/Methanol | Solvent | Reaction medium |
Table 1: Reagents for Salen Ligand Synthesis.
Application Note 3: Application in Asymmetric Catalysis - The Diels-Alder Reaction
The synthesized chiral BOX ligand can be utilized in a copper-catalyzed asymmetric Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction for the construction of cyclic systems with high stereocontrol.
Protocol 3.1: Asymmetric Diels-Alder Reaction
Rationale: The in-situ generated copper(II)-BOX complex acts as a chiral Lewis acid, coordinating to the dienophile and creating a chiral environment that directs the approach of the diene, leading to a high degree of enantioselectivity in the cycloadduct.
Materials:
-
Synthesized Phenyl-BOX ligand (from Protocol 1.2)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
N-Acryloyl-2-oxazolidinone (dienophile)
-
Cyclopentadiene (diene)
-
Dichloromethane (DCM), anhydrous
-
Schlenk tube or similar flame-dried glassware
-
Magnetic stirrer, syringe
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the BOX ligand (0.11 equiv) and Cu(OTf)₂ (0.10 equiv) in anhydrous DCM.
-
Stir the mixture at room temperature for 1-2 hours to allow for complex formation.
-
Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Add the N-acryloyl-2-oxazolidinone (1.0 equiv) to the catalyst solution.
-
Slowly add freshly distilled cyclopentadiene (3.0 equiv) to the reaction mixture.
-
Stir the reaction at -78 °C for several hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel to yield the Diels-Alder adduct. The enantiomeric excess can be determined by chiral HPLC analysis.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely cited synthetic methodologies.[1][2] The successful synthesis of the chiral auxiliaries can be validated at each stage through standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the deprotected diamine and the final ligand.
-
Mass Spectrometry: To verify the molecular weight of the synthesized compounds.
-
Chiral HPLC: To determine the enantiomeric purity of the final products in asymmetric reactions.
By following these detailed protocols and validation steps, researchers can confidently synthesize and apply these powerful chiral auxiliaries in their own synthetic endeavors.
References
Troubleshooting & Optimization
overcoming low yields in the synthesis of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate
Welcome to the technical support center for the synthesis of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, encountered during the synthesis of this valuable chiral building block. As Senior Application Scientists, we provide not just protocols, but also the reasoning behind them to ensure your success.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.
Question 1: My reaction to form this compound results in a mixture of mono-Boc, di-Boc, and unreacted starting diamine, leading to a low isolated yield of the desired product. How can I improve the selectivity for mono-protection?
Answer:
This is the most common challenge in the synthesis of mono-protected diamines. The presence of two nucleophilic amino groups in (S)-2-phenylethan-1,2-diamine leads to a competitive reaction with the Boc-anhydride, resulting in a statistical mixture of products.[1][2] Simply adjusting the stoichiometry of Boc-anhydride in a standard batch reaction often leads to a maximum theoretical yield of only around 45-50% for the mono-protected product.[1]
To enhance the selectivity for mono-protection, we recommend a "one-pot" mono-hydrochlorination strategy. This method temporarily deactivates one of the amino groups by converting it into an ammonium salt, thereby directing the Boc-protection to the remaining free amino group.[3][4][5]
Root Cause Analysis & Proposed Solution
The core issue is the similar reactivity of the two amino groups. By selectively protonating one amine with one equivalent of acid, its nucleophilicity is significantly reduced, allowing the other amine to react selectively with the Boc-anhydride. An efficient way to achieve this is through the in situ generation of hydrogen chloride (HCl) from a more manageable reagent like chlorotrimethylsilane (Me₃SiCl) in anhydrous methanol.[3][4] This avoids the use of hazardous compressed HCl gas.[3][4][5]
Experimental Protocol: Selective Mono-Boc Protection via in situ Mono-hydrochlorination
-
Preparation of the Diamine Free Base: If your starting material is a salt (e.g., tartrate), dissolve it in an appropriate solvent and treat with a base (e.g., 4N NaOH) to obtain the free diamine. Extract the free diamine into an organic solvent and dry it before use.[4]
-
Mono-protonation: In a round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (S)-2-phenylethan-1,2-diamine in anhydrous methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of chlorotrimethylsilane (Me₃SiCl) dropwise to the stirred solution.[3][4] The Me₃SiCl will react with methanol to generate one equivalent of HCl in situ, which then protonates one of the amino groups.
-
Allow the reaction mixture to warm to room temperature and stir for a short period to ensure complete mono-protonation.
-
Boc-Protection: Add one equivalent of di-tert-butyl dicarbonate (Boc₂O), dissolved in a minimal amount of methanol, to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with a non-polar solvent like diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a strong base (e.g., 2N NaOH).
-
Extract the desired mono-Boc protected product into dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
This method often yields a product of high purity, potentially avoiding the need for column chromatography.[3][4]
-
Expected Outcome
This protocol can significantly improve the yield of the mono-protected product to 60-80%, depending on the specific diamine.[4][5]
Question 2: I am struggling with the purification of the mono-Boc protected diamine from the reaction mixture. Column chromatography is tedious and results in product loss. Are there more efficient purification strategies?
Answer:
Purification is indeed a significant hurdle due to the similar polarities of the starting diamine, the mono-protected product, and the di-protected byproduct. Extensive chromatographic separation can lead to reduced yields.[4] A well-designed acid-base extraction workup, as described in the protocol above, is a highly effective alternative to chromatography.
Workflow for Chromatograph-Free Purification
The principle behind this purification is the differential solubility of the three components at different pH values:
-
Di-Boc protected diamine: Neutral and non-polar.
-
Mono-Boc protected diamine: Basic due to the free amino group.
-
Unreacted diamine: More basic than the mono-protected product.
The following workflow illustrates the separation process:
Caption: Chromatograph-free purification workflow.
This acid-base extraction procedure effectively separates the components, providing a high-purity product without the need for chromatography.[3][6][7]
Question 3: My overall yield is still low, and I suspect the quality of my starting material, (S)-2-phenylethan-1,2-diamine, might be the issue. What are reliable methods for synthesizing this precursor with high enantiopurity?
Answer:
The quality and enantiopurity of your starting diamine are critical for the overall success of your synthesis. While there are several routes to chiral diamines, a common and efficient approach involves the synthesis of a chiral amino alcohol precursor, which is then converted to the diamine.
One reliable method for preparing the precursor, (S)-2-amino-2-phenylethanol, is through the enantioselective reduction of an appropriate ketone. The Noyori asymmetric transfer hydrogenation is a well-established and scalable method for this transformation.[8][9]
Synthetic Pathway Overview
Caption: Synthetic route to the diamine precursor.
Recommended Protocol for Precursor Synthesis
A robust method for synthesizing chiral 2-amino-1-phenylethanol involves the enantioselective reduction of 2-chloroacetophenone followed by amination.[8][9]
-
Enantioselective Reduction: An enantioselective oxazaborolidine-catalyzed borane reduction (CBS reduction) of 2-chloroacetophenone can produce the chiral chloro alcohol in good yield (93-97% ee).[8][9]
-
Amination: The resulting chiral chloro alcohol can be reacted with dilute ammonium hydroxide to yield the amino alcohol with high enantiopurity.[8][9]
Alternatively, starting from (R)-phenylglycinol, a sequence of reactions can lead to the desired chiral diamine.[10]
Ensuring a high-quality, enantiomerically pure starting diamine is a crucial step that should not be overlooked when troubleshooting low yields of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the role of DMAP in Boc-protection reactions, and should I use it here?
A1: 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate Boc-protection reactions. It reacts with Boc-anhydride to form a more reactive intermediate.[11] However, for the mono-protection of diamines, using a catalyst like DMAP can increase the rate of the di-protection side reaction, making the selective synthesis of the mono-protected product more challenging. Therefore, for this specific application, it is generally recommended to avoid DMAP.
Q2: Are there any solvent effects I should be aware of?
A2: Yes, the choice of solvent is important. For the mono-hydrochlorination method, anhydrous methanol is ideal as it reacts with Me₃SiCl to generate HCl in situ.[3][4] In general, polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used for Boc-protection reactions.[12] Using apolar solvents like dichloromethane or toluene can sometimes lead to the precipitation of intermediates and blockages, especially in flow chemistry setups.[1]
Q3: Can I use a different base for the work-up?
A3: A strong, inorganic base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is recommended for the final extraction step to ensure the deprotonation of the mono-Boc protected amine, allowing for its extraction into an organic solvent.[3] Weaker bases may not be sufficient to fully deprotonate the ammonium salt, leading to lower recovery.
Q4: What are the typical reaction conditions (temperature, time)?
A4: The mono-protonation step is typically carried out at a low temperature (0 °C) to control the exothermic reaction of Me₃SiCl with methanol.[3][4] The subsequent Boc-protection is usually run at room temperature for 1-2 hours.[3] Reaction progress should always be monitored by a suitable technique like TLC to determine the optimal reaction time.
Q5: How can I confirm the structure and purity of my final product?
A5: The structure of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by HPLC or GC-MS. For chiral compounds, determining the enantiomeric excess (ee) using chiral HPLC is crucial to ensure the stereochemical integrity of the product.
Summary of Yield Improvement Strategies
| Strategy | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Stoichiometric Control (Batch) | 1.0 eq. Diamine, <1.0 eq. Boc₂O | 40-50% | Simple setup | Low yield, difficult purification |
| Flow Chemistry | Diamine, Boc₂O | ~45% (optimized) | Precise control, better yield than batch | Requires specialized equipment |
| Mono-hydrochlorination (in situ) | Diamine, Me₃SiCl, Boc₂O | 60-80% | High selectivity, simple, one-pot | Requires anhydrous conditions |
This technical guide provides a comprehensive overview of strategies to overcome low yields in the synthesis of this compound. By understanding the underlying chemical principles and implementing the recommended protocols, researchers can significantly improve the efficiency and success of their synthetic efforts.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and absolute structure of (R)-2-(benzylselanyl)-1-phenylethanaminium hydrogen sulfate monohydrate: crystal structure and Hirshfeld surface analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Enantioselectivity with (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate Derivatives
Welcome to the technical support center for asymmetric synthesis using (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the development of enantioselective reactions. Here, you will find a blend of foundational principles, field-proven troubleshooting guides, and detailed protocols to help you achieve optimal stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a valuable precursor in asymmetric catalysis?
This compound is a chiral 1,2-diamine derivative where one of the amine groups is protected by a tert-butoxycarbonyl (Boc) group. Chiral 1,2-diamines are highly important building blocks in organic chemistry.[1][2] This specific structure is particularly valuable because it serves as a precursor to a wide range of C₂-symmetric and non-symmetric chiral ligands. After deprotection and further modification (e.g., N-sulfonylation), these diamines can be complexed with transition metals like Ruthenium, Rhodium, or Iridium to form powerful catalysts for reactions such as asymmetric transfer hydrogenation (ATH) of ketones and imines.[3][4] The defined stereochemistry of the diamine backbone creates a chiral environment around the metal center, which is essential for differentiating between the two prochiral faces of a substrate, leading to the formation of one enantiomer over the other.
Q2: What are the primary types of reactions where catalysts derived from this scaffold are used?
Catalysts derived from this compound are most famously employed in Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH) of prochiral ketones and imines.[3][4][5] These reactions are fundamental transformations in organic synthesis, providing access to chiral alcohols and amines, which are key intermediates in the pharmaceutical, agrochemical, and fragrance industries. The Noyori-type catalysts, which feature a Ru(II) center, a chiral diphosphine ligand, and a chiral diamine, are benchmark systems for these transformations, often providing products with excellent yields and high enantiomeric excess (e.e.).[6][7][8]
Q3: How is the active catalyst typically generated from the this compound precursor?
The generation of the active catalyst is a multi-step process that requires careful execution. The general workflow is outlined below.
Caption: General workflow from carbamate precursor to chiral product.
-
Deprotection: The Boc protecting group is removed, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent), to yield the free chiral diamine.
-
N-Functionalization: The free diamine is then functionalized. A common modification is tosylation (using tosyl chloride, TsCl) or mesylation (using mesyl chloride, MsCl) to create a monosulfonated diamine ligand like (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). This step is crucial as the NH group of the sulfonamide can participate in the catalytic cycle.
-
Complexation: The resulting chiral ligand is then mixed with a suitable metal precursor, such as [RuCl₂(p-cymene)]₂, often in situ, to form the active catalyst.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (e.e.)
Q: My reaction is proceeding with good conversion, but the enantiomeric excess (% e.e.) is consistently lower than reported values. What are the most likely causes and how can I improve it?
A: Low enantioselectivity is one of the most common challenges in asymmetric catalysis. The issue often stems from subtle factors that disrupt the highly organized transition state required for effective stereochemical discrimination. A systematic approach is essential for diagnosis.
First, rigorously validate your analytical method (e.g., chiral HPLC or GC). An inaccurate method can give misleading e.e. values. Ensure you have baseline separation (Resolution > 1.5) and have confirmed the elution order with a known standard or by comparing to literature data.[9]
Once the analytical method is confirmed, investigate the chemical aspects of the reaction using the following decision tree:
Caption: Troubleshooting workflow for diagnosing low enantiomeric excess.
Detailed Explanations:
-
Catalyst/Ligand Purity: The enantiomeric and chemical purity of your chiral ligand is paramount.[10] Even small amounts of the opposite enantiomer can lead to the formation of the undesired product enantiomer, directly reducing the e.e.
-
Action: If you synthesized the ligand, consider recrystallization to enhance its purity. Confirm the enantiomeric purity of your starting this compound.
-
-
Reagent and Solvent Quality: Asymmetric reactions can be highly sensitive to impurities.[9]
-
Water: Can hydrolyze the catalyst or interfere with the formation of the desired transition state. Use anhydrous solvents and handle reagents under an inert atmosphere (Argon or Nitrogen).
-
Substrate Impurities: Impurities in the substrate may react non-selectively or inhibit the catalyst.[9] Consider purifying the substrate via chromatography, distillation, or recrystallization.
-
-
Reaction Temperature: Temperature has a significant impact on enantioselectivity.[11] Lowering the reaction temperature generally enhances selectivity because the energy difference between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT).[12][13]
-
Solvent Effects: The solvent is not merely a medium but an active participant that can influence the catalyst's conformation and the stability of the transition states through solvation.[15] A change in solvent can dramatically alter the e.e.[16]
-
Action: Screen a range of solvents with varying polarities. For many Ru-catalyzed transfer hydrogenations, polar aprotic solvents like isopropanol (which can also be the hydrogen source) or aprotic solvents like dichloromethane (DCM) and toluene are effective.
-
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Solvent | Isopropanol | Dichloromethane | Toluene | THF |
| Temperature (°C) | 25 | 0 | 0 | 0 |
| Observed e.e. (%) | 85 | 92 | 88 | 75 |
| A hypothetical data table illustrating the impact of solvent and temperature on the enantioselectivity of a model ketone reduction. |
Problem 2: Poor Reaction Conversion and Inconsistent Results
Q: My e.e. is acceptable, but the reaction is sluggish, gives low yields, or the results are not reproducible between runs. What should I investigate?
A: Low reactivity and poor reproducibility often point to issues with catalyst activity or the integrity of the reaction environment. These factors can be linked to enantioselectivity, as an inefficient catalyst may promote background, non-selective pathways.[10]
-
Atmospheric Control: Many organometallic catalysts, particularly the active hydride species, are sensitive to oxygen and moisture.
-
Action: Ensure all glassware is flame-dried or oven-dried. Use robust Schlenk line or glovebox techniques. Purge solvents with an inert gas (Argon is preferred due to its density) before use.
-
-
Catalyst Loading and Purity:
-
Action: While higher catalyst loading can increase rates, it's not always the solution. First, ensure the metal precursor and ligand are pure. If preparing the catalyst in situ, ensure the complexation has sufficient time to complete before adding the substrate. Inconsistent results often arise from imprecise measurement of the catalyst components; preparing stock solutions can improve accuracy.[9]
-
-
Hydrogen Source (for ATH): In asymmetric transfer hydrogenation, the choice and purity of the hydrogen donor are critical.
-
Formic Acid/Triethylamine (HCOOH/NEt₃): This azeotrope is a common H-donor. Ensure it is freshly prepared or from a reliable commercial source. The ratio is critical.
-
Isopropanol (i-PrOH): Often used with a base (e.g., KOtBu). Must be anhydrous. Metal-catalyzed decomposition of i-PrOH can sometimes lead to catalyst deactivation.
-
-
Substrate Inhibition/Side Reactions: Some substrates or functional groups within the substrate can coordinate to the metal center and inhibit catalysis.
-
Action: Check the literature for known incompatibilities with your substrate class. If side products are observed (via GC-MS or NMR of the crude mixture), their identification can provide clues about catalyst decomposition or undesired reaction pathways.
-
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a representative procedure for the ATH of acetophenone using a catalyst generated in situ from [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(S,S)-TsDPEN (Chiral ligand)
-
Formic Acid (HCOOH)
-
Triethylamine (NEt₃)
-
Acetophenone (Substrate)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 eq) and (S,S)-TsDPEN (e.g., 0.011 mmol, 2.2 eq) in anhydrous DCM (5 mL). Stir the resulting orange solution at room temperature for 20-30 minutes.
-
Hydrogen Source Preparation: In a separate vial, prepare the 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reaction Setup: To the flask containing the catalyst solution, add acetophenone (1.0 mmol, 100 eq relative to Ru).
-
Initiation: Add the formic acid/triethylamine mixture (e.g., 0.5 mL) to the reaction flask.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 28 °C). Monitor the progress by taking aliquots and analyzing via TLC or GC.
-
Workup: Once the reaction is complete, quench by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated NaHCO₃ solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the resulting 1-phenylethanol by flash column chromatography. Determine the enantiomeric excess (% e.e.) using chiral HPLC or chiral GC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 3. Recent Developments in the Area of Asymmetric Transfer Hydrogenation [mdpi.com]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
troubleshooting guide for the purification of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile chiral building block. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to solve purification challenges effectively.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: I'm observing significant peak tailing or streaking during flash column chromatography. How can I achieve sharp, symmetrical peaks?
A1: Peak tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase. The target molecule possesses a basic primary amine, which can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction causes a portion of the molecules to "stick" to the silica and elute slowly, resulting in a tailed peak.
Root Cause Analysis & Solution:
-
Causality: The lone pair of electrons on the primary amine's nitrogen atom readily accepts a proton from the acidic silica surface. This ionic interaction is much stronger than the intended normal-phase partitioning, leading to poor chromatographic performance.
-
Solution: Basic Modifier Addition: To mitigate this, you must neutralize the acidic sites on the silica or ensure your analyte remains in its non-protonated, less polar form. The most common and effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) , to your mobile phase. A typical starting concentration is 0.1-1% (v/v) . The TEA will preferentially bind to the acidic silanol groups, effectively masking them from your target compound and allowing for a clean, predictable elution.
Q2: My final product yield is very low after column chromatography. Where did my compound go?
A2: Low recovery can stem from several factors, ranging from irreversible adsorption on the column to suboptimal elution conditions. A systematic check is necessary to diagnose the issue.
Potential Causes and Corrective Actions:
-
Irreversible Adsorption/Decomposition: The compound may be degrading on the acidic silica gel. This is particularly a risk if the crude material is left on the column for an extended period.
-
Diagnostic Test: Before committing your entire batch, perform a silica gel stability test. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If you see new spots or significant streaking from the baseline that wasn't present in the initial crude TLC, your compound is likely not stable.[1]
-
Solution: If unstable, consider switching to a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel.[1] Alternatively, work quickly and always use a basic modifier in your eluent as described in Q1.
-
-
Suboptimal Eluent Polarity: Your chosen solvent system may be too weak (insufficiently polar) to elute the compound effectively, leaving it adsorbed to the top of the column.
-
Solution: Always determine the optimal mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.35 for your target compound in the chosen solvent system. If the compound hasn't eluted, you can try to salvage it by gradually increasing the solvent polarity (e.g., increasing the percentage of methanol or ethyl acetate).[1]
-
-
Premature Elution: Conversely, if your sample was dissolved in a solvent significantly more polar than the mobile phase (e.g., pure methanol), it can carry the compound rapidly down the column with the solvent front, leading to poor separation and potential loss in the first few fractions.[2]
-
Solution: Always dissolve the crude sample in a minimal amount of the mobile phase or a solvent of similar or lower polarity. If solubility is an issue, use the "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[2]
-
Q3: My compound "oiled out" during recrystallization instead of forming crystals. How can I induce solidification?
A3: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens if the solution is supersaturated at a temperature above the compound's melting point or if impurities are inhibiting crystal nucleation.
Strategies to Induce Crystallization:
-
Ensure Purity and Anhydrous Conditions: The presence of residual solvents from the reaction workup (like DCM or THF) or even small amounts of water can act as "eutectic impurities," lowering the melting point and promoting oiling. Ensure your crude product is thoroughly dried under a high vacuum before attempting recrystallization.[3]
-
Trituration: If you have an oil, try trituration. Add a non-polar solvent in which your compound is poorly soluble (e.g., hexanes, pentane, or diethyl ether). Vigorously stir or scratch the flask with a glass rod. This mechanical agitation can provide the energy needed for nucleation, and the solvent helps to wash away more soluble impurities.[3]
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution. This "seed" provides a template for crystal growth.[4]
-
Solvent System Adjustment: You may need to adjust your solvent system. Try using a solvent pair with a different polarity or boiling point. Slowly cooling the solution is critical; crash cooling often leads to oiling or amorphous solids.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common purification issues.
Caption: A workflow diagram for diagnosing and solving purification problems.
Experimental Protocol: Flash Column Chromatography
This protocol provides a reliable method for purifying gram-scale quantities of this compound.
1. Preparation of the Mobile Phase and Slurry:
-
Based on preliminary TLC analysis, prepare an appropriate mobile phase. A common starting point is a mixture of Hexanes and Ethyl Acetate (EtOAc). See Table 1 for suggestions.
-
To this mobile phase, add 0.5% (v/v) triethylamine (TEA) . Mix thoroughly.
-
In a beaker, add silica gel (230-400 mesh) and pour in the mobile phase to create a free-flowing slurry. Use approximately 50-100 g of silica for every 1 g of crude material.
2. Packing the Column:
-
Secure a glass column vertically. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (~1 cm).
-
Pour the silica slurry into the column. Use a funnel to avoid spillage. Tap the side of the column gently to help the silica pack evenly.
-
Open the stopcock and drain the excess solvent until it is just level with the top of the silica bed. Use gentle air pressure if needed, but avoid letting the column run dry.[2]
-
Add another layer of sand (~1 cm) on top of the silica bed to prevent disruption during sample loading.
3. Loading the Sample (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting fractions. Apply gentle pressure to the top of the column to achieve a steady flow rate. An optimal flow allows for separation without excessive band broadening.[2]
-
Collect fractions of a consistent volume in test tubes or vials.
5. Analysis and Product Isolation:
-
Monitor the elution process by spotting fractions onto TLC plates.
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
| Table 1: Recommended Starting Solvent Systems for TLC/Column Chromatography | |
| Solvent System | Comments |
| 70:30 Hexanes:Ethyl Acetate + 0.5% TEA | Good starting point for many Boc-protected amines. |
| 95:5 Dichloromethane:Methanol + 0.5% TEA | A more polar system if the compound has a low Rf in Hex/EtOAc. |
| 1:1 Hexanes:MTBE + 0.5% TEA | MTBE can sometimes offer different selectivity compared to EtOAc. |
| Note: Ratios are volume/volume. Adjust as needed to achieve an Rf of 0.2-0.35. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I will encounter after synthesis?
A1: The impurity profile depends on the synthetic route, but for a standard Boc-protection of the corresponding diamine, common impurities include:
-
Unreacted (S)-1-phenyl-1,2-ethanediamine: Highly polar starting material that will likely stick to the baseline on TLC.
-
Di-tert-butyl ((1S)-1-phenyl-1,2-ethanediyl)dicarbamate: The di-protected byproduct where both amines have reacted with Boc-anhydride. This compound is significantly less polar than your desired product and will have a much higher Rf value on TLC.
-
Residual Di-tert-butyl dicarbonate (Boc₂O): Can be removed during aqueous workup or chromatography.
-
Byproducts from Boc₂O: Such as tert-butanol. These are volatile and typically removed under vacuum.[5]
Q2: How can I definitively assess the purity of my final product?
A2: A combination of methods provides the most complete picture of purity. TLC is a qualitative tool for purification, while spectroscopic and chromatographic methods provide quantitative data.
| Table 2: Comparison of Analytical Methods for Purity Assessment | ||
| Method | Principle | Information Provided |
| HPLC (High-Performance Liquid Chromatography) | Separation based on partitioning between a stationary (e.g., C18) and mobile phase.[6] | Provides high-resolution separation of the main compound from non-volatile impurities. Purity is often reported as % area. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard of known concentration.[6] | Determines the absolute purity (mass fraction) of the compound without needing a reference standard of the analyte itself. A primary analytical method. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds based on boiling point, with mass-based identification.[6] | Excellent for identifying and quantifying residual solvents or volatile byproducts. The target compound may require derivatization to be volatile enough. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Confirms the enantiomeric purity (enantiomeric excess, %ee) of the (S)-enantiomer. Essential for applications in asymmetric synthesis. |
Q3: What are the best practices for storing the purified compound?
A3: Like many amines, this compound can be sensitive to air and moisture over long periods. For optimal stability, store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place such as a refrigerator or freezer.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. benchchem.com [benchchem.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Parameters for Coupling with (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate
Welcome to the technical support center dedicated to the optimization of coupling reactions with (S)-tert-butyl (2-amino-2-phenylethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful amide bond formation. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experimental design.
Introduction
This compound is a valuable chiral building block in medicinal chemistry. It possesses a primary amine that can act as a nucleophile in coupling reactions, and a Boc-protected amine, which is stable under many coupling conditions but sensitive to strong acids. The presence of a bulky phenyl group and the chiral center at the C2 position can present unique challenges, including steric hindrance and potential for racemization. This guide will address these specific issues and provide a comprehensive framework for optimizing your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound has a low or non-existent yield. What are the common causes?
A1: Low or no product yield in amide coupling reactions can stem from several factors. The most common culprits are incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to become sufficiently electrophilic for the amine to attack. If the coupling reagent is old, impure, or used in insufficient amounts, the activation will be incomplete.[1]
-
Amine Deactivation: The primary amine of your substrate can be protonated by the carboxylic acid, forming a non-nucleophilic ammonium salt. This acid-base reaction can be faster than the coupling reaction itself.[2][3]
-
Steric Hindrance: The bulky phenyl and tert-butyl groups on your substrate can physically block the approach of the activated carboxylic acid, slowing down the reaction rate.[1]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, regenerating the carboxylic acid and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1][4]
Q2: How do I choose the right coupling reagent for my reaction?
A2: The choice of coupling reagent is critical and depends on the steric hindrance of your substrates, the potential for racemization, and the desired reaction conditions.[5]
-
For sterically hindered substrates: Uronium/aminium salts like HATU , HBTU , and HCTU are generally more effective than carbodiimides for coupling sterically demanding partners.[2][6][7] They react rapidly and are highly efficient.[6]
-
To minimize racemization: The addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended, especially when using carbodiimide reagents like EDC or DCC .[1][6] These additives form active esters that are less prone to racemization.[6] HATU and HCTU already incorporate a derivative of HOBt in their structure, which helps to suppress racemization.[6][7]
-
For water-soluble applications: EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) is the reagent of choice due to its water solubility and the water solubility of its urea byproduct, which simplifies purification.[2][8]
Q3: I am observing significant side reactions. How can I minimize them?
A3: The most common side reactions in amide coupling are racemization and the formation of N-acylurea.
-
Racemization: This is a major concern when coupling chiral carboxylic acids. To minimize racemization, run the reaction at a lower temperature (e.g., 0 °C to room temperature) and use coupling additives like HOBt or OxymaPure.[1][2] Using a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of a stronger, more hindered base like DIPEA can also be beneficial.[2]
-
N-acylurea Formation: This is a common side reaction with carbodiimide reagents where the activated O-acylisourea intermediate rearranges to a stable N-acylurea, which is unreactive towards the amine.[2][9] This can be minimized by using solvents with a low dielectric constant (e.g., DCM or chloroform) and by adding the amine as soon as the carboxylic acid has been activated.[9] The use of HOBt or NHS to form a more stable active ester intermediate also helps to prevent this side reaction.[3]
Q4: Which solvents and bases are recommended for coupling with this compound?
A4: The choice of solvent and base can significantly impact the reaction outcome.
-
Solvents: Anhydrous polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are the most common choices.[1][2][10] Ensure your solvents are truly anhydrous, as water will compete with the amine and hydrolyze the activated ester.[1]
-
Bases: A non-nucleophilic base is required for coupling reactions that use uronium/aminium or phosphonium reagents.[2] N,N-Diisopropylethylamine (DIPEA) is a common choice.[2][5] Typically, 2-3 equivalents of base are used. For reactions prone to racemization, consider using a weaker base like N-methylmorpholine (NMM) .[2]
Q5: How can I monitor the progress of my coupling reaction?
A5: Regular monitoring of your reaction is crucial to determine the optimal reaction time and to identify any potential issues.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the consumption of your starting materials and the formation of the product.[11][12] Co-spotting the reaction mixture with your starting materials is essential for accurate interpretation.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive technique that provides both separation and mass information, allowing you to confirm the formation of your desired product and identify any byproducts.[10][11][12]
Troubleshooting Guide
Here is a systematic approach to troubleshooting common issues in your coupling reactions.
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent/System | Additive | Base | Typical Solvent(s) | Key Advantages | Common Side Reactions |
| EDC (Carbodiimide) | NHS or HOBt | None (or mild base) | DCM, DMF, Water[5] | Water-soluble byproduct, good for bioconjugation.[8] | N-acylurea formation, racemization (mitigated by additives).[2][9] |
| DCC/DIC (Carbodiimide) | HOBt | None required[2] | DCM, THF, DMF[6][8] | Inexpensive and effective.[10] | Byproduct (DCU) can be difficult to remove (especially with DCC), can cause side reactions.[6][10] |
| HATU/HBTU (Uronium/Aminium) | None required | DIPEA, NMM | DMF, DCM | High coupling rates, low racemization, good for hindered substrates.[2][6][7] | Excess reagent can cap the N-terminus of peptides.[6] |
| COMU (Uronium) | None required | DIPEA, NMM | DMF | High efficiency comparable to HATU, safer (non-explosive byproduct).[2] | Guanidinylation of the amine. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [9]
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0-1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.0-1.2 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.0-1.2 equivalents) and stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ and then brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. interchim.fr [interchim.fr]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. One moment, please... [growingscience.com]
Technical Support Center: Navigating the Scale-Up of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate Synthesis
Welcome to our dedicated technical support center for the synthesis and scale-up of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges in this critical synthetic process.
Introduction: The Importance and Challenges of a Key Chiral Intermediate
This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical integrity is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). The synthesis typically involves two key transformations: the enantioselective synthesis of the precursor, (S)-2-amino-2-phenylethanol, followed by the selective N-Boc protection of the primary amine. While straightforward on a lab scale, scaling up this synthesis presents a unique set of challenges that can impact yield, purity, and cost-effectiveness. This guide will address these challenges head-on, providing you with the necessary tools to navigate the complexities of large-scale production.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Low Enantiomeric Excess (ee) of the (S)-2-amino-2-phenylethanol Precursor
Q: My synthesis of (S)-2-amino-2-phenylethanol is resulting in low enantiomeric excess. What are the likely causes and how can I improve it?
A: Achieving high enantiomeric excess is paramount for this synthesis. Low ee can stem from several factors, from the choice of catalyst to reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Suboptimal Catalyst or Chiral Auxiliary: The choice of a chiral catalyst or auxiliary is critical. For asymmetric reductions of a suitable precursor ketone, the catalyst's effectiveness can be highly substrate-dependent.
-
Troubleshooting Steps:
-
Catalyst Screening: If using a metal-catalyzed asymmetric hydrogenation, screen a panel of chiral ligands to find the optimal match for your substrate.
-
Biocatalysis: Consider a biocatalytic approach using enzymes like transaminases, oxidases, or imine reductases, which often provide very high enantiomeric excess (>99% ee) under mild conditions.[1]
-
Chiral Auxiliary-Based Methods: If using a chiral auxiliary, ensure its steric bulk effectively shields one face of the reactive center. The relative size of the substrate's substituents to the auxiliary is crucial for achieving high diastereoselectivity.[1]
-
-
-
Incorrect Reaction Temperature: Higher reaction temperatures can overcome the small energy differences between the transition states leading to the desired and undesired enantiomers, thus eroding enantioselectivity.[1]
-
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at a lower temperature is often beneficial for improving enantioselectivity.
-
Temperature Optimization Study: Conduct a small-scale temperature optimization study to find the sweet spot that balances reaction rate and enantioselectivity.
-
-
-
Racemization: The product itself might be undergoing racemization under the reaction or work-up conditions.
-
Troubleshooting Steps:
-
Check pH: Ensure the pH during work-up is not excessively acidic or basic, which could promote racemization.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor the reaction progress closely using techniques like HPLC or TLC.
-
-
Issue 2: Low Yield and/or Formation of Di-Boc Byproduct during Boc Protection
Q: I'm experiencing low yields during the Boc-protection step and observing a significant amount of the di-protected byproduct. How can I improve the selectivity for the mono-Boc product?
A: This is a classic challenge in the synthesis of molecules with multiple nucleophilic sites. The formation of the di-Boc byproduct, where both the primary amine and the carbamate nitrogen are protected, is a common issue. Here’s how to address it:
-
Stoichiometry of Boc Anhydride (Boc₂O): Using an excess of Boc₂O will inevitably lead to the formation of the di-protected species.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of Boc₂O, using 1.0 to 1.1 equivalents relative to the starting diamine.
-
Slow Addition: Add the Boc₂O solution dropwise to the reaction mixture to maintain a low instantaneous concentration, which favors mono-protection.
-
-
-
Reaction Conditions: The choice of base and solvent can significantly influence the selectivity of the reaction.
-
Troubleshooting Steps:
-
Choice of Base: A milder base like sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., water/THF or water/dioxane) is often preferred for selective mono-Boc protection of diamines.[2] Stronger bases can sometimes promote side reactions.[2]
-
Solvent System: Using a solvent system where the mono-protected product has lower solubility than the starting material can sometimes lead to its precipitation, effectively removing it from the reaction and preventing further reaction to the di-protected species.
-
-
-
Work-up and Purification: Improper work-up can lead to product loss, and co-elution of the di-Boc byproduct during chromatography can compromise the purity of the final product.
-
Troubleshooting Steps:
-
Acid-Base Extraction: A carefully controlled acid-base work-up can help separate the mono-protected product from the unreacted diamine and the di-protected byproduct. The mono-protected product, having a basic primary amine, can be extracted into an acidic aqueous phase, while the di-protected product remains in the organic phase. Subsequent basification of the aqueous phase and extraction will yield the desired product.
-
Chromatography Optimization: If column chromatography is necessary, use a shallow gradient and consider different solvent systems to achieve better separation between the mono- and di-protected products.
-
-
Issue 3: Difficulties with Product Isolation and Purification on a Large Scale
Q: We are struggling with the crystallization and purification of this compound during scale-up. What are some effective strategies?
A: Isolation and purification are often the Achilles' heel of scaling up a synthesis. What works on a milligram scale may not be practical or efficient on a kilogram scale.
-
Crystallization Challenges: The product may be an oil or form a poorly crystalline solid, making isolation by filtration difficult. The presence of impurities can also inhibit crystallization.
-
Troubleshooting Steps:
-
Solvent Screening for Crystallization: Conduct a thorough solvent screening to find a suitable solvent or solvent mixture for crystallization. Consider anti-solvent crystallization as well.
-
Seeding: If you have a small amount of pure crystalline product, use it to seed the supersaturated solution to induce crystallization.
-
Control Cooling Rate: A slow, controlled cooling rate often yields larger, purer crystals. Crash cooling can trap impurities.
-
Salt Formation: If the free base is difficult to crystallize, consider forming a salt (e.g., hydrochloride or tartrate) which may have better crystalline properties. The salt can then be neutralized in a subsequent step.
-
-
-
Chromatography on a Large Scale: While effective in the lab, silica gel chromatography can be expensive and time-consuming at an industrial scale.
-
Troubleshooting Steps:
-
Optimize for Crystallization: The most cost-effective purification method is crystallization. Invest significant effort in developing a robust crystallization protocol to avoid chromatography if possible.
-
Alternative Chromatography: If chromatography is unavoidable, explore options like reverse-phase chromatography or the use of specialized chiral stationary phases if enantiomeric purity is a concern at this stage.[3]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the (S)-2-amino-2-phenylethanol precursor on a large scale?
A1: Several methods are employed for the large-scale synthesis of chiral amino alcohols like (S)-2-amino-2-phenylethanol:
-
Asymmetric Transfer Hydrogenation: This method uses a chiral ruthenium or rhodium catalyst to reduce a corresponding α-amino ketone with a hydrogen source like formic acid or isopropanol. It is often robust and highly enantioselective.[4]
-
Enantioselective Reduction of Ketones: The reduction of a suitable ketone precursor using a chiral catalyst, such as an oxazaborolidine catalyst with a borane source, can provide the desired chiral alcohol with high enantioselectivity.[5][6]
-
Biocatalysis: The use of enzymes, such as alcohol dehydrogenases or transaminases, is becoming increasingly popular for industrial-scale synthesis due to their high enantioselectivity, mild reaction conditions, and environmentally friendly nature.[7][8]
-
Resolution of a Racemic Mixture: While less atom-economical, classical resolution of a racemic mixture of 2-amino-2-phenylethanol using a chiral resolving agent like tartaric acid can be a viable option, especially if an efficient method for racemizing and recycling the unwanted enantiomer is available.
Q2: What are the key safety considerations when scaling up this synthesis?
A2: Safety is paramount in any chemical synthesis, especially during scale-up. Key considerations include:
-
Reagent Handling: Some reducing agents, like lithium aluminum hydride, are highly reactive and pyrophoric, making them less suitable for large-scale applications.[9] Safer alternatives should be prioritized.
-
Hydrogenation: If using catalytic hydrogenation with hydrogen gas, ensure the use of appropriate high-pressure reactors and adherence to all safety protocols for handling flammable gases.
-
Solvent Safety: Be mindful of the flammability and toxicity of the solvents used. Ensure proper ventilation and use appropriate personal protective equipment (PPE).
-
Thermal Hazards: Some reactions, particularly those involving strong acids or bases, can be highly exothermic. Implement controlled addition rates and adequate cooling to manage the reaction temperature and prevent thermal runaways.
Q3: How can I effectively monitor the progress of the Boc protection reaction?
A3: Monitoring the reaction progress is crucial to ensure complete conversion of the starting material and to avoid over-reaction or side product formation. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of the starting amine and the formation of the Boc-protected product.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also be used to detect the formation of byproducts.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the masses of the starting material, product, and any potential side products.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction by observing the disappearance of starting material signals and the appearance of product signals.[2]
Q4: Are there any "greener" or more sustainable approaches to this synthesis?
A4: Yes, there is a growing emphasis on green chemistry in pharmaceutical manufacturing. For this synthesis, consider the following:
-
Biocatalysis: As mentioned earlier, using enzymes can significantly reduce the environmental impact by allowing reactions to be run in aqueous media under mild conditions.[1]
-
Solvent Selection: Choose solvents with a better environmental, health, and safety (EHS) profile. Avoid halogenated solvents like dichloromethane (DCM) if possible and consider greener alternatives.
-
Atom Economy: Select synthetic routes with high atom economy, minimizing the generation of waste. Asymmetric catalysis is generally more atom-economical than using chiral auxiliaries or performing classical resolutions.
-
Catalyst Recycling: If using a homogeneous metal catalyst, investigate methods for its recovery and recycling to reduce heavy metal waste.
Part 3: Experimental Protocols and Data
Protocol 1: Mono-Boc Protection of (S)-2-amino-2-phenylethanol
This protocol is a representative procedure for the selective mono-Boc protection of the primary amine.
Materials:
-
(S)-2-amino-2-phenylethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine solution
Procedure:
-
In a reaction vessel, dissolve (S)-2-amino-2-phenylethanol (1.0 eq) in a mixture of THF and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2.0-3.0 eq) to the solution and stir until it is well suspended.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq) in THF.
-
Slowly add the Boc₂O solution to the reaction mixture at room temperature over 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization or column chromatography as needed.
Table 1: Troubleshooting Guide for Boc Protection - A Summary
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete reaction | Extend reaction time, consider gentle heating. |
| Product loss during work-up | Optimize extraction pH and solvent volumes. | |
| Steric hindrance | Use a catalyst like DMAP (use with caution due to potential side reactions).[2] | |
| Di-Boc Formation | Excess Boc₂O | Use ≤ 1.1 equivalents of Boc₂O; add it slowly. |
| Reaction conditions too harsh | Use a milder base (e.g., NaHCO₃) and lower temperature. | |
| Side Products | Urea formation | Use a milder base.[2] |
| tert-Butylation of product | Add a scavenger if the substrate is prone to alkylation.[10] |
Part 4: Visualizations
Diagram 1: Workflow for Troubleshooting Low Enantioselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chiraltech.com [chiraltech.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Stability and Handling of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate. As a Senior Application Scientist, I've structured this resource to address the most common stability challenges encountered with this compound, particularly its lability under acidic conditions. Our goal is to provide you with the mechanistic understanding and practical troubleshooting strategies necessary to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing unexpected decomposition of my this compound. What is causing this instability?
A1: The primary cause of instability for this compound is the acid-labile nature of its tert-butoxycarbonyl (Boc) protecting group.[1] While this characteristic is intentionally exploited for deprotection, accidental exposure to acidic conditions during a reaction, work-up, or even during storage can lead to premature cleavage of the Boc group.[1][2] The Boc group is designed to be robust under basic and nucleophilic conditions but is readily cleaved by acids.[3][4] Even mild or prolonged exposure to acidic environments should be avoided if the integrity of the Boc group is to be maintained.[1]
Q2: What is the precise chemical mechanism of this acid-catalyzed decomposition?
A2: The acid-catalyzed cleavage of the Boc group is a well-understood, multi-step process. Understanding this mechanism is crucial for controlling the reaction.
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the carbamate by an acid (H-A).[5][6] This step makes the carbonyl carbon more electrophilic.
-
Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the loss of a highly stable tert-butyl carbocation and the formation of a carbamic acid intermediate.[5][6]
-
Decarboxylation: Carbamic acids are inherently unstable and rapidly decompose, releasing carbon dioxide (CO₂) gas and the free primary amine of the parent molecule.[5][7]
-
Amine Protonation: In the acidic medium, the newly formed amine is immediately protonated to yield its corresponding ammonium salt.[5]
This reaction cascade results in the formation of isobutylene (from the deprotonation of the tert-butyl cation), carbon dioxide, and the ammonium salt of (S)-2-amino-2-phenylethylamine.[5] Because this reaction generates gas, it should never be performed in a sealed system.[5]
Caption: Acid-catalyzed decomposition of a Boc-protected amine.
Troubleshooting Guide: In-Process Issues
Q3: My reaction failed. How do I know if it was an unintended Boc deprotection or another issue?
A3: Distinguishing between unintended deprotection and other reaction failures requires systematic analysis. The key is to monitor the reaction for specific indicators of Boc cleavage.
| Analytical Technique | Indicator of Boc Group Removal | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Disappearance of the singlet for the nine tert-butyl protons (typically ~1.4-1.5 ppm).[8] | Provides unambiguous, quantitative confirmation.[8] | Requires a relatively pure sample for clear analysis.[8] |
| Mass Spectrometry | Observation of a product with a mass difference of -100.12 amu compared to the starting material.[8] | Highly sensitive; confirms the elemental composition of the product with HRMS.[8] | May not distinguish between isomers. |
| Thin-Layer Chromatography (TLC) | Appearance of a new, more polar spot (lower Rf value) that stains positive with ninhydrin.[9] | Rapid, simple, and cost-effective for reaction monitoring.[9] | Qualitative; may not be definitive for complex mixtures. |
| FTIR Spectroscopy | Disappearance of the strong C=O stretching band of the carbamate (around 1680-1720 cm⁻¹).[8] | Quick and easy to perform. | Can be ambiguous if other carbonyl groups are present. |
If these analyses confirm the presence of the deprotected amine, you can proceed with troubleshooting the source of acidity. If not, investigate other potential failure modes of your primary reaction.
Q4: I am intentionally trying to remove the Boc group, but the reaction is incomplete or I'm getting side products. What should I do?
A4: This is a common challenge that can be resolved by optimizing your deprotection protocol. The primary side reaction of concern is the alkylation of nucleophilic sites on your molecule by the liberated tert-butyl cation.[3][10]
Caption: Troubleshooting workflow for Boc deprotection.
Key Optimization Strategies:
-
For Incomplete Reactions:
-
Acid Strength: Ensure your acid (e.g., TFA, HCl) is not diluted or old. TFA, for instance, is hygroscopic, and water can reduce its effectiveness.[11] For some substrates, stronger conditions may be necessary.[11]
-
Reaction Time: While many deprotections are fast, sterically hindered substrates may require longer reaction times.[11] Monitor progress every 30-60 minutes using TLC or LC-MS.
-
-
To Prevent Side Products (t-Butylation):
-
Use Scavengers: This is the most effective method. Scavengers are nucleophiles that trap the electrophilic tert-butyl cation before it can react with your product.[3][12] Common scavengers include triisopropylsilane (TIS) and thioanisole.[12] The phenyl group in your molecule is susceptible to this side reaction.
-
Control Temperature: Running the reaction at 0 °C before allowing it to warm to room temperature can help minimize side reactions.[13]
-
Experimental Protocols
Q5: What is a reliable, general-purpose protocol for the complete deprotection of this compound?
A5: This protocol outlines a standard procedure using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), a widely used and effective method.[9][14]
Caption: Standard workflow for Boc deprotection and analysis.
Detailed Protocol:
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM). The concentration should be approximately 0.1-0.5 M. Cool the solution to 0 °C in an ice bath.
-
Deprotection: Slowly add a solution of Trifluoroacetic Acid (TFA) in DCM (typically 20-50%, v/v) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature.[9] Monitor the reaction's progress using TLC (staining with ninhydrin to visualize the product) or LC-MS.[9] The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[9]
-
To isolate the free amine: Dissolve the residue in DCM and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected free amine.[9]
-
To isolate the ammonium salt: After the initial concentration, the TFA salt can often be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration.
-
-
Analysis: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. jk-sci.com [jk-sci.com]
Technical Support Center: A Researcher's Guide to the Purification of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate. This chiral building block is a critical intermediate in pharmaceutical synthesis, and its purity is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you identify and eliminate common impurities, ensuring your material meets the highest standards of quality.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the common challenges and questions encountered during the analysis and purification of this compound.
FAQ 1: Impurity Identification
Q1: What are the most common process-related impurities I should expect in my crude this compound?
A1: The impurity profile is directly linked to the synthetic route, which typically involves the mono-Boc protection of (S)-1-phenylethane-1,2-diamine. Based on this, you should anticipate the following species:
-
Unreacted Starting Materials:
-
(S)-1-phenylethane-1,2-diamine: A highly polar and basic compound that can be readily detected.
-
Di-tert-butyl dicarbonate (Boc₂O): The protecting group source. Its presence can lead to further side reactions if not properly quenched.[1]
-
-
Reaction Byproducts:
-
Di-Boc Protected Adduct: (S)-tert-butyl (2-((tert-butoxycarbonyl)amino)-2-phenylethyl)carbamate. This is a common byproduct resulting from the over-reaction of the starting diamine. It is significantly less polar than the desired product.[2]
-
tert-Butanol: A decomposition product of Boc₂O, especially in the presence of nucleophiles or moisture.[1]
-
-
Residual Solvents:
Q2: How can I use Thin Layer Chromatography (TLC) for a rapid purity assessment and to guide my purification strategy?
A2: TLC is an indispensable tool for real-time reaction monitoring and for planning your purification.[5] It provides a quick snapshot of the polarity differences between the components in your mixture.
Causality: The principle of silica gel TLC is separation based on polarity. The stationary phase (silica) is polar, so polar compounds interact with it more strongly and travel shorter distances up the plate (lower Retention Factor, R_f).
A typical TLC analysis of your crude reaction mixture would look like this:
| Compound | Expected Polarity | Expected R_f Value | Visualization Method |
| (S)-1-phenylethane-1,2-diamine (SM) | Very High | ~0.0 - 0.1 | Ninhydrin stain (yields a distinct color)[5] |
| This compound (Product) | Medium | ~0.3 - 0.5 | UV (254 nm), Ninhydrin, or PMA stain |
| Di-Boc Protected Adduct (Byproduct) | Low | ~0.7 - 0.9 | UV (254 nm) or PMA stain (Ninhydrin negative) |
To develop your TLC, a mobile phase of 30-50% Ethyl Acetate in Hexanes is a good starting point. For amines that tend to streak, adding 0.5% triethylamine (Et₃N) to your eluent can significantly improve the spot shape by neutralizing the acidic silica surface.[5]
Q3: What are the standard High-Performance Liquid Chromatography (HPLC) conditions for a quantitative purity analysis?
A3: For accurate, quantitative purity determination, Reverse-Phase HPLC (RP-HPLC) is the recommended method.[3][] It separates molecules based on hydrophobicity.
Expert Insight: The Boc group and the phenyl ring give the molecule sufficient hydrophobicity to be well-retained and resolved on a C18 column. The free amine provides a site for protonation, and adding an acid modifier like trifluoroacetic acid (TFA) to the mobile phase ensures sharp, symmetrical peaks by preventing interactions with residual silanols on the stationary phase.
A robust starting method is provided below.
| Parameter | Recommended Condition |
| Instrumentation | Standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water + 0.1% TFAB: Acetonitrile + 0.1% TFA |
| Gradient | 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or 254 nm |
| Sample Prep | Dissolve ~1 mg/mL of the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) |
| (This protocol is adapted from standard methods for Boc-protected amines and may require optimization for your specific system).[3] |
Q4: My TLC is clean, but the ¹H NMR spectrum looks complex. What impurities can NMR help me identify?
A4: ¹H NMR spectroscopy is a powerful tool for structural confirmation and identifying impurities that may not be obvious on TLC, particularly residual solvents or byproducts with similar polarity to your product.[1]
Key Diagnostic Signals for the Product:
-
~1.4 ppm (singlet, 9H): The tert-butyl protons of the Boc group.
-
~7.2-7.4 ppm (multiplet, 5H): The aromatic protons of the phenyl group.
-
~1.5-3.5 ppm: Aliphatic protons of the ethyl backbone and the amine protons (which may be broad and can be confirmed by D₂O exchange).[7]
Troubleshooting with NMR:
-
Unreacted Diamine: Look for a complex multiplet pattern in the aliphatic region that does not correspond to your product's signals.
-
Di-Boc Product: The integration of the Boc singlet (~1.4 ppm) will be 18H relative to the 5H of the aromatic region, a clear indicator of over-protection.
-
Residual Solvents: Check for characteristic singlets of common lab solvents:
-
Dichloromethane (CH₂Cl₂): ~5.30 ppm
-
Ethyl Acetate (EtOAc): ~2.04 ppm (s), ~4.12 ppm (q), ~1.25 ppm (t)
-
Hexanes: Multiple signals between ~0.8-1.3 ppm
-
Tetrahydrofuran (THF): ~3.76 and ~1.85 ppm
-
FAQ 2: Purification & Removal Strategies
Q5: My main impurity is the unreacted (S)-1-phenylethane-1,2-diamine, which stays at the baseline of my TLC plate. What is the most efficient removal method?
A5: The most effective method for removing a basic starting amine from your less basic Boc-protected product is an acid-base extraction .[2][8]
Mechanism: The unreacted diamine has two free basic amino groups. In the presence of a dilute aqueous acid (e.g., 1M HCl), these amines are protonated to form water-soluble ammonium salts. The desired product, with its electron-withdrawing carbamate group, is significantly less basic and remains in the organic phase. This differential partitioning allows for a clean separation. A subsequent wash with a weak base (e.g., saturated NaHCO₃) will remove any residual acid and unreacted Boc₂O.[2][4]
A detailed, step-by-step protocol for this procedure is provided in the Protocols section below.
Q6: I have a significant, less-polar spot on my TLC which I suspect is the di-Boc byproduct. An acid wash didn't remove it. What should I do?
A6: For separating non-polar or neutral impurities like the di-Boc protected byproduct, flash column chromatography on silica gel is the method of choice.[2][9]
Expert Rationale: The di-Boc product has two bulky, non-polar tert-butyl groups and no free amine, making it much less polar than your desired mono-Boc product. On a silica gel column, the di-Boc adduct will elute much faster (with a less polar solvent mixture) than your target compound. You can use the TLC solvent system as a starting point for your column gradient. Aim for an eluent system where your desired product has an R_f of ~0.2-0.3 for optimal separation.[5]
See the Protocols section for a detailed guide to flash column chromatography.
Q7: My product is a solid after initial workup. Can I purify it by recrystallization?
A7: Yes, if your compound is crystalline and has a purity of >90%, recrystallization is an excellent and scalable method for achieving very high purity.[2]
Principle of Recrystallization: This technique relies on the differences in solubility of your compound and its impurities in a specific solvent system at different temperatures. The ideal system is one where the compound is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be insoluble in the hot solvent or remain soluble as the solution cools.
Recommended Solvent Systems: For Boc-protected amino derivatives, common and effective solvent systems to screen include:
The general procedure involves dissolving the crude solid in a minimal amount of the hot, more polar solvent, then slowly adding the less polar "anti-solvent" until turbidity appears. Slow cooling then promotes the growth of pure crystals.
Part 2: Visualization of Workflows
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for comprehensive impurity identification.
Part 3: Experimental Protocols
These protocols provide standardized, step-by-step procedures for the key analytical and purification techniques discussed.
Protocol 1: TLC Analysis Workflow
-
Preparation: Prepare a TLC chamber with your chosen mobile phase (e.g., 40% EtOAc in Hexanes with 0.5% Et₃N).[5]
-
Spotting: On a silica gel plate, spot your crude reaction mixture, the starting diamine, and a co-spot (crude mixture and starting material in the same spot).
-
Development: Place the plate in the chamber and allow the solvent front to travel to ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and dry. Visualize under a UV lamp (254 nm) and circle any visible spots.
-
Staining: Dip the plate in a ninhydrin staining solution and gently heat with a heat gun until colored spots appear. This will specifically visualize the primary amines.[5]
-
Analysis: Calculate the R_f values and compare the spots in the crude lane to the starting material standards to assess the reaction progress and impurity profile.
Protocol 2: Acid-Base Extraction for Removing Unreacted Amine
-
Dissolution: Dissolve the crude product in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude).
-
Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously for 30 seconds, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. This layer contains the protonated starting diamine.
-
Repeat: Repeat the acid wash (steps 2-3) one more time to ensure complete removal.
-
Base Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid and quench unreacted Boc₂O.[2]
-
Brine Wash: Wash the organic layer with saturated NaCl (brine) solution to remove bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Flash Column Chromatography
-
Solvent Selection: Determine an appropriate mobile phase using TLC, aiming for an R_f of 0.2-0.3 for the desired product.[5] A typical system is a gradient of Ethyl Acetate in Hexanes.
-
Column Packing: Pack a column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., from 10% EtOAc/Hexanes to 40% EtOAc/Hexanes) to elute the compounds.
-
Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
Technical Support Center: Alternative Syntheses of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate
Welcome to the technical support center for the synthesis of chiral 1,2-diamines, with a focus on (S)-tert-butyl (2-amino-2-phenylethyl)carbamate. This guide is designed for researchers, chemists, and process development professionals. It provides an in-depth analysis of alternative synthetic methodologies, moving beyond standard textbook procedures to offer field-proven insights, detailed protocols, and robust troubleshooting advice.
Introduction: The Need for Diverse Synthetic Routes
This compound is a valuable chiral building block in medicinal chemistry and drug development.[1][2][3] Its structure, featuring a stereogenic center and differentially protected amino groups, makes it a key component in the synthesis of complex molecules and chiral ligands. While established routes exist, the demand for greener, safer, more efficient, and scalable methods necessitates the exploration of alternative synthetic strategies. This guide details three primary alternative approaches and addresses the practical challenges you may encounter.
PART 1: Alternative Synthetic Strategies at a Glance
Choosing a synthetic route involves a trade-off between factors like starting material availability, reagent safety, cost, and desired stereochemical purity. The three principal alternatives discussed here are:
-
Name Reactions for Amine Synthesis (Curtius, Hofmann, Schmidt): These classic rearrangement reactions are powerful tools for converting carboxylic acids or their derivatives into primary amines with the loss of one carbon atom.[4][5][6] A key advantage is the complete retention of stereochemistry at the migrating carbon center.[7][8]
-
Asymmetric Reduction of Prochiral Ketones: This strategy involves the stereoselective reduction of a prochiral ketone to establish the chiral center as a secondary alcohol, which is then converted to the amine. Modern catalysis, including enzymatic and transition-metal-catalyzed methods, offers high enantioselectivity.[9][10][11]
-
Asymmetric Ring-Opening of Aziridines: The catalytic, enantioselective ring-opening of meso-aziridines provides a highly efficient and atom-economical route to chiral 1,2-diamines with two distinct amino groups.[1][12]
Strategic Comparison
| Strategy | Typical Starting Material | Key Reagents/Catalysts | Pros | Cons |
| Curtius Rearrangement | (S)-3-Boc-amino-3-phenylpropanoic acid | Diphenylphosphoryl azide (DPPA), NaN₃/SOCl₂ | Excellent retention of stereochemistry[7]; mild conditions possible[13]; wide functional group tolerance.[14] | Involves potentially explosive azide intermediates[15]; requires an additional carbon in the starting material. |
| Hofmann Rearrangement | (S)-3-Amino-3-phenylpropanamide | Br₂, NaOH | Starts from an amide; one-pot potential.[4][16] | Strongly basic conditions may not be suitable for all substrates[17]; can have lower yields for larger alkyl groups.[4] |
| Asymmetric Reduction | N-Boc-2-aminoacetophenone | Chiral Ru/Rh complexes (Noyori-type), enzymes (e.g., ADH)[10][18] | High enantioselectivity (ee >98%) is achievable[9]; catalytic approach reduces waste. | Catalyst may be expensive; potential for product inhibition of the catalyst[11]; requires subsequent conversion of alcohol to amine. |
| Aziridine Ring-Opening | N-Protected 2-phenylaziridine | Chiral Lewis acids (e.g., Ti, Mg complexes), TMS-azide | Excellent stereocontrol; high atom economy.[12] | Synthesis of the starting aziridine may be required; catalyst screening may be necessary. |
Synthetic Strategy Workflow
The following diagram illustrates the conceptual workflows for these alternative synthetic pathways.
Caption: High-level comparison of two alternative synthetic workflows.
PART 2: Detailed Experimental Protocols
As a Senior Application Scientist, I emphasize understanding the causality behind each step. The following protocols are presented not just as instructions, but as self-validating systems with integrated rationale.
Protocol 1: Modified Curtius Rearrangement
This protocol adapts the Curtius rearrangement into a one-pot procedure, which is often favored for its operational simplicity and for avoiding the isolation of potentially hazardous acyl azides.[8][15]
Reaction: (S)-2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid → this compound
Caption: Step-by-step workflow for the modified Curtius rearrangement.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (S)-2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid (1.0 eq) and anhydrous toluene (approx. 0.1 M solution).
-
Rationale: Anhydrous conditions are critical to prevent premature hydrolysis of the acyl azide or the resulting isocyanate.
-
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Rationale: Triethylamine forms the carboxylate salt, activating the carboxylic acid for reaction with DPPA.
-
-
Acyl Azide Formation: Cool the mixture to 0°C in an ice bath. Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise over 15-20 minutes.
-
Rationale: DPPA is a common, relatively stable reagent for converting carboxylic acids to acyl azides in situ.[7] Slow addition at low temperature controls the exothermic reaction and minimizes side reactions.
-
-
Rearrangement to Isocyanate: After the addition is complete, allow the reaction to warm to room temperature and then slowly heat to 80-90°C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 2-4 hours).
-
Rationale: Thermal energy drives the loss of N₂ gas and the concerted 1,2-migration of the alkyl group to the electron-deficient nitrogen, forming the isocyanate with retention of configuration.[8]
-
-
Isocyanate Trapping: Once the rearrangement is complete (indicated by cessation of N₂ evolution), add tert-butanol (t-BuOH) (3.0 eq) to the reaction mixture and heat to reflux for 4-6 hours.
-
Rationale: The nucleophilic t-BuOH traps the highly electrophilic isocyanate intermediate to form a stable tert-butyl carbamate.[16] Using t-BuOH directly yields the Boc-protected amine, but this route results in a different final product than the one intended. To obtain the target molecule, water would be used to hydrolyze the isocyanate to the amine, which would then be selectively protected. For this specific target, the starting material would need to be (S)-3-amino-3-phenylpropanoic acid, and t-BuOH would be added during the trapping step to form the Boc carbamate.
-
-
Workup and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
PART 3: Troubleshooting Guides and FAQs
Troubleshooting Common Issues
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or no product formation in Curtius/Hofmann rearrangement. | 1. Wet Reagents/Solvents: Water can hydrolyze the acyl azide or isocyanate intermediate.[15] 2. Insufficient Heating: The rearrangement step is thermal and requires a specific temperature threshold to proceed efficiently.[14] 3. Poor Quality Starting Material: Impurities in the starting carboxylic acid or amide can interfere with the reaction. | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Flame-dry all glassware before use. 2. Optimize Temperature: Carefully monitor the internal reaction temperature. If N₂ evolution is sluggish, consider increasing the temperature by 5-10°C increments. 3. Verify Starting Material Purity: Confirm the purity of your starting material by NMR or LC-MS before starting the reaction. |
| Poor enantiomeric excess (ee) in asymmetric reduction. | 1. Catalyst Poisoning: Trace impurities (water, sulfur, etc.) can deactivate the chiral catalyst. 2. Sub-optimal Reaction Conditions: Temperature, pressure, or solvent may not provide a sufficient energy difference between the diastereomeric transition states.[19] 3. Racemization: The product may be susceptible to racemization during workup or purification (e.g., under harsh acidic or basic conditions). | 1. Purify All Components: Use high-purity, degassed solvents and reagents. Purify the substrate if necessary. 2. Systematic Optimization: Screen different solvents and temperatures. For hydrogenations, optimize the H₂ pressure. 3. Use Mild Workup Conditions: Employ buffered aqueous solutions for workup. Avoid strong acids or bases if the product's stereocenter is labile. |
| Formation of di-Boc-protected diamine byproduct. | 1. Incorrect Stoichiometry: Using too much Boc-anhydride (Boc₂O) will inevitably lead to the double-protected product. 2. Rapid Addition of Reagent: A high local concentration of the Boc-protecting agent can favor the second reaction. | 1. Use Stoichiometric Control: Use the diamine as the limiting reagent if it is valuable, or use a slight excess of the diamine if it is inexpensive.[20] A 1:1 molar ratio is a good starting point.[21] 2. Employ Slow Addition: Add the Boc₂O solution dropwise over an extended period (1-2 hours) to the solution of the diamine. This maintains a low concentration of the acylating agent. |
| Schmidt reaction gives low yields or complex mixtures. | 1. Harsh Acidic Conditions: The strongly acidic environment (e.g., concentrated H₂SO₄) can cause substrate degradation.[22] 2. Hazardous Reagent: Hydrazoic acid (HN₃) is highly toxic and explosive, making its generation and handling challenging.[6][15] | 1. Use Alternative Acids: Investigate the use of Lewis acids or triflic acid, which can mediate the reaction under milder conditions.[23] 2. Consider Safer Alternatives: For laboratory-scale synthesis, the Curtius rearrangement using DPPA is generally considered a safer and more versatile alternative to the Schmidt reaction.[15] |
Frequently Asked Questions (FAQs)
Q1: How do the safety profiles of the Curtius, Hofmann, and Schmidt reactions compare?
A: All three reactions require careful handling.
-
Schmidt Reaction: Generally considered the most hazardous due to the in-situ generation of hydrazoic acid, which is highly toxic and explosive.[6][15]
-
Curtius Reaction: Involves acyl azide intermediates. While solid acyl azides can be explosive, modern methods that generate them in situ from reagents like DPPA significantly improve the safety profile.[13][14]
-
Hofmann Reaction: Uses bromine and strong base, which are corrosive and require care, but it avoids azide intermediates. The strongly basic conditions can be a limitation.[17]
Q2: Which method is most amenable to large-scale (kilogram) synthesis?
A: For large-scale synthesis, factors like cost, safety, and process robustness are paramount.
-
Asymmetric Hydrogenation is often highly favored in industry. It is a catalytic process, which reduces waste, and avoids stoichiometric use of hazardous reagents. The high pressures may require specialized equipment, but the process is generally scalable and efficient.[11]
-
The Modified Curtius Rearrangement using DPPA can also be scaled, but the cost of DPPA and concerns about azide handling (even in situ) require rigorous process safety reviews.
Q3: How can I confirm the absolute stereochemistry of my final product?
A: Confirmation of stereochemistry is critical. The most common methods include:
-
Chiral HPLC/SFC: Compare the retention time of your product to an authentic, commercially available standard of the desired enantiomer.
-
Optical Rotation: Measure the specific rotation of your product and compare it to the literature value for the enantiomerically pure compound.
-
X-ray Crystallography: If you can obtain a suitable crystal of the product or a derivative, single-crystal X-ray diffraction provides unambiguous proof of the absolute configuration.
Q4: My reaction involves a Boc-protection step. What are the most common ways to remove the Boc group if needed later?
A: The Boc group is designed to be acid-labile.[24] The most common deprotection method is treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[25][26] Other acidic conditions, like HCl in dioxane, are also effective. The Boc group is generally stable to basic conditions and catalytic hydrogenation, making it orthogonal to protecting groups like Fmoc and Cbz.[24][27]
References
- 1. rua.ua.es [rua.ua.es]
- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 13. CN112028814A - Method for preparing amine compound based on novel catalytic Curtius rearrangement reaction - Google Patents [patents.google.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 17. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]
- 22. perlego.com [perlego.com]
- 23. Schmidt Reaction [organic-chemistry.org]
- 24. Boc-Protected Amino Groups [organic-chemistry.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. total-synthesis.com [total-synthesis.com]
- 27. mcours.net [mcours.net]
Validation & Comparative
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Contextualizing (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety.[1] Chiral amines are foundational pillars in the construction of enantiomerically pure molecules, serving as versatile resolving agents, robust chiral auxiliaries, and powerful asymmetric catalysts.[2][3] This guide provides a comparative analysis of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate, a valuable chiral building block, by contextualizing its utility against a backdrop of widely-used and well-characterized chiral amines.
This compound is a chiral 1,2-diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group.[4][5] This structural motif makes it an attractive precursor for more complex chiral ligands and catalysts, and a useful building block for introducing a stereodefined 2-amino-2-phenylethyl moiety into a target molecule. This guide will objectively compare its potential applications with established alternatives, supported by experimental data from peer-reviewed literature, to assist researchers in making informed decisions for their synthetic strategies.
The Multifaceted Roles of Chiral Amines in Synthesis
Chiral amines exert stereochemical control through several distinct mechanisms. Understanding these roles is crucial for selecting the appropriate amine for a given synthetic challenge.
-
Chiral Resolving Agents: This classical approach involves the reaction of a racemic mixture (e.g., a carboxylic acid) with an enantiopure chiral amine.[6] The resulting products are diastereomeric salts, which possess different physical properties (like solubility) and can be separated by conventional methods such as crystallization.[7][8]
-
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[9][10] After the desired chiral center is created, the auxiliary is cleaved and can ideally be recovered for reuse.[1]
-
Asymmetric Catalysts and Ligands: Chiral amines can function as organocatalysts, activating substrates through the formation of transient chiral intermediates like enamines or iminium ions.[11][12] They are also extensively used as chiral ligands for transition metals, forming catalysts that facilitate a vast array of enantioselective reactions, such as asymmetric hydrogenation.[13]
Comparative Analysis of Key Chiral Amines
To contextualize the utility of this compound, we will compare it with three archetypal chiral amines, each representing a primary mode of application.
(S)-1-Phenylethylamine: The Benchmark for Chiral Resolution
(S)-1-Phenylethylamine is one of the most common and cost-effective chiral primary amines used in both academic and industrial settings.[14] Its primary application is the resolution of racemic carboxylic acids and other acidic compounds.[7][15]
Mechanism of Action: The process relies on the formation of diastereomeric ammonium salts. The distinct spatial arrangement of these salts leads to differences in their crystal lattice energies and solubilities, enabling separation via fractional crystallization.
Workflow for Chiral Resolution
References
- 1. fiveable.me [fiveable.me]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. This compound – Biotuva Life Sciences [biotuva.com]
- 5. tert-butyl N-((1S)-2-amino-1-phenylethyl)carbamate | C13H20N2O2 | CID 24256545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chiral_resolution [chemeurope.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (S)-(-)-1-Phenylethylamine for the resolution of racemates for synthesis 2627-86-3 [sigmaaldrich.com]
A Comparative Guide to the Validation of Analytical Methods for (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate
Introduction
(S)-tert-Butyl (2-amino-2-phenylethyl)carbamate is a chiral building block of significant interest in pharmaceutical synthesis. Its stereospecific nature demands exacting analytical oversight to ensure the identity, purity, and quality of intermediates and final active pharmaceutical ingredients (APIs). The validation of analytical methods applied to this compound is not merely a procedural step but a foundational requirement for regulatory compliance and the assurance of product safety and efficacy. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2].
This guide provides an in-depth comparison of principal analytical techniques for the characterization and quality control of this compound. We will explore the causality behind methodological choices, present detailed validation protocols, and offer comparative data to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategies. All validation approaches are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for analytical procedure validation[3][4].
Regulatory Framework: The Pillars of Method Validation
Any discussion of method validation must begin with the internationally harmonized standards that govern the process. The ICH Q2(R2) guideline is the authoritative text, outlining the performance characteristics that must be evaluated to ensure an analytical method is fit for purpose[5]. These core parameters form the basis of our validation protocols.
Caption: Core performance characteristics for analytical method validation as per ICH Q2(R2) guidelines.
Part 1: Chromatographic Methods for Potency and Purity
Chromatographic techniques are the cornerstone of quality control for pharmaceutical compounds, offering high-resolution separation of the main component from impurities and related substances.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Assay and Impurity Determination
Expertise & Rationale: RP-HPLC is the workhorse for assay (potency) and purity analysis due to its versatility, robustness, and wide applicability. For a molecule like this compound, which possesses both polar (amine) and non-polar (phenyl, tert-butyl) moieties, a C18 stationary phase provides an excellent balance of hydrophobic interactions for effective retention and separation. The use of an acidified mobile phase (e.g., with formic or phosphoric acid) is critical; it protonates the primary amine group, preventing peak tailing and ensuring sharp, symmetrical peaks essential for accurate quantification.
Experimental Protocol: RP-HPLC Method Validation
-
Chromatographic Conditions:
-
Validation Procedure:
-
Specificity: Analyze a placebo (matrix without the analyte), a standard solution of the analyte, and a spiked sample. No interfering peaks should be observed at the retention time of the analyte peak. Forced degradation studies (acid, base, oxidation, heat, light) should also be performed to demonstrate that the method can resolve the analyte from its degradation products.
-
Linearity: Prepare a series of at least five concentrations of the analyte, typically spanning 80% to 120% of the target concentration[7]. Plot the peak area response versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Analyze triplicate samples at three different concentrations (e.g., 80%, 100%, and 120% of the target)[8]. Calculate the percent recovery at each level. The acceptance criterion is typically 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%[9].
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should meet predefined acceptance criteria.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is crucial for impurity analysis.
-
Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±10%), and column temperature (±5°C)[8]. The system suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal use.
-
Chiral HPLC for Enantiomeric Purity
Expertise & Rationale: For a stereospecific compound, confirming enantiomeric purity is a critical quality attribute. The biological activity and toxicity of enantiomers can differ significantly. Chiral HPLC is the definitive technique for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose phenylcarbamates, are highly effective for separating a wide range of chiral compounds, including amines[10][11][12]. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times.
Experimental Protocol: Chiral HPLC Method Validation
-
Chromatographic Conditions:
-
Column: Chiralpak® IE (amylose tris(3,5-dichlorophenylcarbamate)) or similar polysaccharide-based CSP[10].
-
Mobile Phase: Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline resolution (Rs ≥ 1.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Validation Procedure:
-
Specificity: Inject the (S)-enantiomer, the unwanted (R)-enantiomer (if available), and a racemic mixture to confirm peak identification and the method's ability to resolve the two.
-
Linearity of the Unwanted Enantiomer: Prepare a series of solutions of the (S)-enantiomer spiked with increasing concentrations of the (R)-enantiomer (e.g., from the reporting threshold up to 2% of the target concentration). Plot the peak area of the (R)-enantiomer versus its concentration.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the LOD and LOQ for the unwanted (R)-enantiomer. The LOQ is critical and must be at or below the specified reporting limit for enantiomeric impurities (often 0.1%).
-
Accuracy & Precision: Evaluate accuracy and precision at the LOQ level for the unwanted enantiomer to ensure the method is reliable for quantifying trace levels.
-
Part 2: Spectroscopic and Spectrometric Methods
While chromatography is essential for separation and quantification, spectroscopic methods provide indispensable information on structure and identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Expertise & Rationale: NMR spectroscopy is an unparalleled tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. The presence of the tert-butyl group provides a highly characteristic, intense singlet signal in the ¹H NMR spectrum around 1.1-1.5 ppm, serving as a clear diagnostic marker[13]. Other key signals, such as those for the aromatic protons and the chiral center's proton, confirm the overall structure. NMR can also be used quantitatively (qNMR) for assay determination without the need for a specific reference standard of the same compound.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube[14].
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key signals to verify include:
-
A sharp singlet (~9H) for the tert-butyl group.
-
Multiplets in the aromatic region (7-8 ppm) for the phenyl group.
-
Signals corresponding to the ethyl backbone and the amine protons.
-
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum will confirm the number and type of carbon atoms, including the carbonyl carbon of the carbamate group (~155 ppm) and the carbons of the tert-butyl group.
-
Validation (for Identity): The validation of NMR for identity is primarily based on specificity. The acquired spectrum must match that of a qualified reference standard or be consistent with the theoretical structure.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
Expertise & Rationale: GC-MS is highly sensitive and provides excellent separation for volatile organic compounds. While the target molecule itself has low volatility, GC-MS is ideal for detecting residual solvents or volatile impurities from the synthesis process. For analysis of the compound itself or non-volatile impurities, derivatization is necessary to increase volatility and thermal stability[15]. Silylation, for instance using MTBSTFA to form a TBDMS derivative, is a common strategy that makes the amine groups amenable to GC analysis[15]. The mass spectrometer provides definitive identification of peaks based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: GC-MS Derivatization and Analysis
-
Derivatization:
-
Dry an aliquot of the sample completely.
-
Add acetonitrile followed by N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Heat the mixture (e.g., at 100°C for 4 hours) to complete the derivatization of the primary amine[15].
-
-
GC-MS Conditions:
-
Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., SLB-5ms).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 100°C), then ramp up to a high temperature (e.g., 300°C) to elute the derivatized components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Validation: Validation would focus on specificity (unique mass spectra for each component), linearity, and LOQ for key potential impurities.
Part 3: Comparative Analysis and Method Selection
The choice of analytical method is dictated by its intended purpose. The following workflow and table provide a comparative summary to guide the selection process.
Caption: Decision workflow for selecting the appropriate analytical method based on the objective.
Quantitative Data Summary
| Parameter | RP-HPLC (Assay/Purity) | Chiral HPLC (Enantiomeric Purity) | GC-MS (Volatile Impurities) | NMR (Identity/qNMR) |
| Primary Use | Quantification of analyte and non-chiral impurities | Quantification of enantiomeric excess/impurity | Identification and quantification of volatile/derivatizable impurities | Structural confirmation, identity, and absolute quantification (qNMR) |
| Specificity | High; demonstrated via forced degradation | Very high for enantiomers | High; confirmed by mass spectra | Absolute structural specificity |
| Typical LOQ | ~0.05% of target concentration | <0.05% for the unwanted enantiomer | ppm to ppb levels | ~0.1% for impurity detection |
| Precision (%RSD) | < 1.5%[9] | < 5% at the LOQ | < 10% | < 2% (qNMR) |
| Sample Throughput | High (10-20 min/sample) | Moderate (15-30 min/sample) | Moderate (requires derivatization) | Low (requires individual acquisition and processing) |
| Key Advantage | Robust, precise, and widely available | The only reliable method for enantiomer separation | High sensitivity and definitive identification by MS | Provides unambiguous structural information |
| Key Limitation | Cannot separate enantiomers | Not suitable for general impurity profiling | Not suitable for non-volatile compounds without derivatization | Lower sensitivity compared to chromatographic methods |
Conclusion
The validation of analytical methods for this compound requires a multi-faceted approach. No single technique can provide all the necessary information. A robust quality control strategy will invariably include:
-
RP-HPLC for accurate assay and achiral purity determination.
-
Chiral HPLC to control the critical enantiomeric purity.
-
NMR Spectroscopy for definitive structural confirmation and identity testing.
-
GC-MS for the control of residual solvents and other volatile impurities.
Each method must be rigorously validated according to ICH guidelines to ensure it is fit for its intended purpose, thereby guaranteeing the data's integrity and supporting the development of safe and effective pharmaceuticals. The protocols and comparative insights provided in this guide serve as a comprehensive resource for establishing such a scientifically sound and compliant analytical control strategy.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. qbdgroup.com [qbdgroup.com]
- 6. tert-Butyl carbamate | SIELC Technologies [sielc.com]
- 7. scispace.com [scispace.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
A Comparative Guide to Chiral Catalysts Derived from (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate
For correspondence: --INVALID-LINK--
Abstract
In the landscape of asymmetric synthesis, the development of efficient and highly selective chiral catalysts is paramount for the production of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. This guide provides a comprehensive comparative analysis of catalysts conceptually derived from (S)-tert-butyl (2-amino-2-phenylethyl)carbamate. While direct literature on catalysts from this specific precursor is emerging, we can infer and project their potential performance by drawing parallels with structurally analogous and extensively studied chiral 1,2-diamine ligands, particularly (1S,2S)-1,2-diphenylethylenediamine (DPEN) and its derivatives. This guide will explore the synthesis of such Boc-protected diamine ligands, their anticipated application in asymmetric catalysis, and a comparative performance overview against established catalysts in benchmark reactions, supported by experimental data from closely related systems.
Introduction: The Significance of Chiral Diamines in Asymmetric Catalysis
Chiral vicinal diamines are a cornerstone of asymmetric catalysis, serving as privileged ligands for a wide array of transition metals. Their ability to form stable chelate complexes allows for the creation of a well-defined chiral environment around the metal center, which is crucial for effective stereochemical control in catalytic transformations. Among these, derivatives of 1,2-diphenylethylenediamine (DPEN) have demonstrated exceptional efficacy in numerous asymmetric reactions, including hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions.
The subject of this guide, this compound, provides a versatile and readily accessible platform for the synthesis of a new class of chiral diamine ligands. The presence of the tert-butoxycarbonyl (Boc) protecting group offers a strategic handle for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance.
Synthesis of Mono-Boc-Protected Diamine Ligands
The synthesis of mono-Boc-protected diamines is a crucial first step in the preparation of the target catalysts. A general and efficient method for the selective mono-Boc protection of diamines has been reported, which can be adapted for (S)-1-phenyl-1,2-ethanediamine.[1][2] This procedure typically involves the in-situ formation of the hydrochloride salt of one of the amino groups, followed by the reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Mono-Boc Protection of a Diamine
-
Acidification: Dissolve the diamine (1.0 eq) in a suitable solvent such as methanol.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography to yield the desired mono-Boc-protected diamine.
This straightforward protocol allows for the preparation of this compound in good yield, providing the necessary precursor for catalyst synthesis.
Comparative Performance in Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a widely used and synthetically important transformation. Ruthenium complexes bearing chiral diamine ligands are among the most effective catalysts for this reaction. To project the potential performance of catalysts derived from this compound, we will compare the performance of well-established catalysts derived from N-substituted DPEN derivatives in the asymmetric transfer hydrogenation of acetophenone, a benchmark substrate.
Table 1: Performance of DPEN-Derived Catalysts in the Asymmetric Transfer Hydrogenation of Acetophenone [3]
| Catalyst Precursor (Ligand) | Metal Complex | Yield (%) | Enantiomeric Excess (ee, %) |
| (1S,2S)-N-Tosyl-DPEN (TsDPEN) | [RuCl(p-cymene)((S,S)-TsDPEN)] | 98 | 99 (S) |
| (1S,2S)-N-Mesyl-DPEN (MsDPEN) | [RuCl(p-cymene)((S,S)-MsDPEN)] | 95 | 97 (S) |
| (1S,2S)-DPEN | [RuCl(p-cymene)((S,S)-DPEN)] | 92 | 95 (S) |
The data presented is compiled from representative literature for the reduction of acetophenone using a formic acid/triethylamine mixture as the hydrogen source.
The data in Table 1 clearly demonstrates that N-arylsulfonylated DPEN derivatives, particularly TsDPEN, provide exceptional enantioselectivity and high yields in the ATH of acetophenone.[3] It is hypothesized that a catalyst derived from this compound, upon complexation with a suitable ruthenium precursor, would exhibit competitive catalytic activity. The Boc group, while electronically different from the tosyl group, can still enforce a rigid chelate conformation and provide a distinct steric environment that could lead to high enantioselectivity.
Mechanistic Insights and the Role of the N-Substituent
The mechanism of asymmetric transfer hydrogenation with Ru-diamine catalysts is believed to proceed through a metal-ligand bifunctional pathway. The catalyst facilitates the transfer of a hydride from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone. The N-H group of the diamine ligand plays a crucial role in this process by participating in the hydrogen transfer step.
The nature of the N-substituent (e.g., Boc vs. Tosyl) can significantly influence the catalyst's activity and selectivity by:
-
Modulating the acidity of the N-H proton: This affects the ease of proton transfer in the catalytic cycle.
-
Altering the steric bulk around the metal center: This directly impacts the facial selectivity of the hydride attack on the prochiral ketone.
-
Influencing the electronic properties of the metal center: This can affect the rate of the catalytic cycle.
The comparison between a Boc-protected and a tosyl-protected ligand is therefore a comparison between a carbamate and a sulfonamide. The tosyl group is strongly electron-withdrawing, which increases the acidity of the N-H proton and is thought to be a key factor in the high efficiency of TsDPEN-based catalysts. The Boc group is less electron-withdrawing, which may lead to different catalytic behavior.
Experimental Workflow: Asymmetric Transfer Hydrogenation
A typical experimental workflow for the asymmetric transfer hydrogenation of a ketone using a Ru-diamine catalyst is outlined below.
Caption: A generalized workflow for asymmetric transfer hydrogenation.
Alternative Catalysts for Asymmetric Reductions
While this guide focuses on catalysts derived from a specific chiral diamine, it is important to acknowledge the broader landscape of catalysts available for asymmetric ketone reduction. Other prominent classes of catalysts include:
-
Noyori-type Ruthenium Catalysts: These often employ a combination of a chiral diamine and a chiral diphosphine ligand, and are highly effective for asymmetric hydrogenation under hydrogen gas.
-
Chiral Oxazaborolidines (CBS Catalysts): These are organocatalysts that are particularly effective for the asymmetric reduction of ketones with borane reagents.
-
Enzymes (e.g., Ketoreductases): Biocatalysis offers an environmentally friendly and often highly selective alternative for the synthesis of chiral alcohols.
The choice of catalyst will ultimately depend on the specific substrate, desired stereochemical outcome, and practical considerations such as cost and scalability.
Conclusion and Future Outlook
Catalysts derived from this compound represent a promising, yet underexplored, class of chiral ligands for asymmetric catalysis. By analogy to the well-established DPEN and TsDPEN systems, it is anticipated that these catalysts will demonstrate high efficacy in reactions such as the asymmetric transfer hydrogenation of ketones. The Boc protecting group offers a unique handle for further ligand modification, opening avenues for the development of novel catalysts with tailored properties.
Future research in this area should focus on the synthesis and characterization of metal complexes of these Boc-protected diamine ligands and their systematic evaluation in a range of asymmetric transformations. Direct comparative studies with existing state-of-the-art catalysts will be crucial to fully elucidate their potential and carve out their niche in the synthetic chemist's toolkit.
References
- 1. Diene hydroaminomethylation via ruthenium-catalyzed C–C bond forming transfer hydrogenation: beyond carbonylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate by Chiral HPLC
Introduction: The Criticality of Chiral Purity in Pharmaceutical Intermediates
In the synthesis of active pharmaceutical ingredients (APIs), the stereochemical integrity of building blocks is paramount. (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate is a vital chiral intermediate. Its enantiomeric purity directly impacts the efficacy and safety of the final drug product. The two enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[][2] Consequently, regulatory bodies mandate rigorous control and analysis of stereoisomeric impurities.[3]
This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) for assessing the enantiomeric purity of this compound. We will explore the rationale behind method development, present a detailed experimental protocol, and compare the technique with viable alternatives, grounding our discussion in established scientific principles and regulatory standards.[4][5][6][7]
Pillar 1: The Principle and Power of Chiral HPLC
Chiral HPLC stands as the gold standard for enantiomeric purity determination due to its high resolution, accuracy, and robustness.[2] The technique relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP). This transient diastereomeric interaction causes one enantiomer to be retained longer on the column, enabling their separation and quantification.[8][9]
For a molecule like this compound, which contains both a primary amine and a carbamate group, polysaccharide-based CSPs are particularly effective.[9][10] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create chiral cavities and offer multiple interaction points (e.g., hydrogen bonding, π-π interactions, steric hindrance) that are essential for resolving the enantiomers.
Pillar 2: Method Development and Self-Validation
A robust analytical method is a self-validating one. The choices made during development are not arbitrary but are based on the physicochemical properties of the analyte and the principles of chromatography.
Causality in Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-derived CSPs, such as those with phenylcarbamate selectors, are chosen for their proven success in separating a wide range of chiral amines and amino acid derivatives.[9][11] The aromatic phenyl ring and carbamate structure of the analyte can engage in π-π stacking and hydrogen bonding with the CSP, which are key mechanisms for chiral recognition.
-
Mobile Phase Composition: The separation is typically achieved under normal-phase conditions using a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The alkane serves as the weak solvent, while the alcohol acts as the polar modifier. The concentration of the alcohol is a critical parameter; increasing its percentage generally decreases retention time but can also affect the resolution between the enantiomers.
-
Additive/Modifier Rationale: To improve peak shape and mitigate unwanted interactions with residual silanols on the silica support, a small amount of an amine modifier, such as diethylamine (DEA) or ethylenediamine (EDA), is often added to the mobile phase. These basic additives compete with the analyte's primary amine for active sites on the stationary phase, reducing peak tailing and improving chromatographic efficiency.
-
Detection: Ultraviolet (UV) detection is suitable for this analyte due to the presence of the phenyl chromophore. A detection wavelength of approximately 210-220 nm is typically used to ensure high sensitivity.
Experimental Protocol: Chiral HPLC Purity Assessment
This protocol is designed to be a robust starting point for the analysis. Per United States Pharmacopeia (USP) General Chapter <621>, adjustments to chromatographic conditions are permitted to meet system suitability requirements.[12][13][14][15]
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Column: Amylose or Cellulose-based CSP, e.g., CHIRALPAK® IA or similar (Immobilized amylose tris(3,5-dimethylphenylcarbamate)). Dimensions: 4.6 x 250 mm, 5 µm particle size.
-
Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Sample: this compound and its (R)-enantiomer standard (or a racemic mixture).
Detailed Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Prepare a mixture of n-Hexane / Isopropanol / Diethylamine in a ratio of 90:10:0.1 (v/v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or helium sparging.
-
-
Standard Solution Preparation:
-
Racemic Standard (for System Suitability): Accurately weigh and dissolve approximately 5 mg of a racemic mixture of tert-Butyl (2-amino-2-phenylethyl)carbamate in 10 mL of the mobile phase to create a 0.5 mg/mL solution.
-
Working Standard ((S)-enantiomer): Prepare a solution of the (S)-enantiomer at the same concentration (0.5 mg/mL) in the mobile phase.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve approximately 5 mg of the this compound sample to be tested in 10 mL of the mobile phase (0.5 mg/mL).
-
-
Chromatographic Conditions:
-
A summary of the starting chromatographic parameters is provided in Table 1.
-
| Parameter | Recommended Condition |
| Column | CHIRALPAK® IA (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 215 nm |
| Run Time | Approximately 20 minutes |
| Table 1: Optimized Chiral HPLC Method Parameters |
-
System Suitability Testing (SST):
-
Before sample analysis, perform injections of the racemic standard to verify system performance. The criteria in Table 2 must be met.
-
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs between (S) and (R) peaks ≥ 1.5 | Ensures baseline separation for accurate quantification. |
| Tailing Factor (T) | T for the (S)-enantiomer peak ≤ 2.0 | Confirms good peak shape, free from excessive tailing. |
| Relative Standard Deviation (RSD) | RSD for 5 replicate injections of the (S)-enantiomer peak area ≤ 2.0% | Demonstrates system precision and reproducibility. |
| Table 2: System Suitability Test (SST) Criteria and Rationale |
-
Analysis and Calculation:
-
Inject the sample solution.
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention time from the standard injection. The (S)-enantiomer is typically the major peak.
-
Calculate the percentage of the undesired (R)-enantiomer using the area normalization method:
% (R)-enantiomer = [Area(R) / (Area(S) + Area(R))] x 100
-
The enantiomeric excess (e.e.) can then be calculated as:
% e.e. = [% (S)-enantiomer] - [% (R)-enantiomer]
-
Workflow Visualization
The following diagram illustrates the complete workflow for the chiral purity assessment.
Caption: Workflow for Chiral HPLC Purity Assessment.
Pillar 3: Comparison with Alternative Methodologies
While chiral HPLC is the preferred method, other techniques can be used to assess enantiomeric purity. Understanding their principles and limitations provides a comprehensive analytical perspective.[16][17][18]
| Technique | Principle | Advantages | Limitations |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP) leading to chromatographic separation. | High accuracy and precision; direct quantification; well-established and regulatory accepted. | Requires specialized, often expensive, chiral columns; method development can be time-consuming.[19] |
| NMR Spectroscopy with Chiral Shift Reagents (CSRs) | Enantiomers form transient diastereomeric complexes with a CSR, inducing chemical shift differences in the NMR spectrum that can be integrated.[8][17] | Rapid analysis; no chromatographic separation needed; provides structural information. | Lower sensitivity and accuracy compared to HPLC; CSRs can cause line broadening; requires relatively pure samples. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. The degree of rotation is proportional to the concentration of the enantiomers. | Very fast and simple; non-destructive. | Low sensitivity and accuracy; not a separative technique; requires a known specific rotation for the pure enantiomer; unsuitable for trace-level impurity detection.[2][16] |
| Chiral Capillary Electrophoresis (CE) | Separation of enantiomers in a capillary based on differential migration in the presence of a chiral selector in the buffer. | High separation efficiency; requires very small sample volumes; low solvent consumption. | Lower concentration sensitivity than HPLC; can have reproducibility challenges. |
| Table 3: Comparative Guide to Enantiomeric Purity Analysis Techniques |
Conclusion
For the definitive assessment of the enantiomeric purity of this compound, chiral HPLC remains the unequivocal method of choice for the pharmaceutical industry. Its superior accuracy, resolution, and established regulatory acceptance provide the highest degree of confidence in the quality of this critical pharmaceutical intermediate. The protocol and comparative insights provided in this guide offer researchers and drug development professionals a robust framework for ensuring the stereochemical integrity of their materials, ultimately contributing to the development of safer and more effective medicines.
References
- 2. skpharmteco.com [skpharmteco.com]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpionline.org [jpionline.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. usp.org [usp.org]
- 13. Chromatography [usp.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. Determination of enantiomeric excess [ch.ic.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pharmaguru.co [pharmaguru.co]
- 19. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Assignment of Absolute Configuration for (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a chiral molecule's absolute configuration is not merely an academic exercise—it is a critical requirement for ensuring safety, efficacy, and intellectual property. The biological activity of enantiomers can vary dramatically, with one providing therapeutic benefit while the other may be inactive or even harmful.[1][2] This guide provides an in-depth comparison of three powerful analytical techniques for confirming the absolute configuration of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate, a key chiral building block. We will move beyond procedural lists to explore the causality behind experimental choices, comparing Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and the "gold standard," Single-Crystal X-ray Crystallography.
Vibrational Circular Dichroism (VCD): Probing Chirality Through Molecular Vibrations
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared (IR) light during a vibrational transition.[3][4] In essence, while a standard IR spectrum reveals the functional groups present in a molecule, a VCD spectrum reveals how those groups are three-dimensionally arranged. A key advantage of VCD is that every chiral molecule exhibits a VCD spectrum, as it originates from vibrational transitions throughout the molecule, eliminating the need for a UV-Vis chromophore.[1][5]
This technique is exceptionally well-suited for samples that are difficult to crystallize, such as oils or amorphous solids, providing definitive stereochemical information from the solution phase.[1] The assignment of the absolute configuration is achieved by comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio quantum mechanical calculations, typically using Density Functional Theory (DFT).[3]
Logical Workflow for VCD Analysis
The process follows a self-validating logic where an experimental result is matched against a theoretical model of a known, single enantiomer. A strong correlation confirms the structure, while a perfectly inverted correlation confirms the opposite enantiomer.
Caption: VCD workflow for absolute configuration assignment.
Detailed Experimental & Computational Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in 150 µL of a suitable deuterated solvent (e.g., CDCl₃) to achieve a concentration of ~0.07 M. The choice of an aprotic solvent like chloroform is crucial to minimize intermolecular hydrogen bonding that could complicate conformational analysis.
-
Transfer the solution to a VCD cell with a pathlength of 200 µm.
-
-
Spectra Acquisition:
-
Acquire the VCD and IR spectra simultaneously on a VCD spectrometer.
-
Parameters: Set the spectral resolution to 4 cm⁻¹. Collect data over a period of 4-6 hours for a high signal-to-noise ratio. The fingerprint region (typically 1800-950 cm⁻¹) is of primary interest as it is rich in structural information.[5]
-
-
Computational Modeling (using a package like Gaussian):
-
Conformational Search: First, perform a conformational search to identify all low-energy conformers of the S-enantiomer. The carbamate and amino groups introduce flexibility.
-
DFT Optimization: Optimize the geometry of each significant conformer using DFT at a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).[6]
-
VCD Calculation: For each optimized conformer, calculate the VCD and IR spectra.
-
Boltzmann Averaging: Generate the final predicted spectrum by averaging the spectra of the individual conformers, weighted according to their calculated Boltzmann population at the experimental temperature.
-
-
Data Interpretation & Assignment:
-
Visually and quantitatively compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum for the (S)-enantiomer.[1]
-
Confirmation: If the signs (+/-) and relative intensities of the major experimental bands match the calculated spectrum, the absolute configuration is confidently assigned as (S).
-
Inversion: If the experimental spectrum is a near-perfect mirror image of the calculated (S)-spectrum, the actual configuration is (R).
-
No Match: A lack of correlation suggests a problem with the sample or the computational model (e.g., incorrect relative configuration, unexpected solvent interactions).
-
Electronic Circular Dichroism (ECD): Leveraging Chromophores for Chiral Insight
Electronic Circular Dichroism (ECD) is the counterpart to UV-Vis absorption spectroscopy and measures the differential absorption of circularly polarized light in the UV-Vis range.[7] Unlike VCD, ECD requires the presence of a chromophore—a light-absorbing functional group—in the vicinity of the stereocenter.[8] For this compound, the phenyl group acts as an excellent chromophore, making ECD a viable and powerful technique.
The methodology is analogous to VCD, involving a comparison between an experimental spectrum and a spectrum calculated using Time-Dependent Density Functional Theory (TD-DFT).[9][10]
Logical Workflow for ECD Analysis
The workflow mirrors that of VCD but operates in the electronic transition range and requires more sophisticated computational methods to accurately predict excited states.
Caption: ECD workflow for absolute configuration assignment.
Detailed Experimental & Computational Protocol
-
Sample Preparation:
-
Prepare a dilute solution (~0.1-0.2 mg/mL) of the sample in a UV-transparent solvent, such as methanol or acetonitrile.
-
Use a quartz cuvette with a standard pathlength of 1 cm.
-
-
Spectra Acquisition:
-
Record the ECD and UV-Vis absorption spectra from approximately 400 nm down to 190 nm.
-
The resulting ECD spectrum is a plot of differential molar absorption (Δε) versus wavelength, showing positive and/or negative bands known as Cotton effects.
-
-
Computational Modeling (TD-DFT):
-
The computational steps are similar to VCD: perform a thorough conformational search for the (S)-enantiomer and optimize the geometry of stable conformers (e.g., at the B3LYP/6-31G(d) level).
-
For each conformer, perform a TD-DFT calculation (e.g., using CAM-B3LYP functional with a larger basis set like aug-cc-pVDZ in a Polarizable Continuum Model (PCM) for the solvent) to predict the electronic transitions and their corresponding rotational strengths.[8][9]
-
Generate a Boltzmann-averaged ECD spectrum by applying a Gaussian band shape to the calculated transitions.[10]
-
-
Data Interpretation & Assignment:
-
Compare the experimental ECD spectrum with the calculated spectrum. The key is the sign and position of the Cotton effects.
-
A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration as (S).
-
Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard
X-ray crystallography stands as the most definitive method for determining molecular structure, including absolute configuration.[11] It works by analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, allowing for the creation of a three-dimensional electron density map of the molecule.[12]
To determine the absolute configuration, the technique relies on a phenomenon called anomalous dispersion, which occurs when the X-ray energy is near the absorption edge of an atom in the crystal.[13] This effect, often called the "Bijvoet method," allows for the direct, non-empirical assignment of the correct enantiomer.[13] The primary and most significant challenge of this method is the need to grow a single, high-quality crystal suitable for diffraction.
Logical Workflow for X-ray Crystallography
The workflow is fundamentally different from spectroscopic methods, moving from a bulk property (diffraction) to a precise atomic model. The final validation step involves calculating a statistical parameter that confirms the correctness of the assigned stereochemistry.
Caption: X-ray crystallography workflow for absolute structure.
Detailed Experimental Protocol
-
Crystallization:
-
This is the most critical, trial-and-error step. Attempt various methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, isopropanol) and allow the solvent to evaporate slowly over several days or weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a sealed jar containing a "poor" solvent (anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing solubility and inducing crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
-
Data Collection:
-
Select a high-quality crystal (clear, well-defined faces, no visible cracks) under a microscope and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (~100 K) on the diffractometer to minimize thermal motion.
-
Collect diffraction data using a suitable X-ray source (e.g., Cu Kα radiation is excellent for light-atom structures to enhance anomalous scattering).[13]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Use software to solve the phase problem and generate an initial electron density map.
-
Build and refine a molecular model, fitting the atoms of this compound into the density.
-
-
Absolute Configuration Determination:
-
During the final stages of refinement, calculate the Flack or Hooft parameter. This parameter measures the agreement between the observed and calculated intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l).
-
Interpretation: A Flack parameter close to 0 with a small standard uncertainty (e.g., 0.02(4)) indicates that the assigned (S)-configuration is correct. A value near 1 indicates the configuration is inverted and should be assigned as (R).
-
Comparative Analysis: Choosing the Right Tool
The choice of technique depends on the nature of the sample, available resources, and the required level of certainty.
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | X-ray Crystallography |
| Sample Phase | Solution, neat liquid, oil, solid (KBr) | Solution | High-quality single crystal |
| Key Requirement | Chirality | Chirality + Chromophore | Ability to form a single crystal |
| Sample Amount | 5-20 mg | 0.1-1 mg | < 1 mg (of crystals) |
| Ambiguity | Low; relies on computational accuracy | Low; relies on computational accuracy | Very Low (Gold Standard) |
| Primary Advantage | No chromophore needed; versatile for non-crystalline samples | High sensitivity; very small sample amount | Provides unambiguous 3D structure |
| Primary Limitation | Requires significant computational resources; can be challenging for highly flexible molecules[2] | Requires a UV-Vis chromophore | Crystal growth can be a major bottleneck |
Conclusion and Recommendation
For confirming the absolute configuration of this compound, all three methods are technically sound.
-
VCD and ECD are the preferred initial methods. They provide high-confidence assignments directly from a solution, bypassing the often-insurmountable hurdle of crystallization. Given the presence of the phenyl chromophore, ECD is a highly sensitive and material-sparing option. VCD offers a complementary analysis, probing the entire vibrational framework of the molecule.
-
Single-Crystal X-ray Crystallography , if successful, provides the most definitive and irrefutable proof of absolute configuration. It should be pursued whenever possible, especially for patent filings or regulatory submissions where the highest standard of evidence is required.
An optimal strategy involves a dual approach: first, rapidly confirm the configuration in solution using VCD or ECD. This provides immediate, actionable data for a research program. Concurrently, pursue crystallization for the ultimate validation by X-ray diffraction. This integrated workflow combines the speed and versatility of chiroptical spectroscopy with the unambiguous power of crystallography, ensuring a robust and self-validating system for stereochemical assignment.
References
- 1. biotools.us [biotools.us]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 4. Vibrational Circular Dichroism - Hinds Instruments [hindsinstruments.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Absolute Configuration and Conformation of (−)-R-t-Butylphenylphosphinoamidate: Chiroptical Spectroscopy and X-ray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 13. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate in Asymmetric Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of a chiral auxiliary is a critical decision that profoundly impacts reaction efficiency, stereochemical outcome, and overall project cost. This guide provides a comprehensive cost-benefit analysis of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate, a chiral diamine derivative, in the context of asymmetric synthesis. Its performance and economic viability are compared with two stalwart classes of chiral auxiliaries: Evans-type oxazolidinones and pseudoephedrine-based auxiliaries. This analysis is grounded in available experimental data for the established auxiliaries to provide a robust framework for decision-making in research and development settings.
Executive Summary
The utility of a chiral auxiliary is a delicate balance of performance, cost, and ease of use. While this compound offers a unique chiral scaffold, a thorough review of scientific literature reveals a notable scarcity of detailed, publicly available data on its performance—specifically yield and diastereoselectivity—in key asymmetric transformations such as enolate alkylation. In contrast, Evans auxiliaries and pseudoephedrine amides are extensively documented, with a wealth of predictable and reproducible experimental results.
This guide will delve into a detailed comparison of these alternatives, presenting a clear picture of their respective strengths and weaknesses. For this compound, we will extrapolate a potential synthetic workflow based on established principles of chiral auxiliary-directed synthesis, while clearly highlighting the current lack of specific performance data. This approach will allow researchers to make an informed decision, weighing the well-trodden and reliable paths of established auxiliaries against the potential, yet underexplored, avenue offered by this compound.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The auxiliary is removed after the desired chiral center has been created, and ideally, can be recovered for reuse.[1] This strategy is a cornerstone of asymmetric synthesis, particularly in the pharmaceutical industry where the enantiomeric purity of a drug candidate is paramount.[1]
The ideal chiral auxiliary exhibits several key characteristics:
-
High Stereoselectivity: It should induce a high degree of facial selectivity in the chemical transformation, leading to a high diastereomeric or enantiomeric excess.
-
Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and subsequently removed under mild conditions that do not compromise the newly formed stereocenter.
-
High Recovery and Recyclability: To be cost-effective, the auxiliary should be recoverable in high yield and purity for reuse.
-
Cost-Effectiveness: The overall cost of the auxiliary, including its initial purchase price and the cost of attachment and removal steps, should be economically viable for the intended scale of synthesis.
This guide will evaluate this compound and its alternatives against these critical criteria.
Cost-Benefit Analysis: A Head-to-Head Comparison
The economic feasibility of a synthetic route is a major consideration, especially in process development and large-scale manufacturing. The following table provides a comparative cost analysis of the chiral auxiliaries discussed in this guide.
| Compound | Molecular Weight ( g/mol ) | Representative Price (USD) | Price per Mole (USD) |
| This compound | 236.31 | $300.00 / 1g | $70,893 |
| (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | 177.20 | $108.80 / 5g[2] | $3,858 |
| (1R,2S)-(-)-Pseudoephedrine | 165.23 | ~$8 / 96 tablets (OTC)[3] | Varies, but significantly lower |
Note: Prices are approximate and can vary based on supplier, purity, and quantity. The price for pseudoephedrine is estimated from over-the-counter products and is not representative of bulk chemical pricing.
Performance in Asymmetric Alkylation: A Data-Driven Comparison
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction and serves as an excellent benchmark for comparing the performance of chiral auxiliaries.
This compound: A Hypothetical Workflow
Caption: Hypothetical workflow for asymmetric alkylation using an N-acyl derivative of this compound.
The key challenge in predicting the performance of this auxiliary lies in understanding the facial bias it would impart during the alkylation step. The stereochemical outcome would be influenced by the conformation of the chiral enolate, which is difficult to predict without experimental or computational data.
Evans Auxiliaries: A Well-Established Powerhouse
Evans oxazolidinone auxiliaries are renowned for their high stereoselectivity in a variety of transformations, including asymmetric alkylation.[4] The rigidity of the oxazolidinone ring and the steric hindrance provided by the substituent at the 4-position lead to excellent facial discrimination of the enolate.
Representative Experimental Data for Asymmetric Alkylation using an Evans Auxiliary:
| Substrate (N-Acyl Derivative) | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | 98:2 | 85 |
Data is representative and may vary based on specific reaction conditions.
Caption: Experimental workflow for the asymmetric alkylation using an Evans auxiliary.
Pseudoephedrine Amides: A Cost-Effective Alternative
Pseudoephedrine, an inexpensive and readily available chiral starting material, can be converted into a powerful chiral auxiliary for asymmetric alkylation.[5] The corresponding amides undergo highly diastereoselective alkylation, and the auxiliary can be cleaved to provide a variety of chiral products.[5]
Representative Experimental Data for Asymmetric Alkylation using a Pseudoephedrine Auxiliary:
| Substrate (N-Acyl Derivative) | Electrophile | Base | Diastereomeric Excess (de, %) | Yield (%) |
| N-Propionyl-(1R,2R)-(-)-pseudoephedrine | Benzyl bromide | LDA, LiCl | >99 | 95 |
Data is representative and may vary based on specific reaction conditions.[5]
Caption: Experimental workflow for the asymmetric alkylation using a pseudoephedrine auxiliary.
Experimental Protocols
Protocol for Asymmetric Alkylation using an Evans Auxiliary
Step 1: Acylation of (S)-4-Benzyl-2-oxazolidinone
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere, add 4-dimethylaminopyridine (DMAP) (0.1 equiv).
-
Cool the solution to 0 °C and add propionic anhydride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify by column chromatography to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF dropwise and stir for 30 minutes to form the sodium enolate.
-
Add allyl iodide (1.2 equiv) and stir the reaction at -78 °C until completion (monitored by TLC).[6]
Step 3: Auxiliary Cleavage
-
To a solution of the alkylated product in a mixture of THF and water at 0 °C, add 30% aqueous hydrogen peroxide.
-
Add a solution of lithium hydroxide (LiOH) and stir the mixture vigorously.
-
Upon completion, quench the excess peroxide with sodium sulfite solution.
-
Separate the aqueous layer, which contains the lithium salt of the carboxylic acid, and acidify to precipitate the product.
-
The organic layer contains the recovered chiral auxiliary.
Protocol for Asymmetric Alkylation using a Pseudoephedrine Auxiliary
Step 1: Amide Formation
-
To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 equiv) in an appropriate solvent, add propionyl chloride (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Dry and concentrate the organic layer to obtain the N-propionyl amide, which can be purified by recrystallization.
Step 2: Asymmetric Alkylation
-
To a solution of the pseudoephedrine amide and lithium chloride (6.0 equiv) in anhydrous THF at -78 °C, add a freshly prepared solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF.[7]
-
Stir the mixture to form the enolate.
-
Add benzyl bromide (1.5 equiv) dropwise and stir at -78 °C for 2-4 hours.[7]
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product.
Step 3: Auxiliary Cleavage
-
The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions (e.g., refluxing in aqueous H₂SO₄ or with tetrabutylammonium hydroxide).[8]
-
The pseudoephedrine auxiliary can be recovered from the aqueous layer after basification.
Safety and Handling
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[]
-
Evans Auxiliaries ((S)-4-Benzyl-2-oxazolidinone): Health hazard. Wear protective gloves and eye/face protection.[2]
-
Pseudoephedrine: Regulated in many regions due to its use in the illicit manufacture of methamphetamine.[10] Handle in accordance with local regulations. May cause side effects and has potential for misuse.
Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidelines.
Conclusion
The choice of a chiral auxiliary is a multifaceted decision that requires careful consideration of cost, performance, and practical handling.
-
This compound is a chiral building block with potential applications in asymmetric synthesis. However, the current lack of detailed, publicly available experimental data on its performance as a chiral auxiliary in key transformations like asymmetric alkylation makes it a high-risk, high-reward option for researchers. Its significantly higher cost compared to established alternatives further limits its immediate practical application.
-
Evans Auxiliaries remain the gold standard for many asymmetric transformations due to their exceptional and predictable stereoselectivity. While the initial cost is higher than that of pseudoephedrine, the reliability and extensive literature support often justify the investment, particularly in complex, multi-step syntheses.
-
Pseudoephedrine-based Auxiliaries offer a highly cost-effective and practical alternative. The low cost of the starting material and the high diastereoselectivity achieved in many reactions make it an attractive option, especially for large-scale synthesis. However, researchers must be mindful of the regulatory landscape surrounding pseudoephedrine.
For researchers and drug development professionals, the selection between these auxiliaries will ultimately depend on the specific requirements of their project. For well-precedented and reliable results, Evans auxiliaries are an excellent choice. For a more cost-effective approach, particularly at scale, pseudoephedrine auxiliaries are a strong contender. This compound, while intriguing, requires further investigation to establish its efficacy and justify its cost in the context of asymmetric synthesis.
References
- 1. tert-butyl N-((1S)-2-amino-1-phenylethyl)carbamate | C13H20N2O2 | CID 24256545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. BOC-acetamide | C7H13NO3 | CID 11829722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate chiral building blocks is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic campaign. (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate, a key intermediate, offers a valuable scaffold in the construction of enantiomerically pure pharmaceuticals. This guide provides an in-depth technical comparison of its synthesis, validation, and performance against common alternatives, supported by experimental data and detailed protocols.
Introduction: The Significance of Chiral Amines and the Role of Boc Protection
Chiral amines are fundamental components in a vast array of biologically active molecules. The stereochemistry of these amines is often crucial for their pharmacological activity. The tert-butoxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] this compound combines the chirality of the 1,2-diamino-1-phenylethane backbone with the versatility of the Boc protecting group, making it a valuable synthon in asymmetric synthesis.[2]
Synthesis and Chiral Resolution Strategies
The enantioselective synthesis of this compound can be approached through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired (S)-enantiomer. This often involves the use of a chiral auxiliary to guide the stereochemical outcome of a key reaction step.
Conceptual Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis workflow utilizing a chiral auxiliary.
Chiral Resolution of Racemic (tert-Butyl (2-amino-2-phenylethyl)carbamate)
Chiral resolution involves the separation of a racemic mixture of the protected diamine. A common and industrially viable method is through the formation of diastereomeric salts with a chiral resolving agent.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic tert-butyl (2-amino-2-phenylethyl)carbamate in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-Mandelic acid.
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The choice of solvent and cooling profile is critical for efficient separation.
-
Isolation: Isolate the crystalline diastereomeric salt by filtration.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH) to neutralize the resolving agent and liberate the free this compound.
-
Extraction: Extract the desired enantiomer into an organic solvent and purify further if necessary.
Comparative Analysis of Chiral Auxiliaries and Resolving Agents
The choice of chiral auxiliary or resolving agent is paramount for achieving high enantioselectivity and yield. Below is a comparison of commonly used agents for the synthesis of chiral phenylethylamine derivatives.
| Chiral Auxiliary / Resolving Agent | Application | Typical Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Advantages | Disadvantages |
| (S)-1-Phenylethylamine Derivatives | Asymmetric Synthesis (Chiral Auxiliary) | >95% d.e.[3] | Readily available, high stereocontrol. | Requires an additional step for auxiliary removal. |
| Evans Oxazolidinones | Asymmetric Synthesis (Chiral Auxiliary) | >98% d.e. | High diastereoselectivity, well-established methods. | Can be more expensive than phenylethylamine derivatives. |
| (R)-(-)-Mandelic Acid | Chiral Resolution | >90% e.e. after recrystallization | Cost-effective, readily available. | Resolution efficiency is highly dependent on crystallization conditions. |
| N-benzyl-1-phenylethylamine | Chiral Resolution | Often higher d.e. than 1-phenylethylamine[3] | Enhanced π-π stacking can improve chiral discrimination.[3] | Requires synthesis of the resolving agent.[3] |
| Lithocholic Acid | Chiral Resolution | Can resolve (S)-phenylethylamine from mixtures with low enantiomeric excess.[4] | Efficient for specific enantiomers.[4] | Specificity may limit broader applicability. |
Analytical Validation: Determination of Enantiomeric Purity
Accurate determination of the enantiomeric excess (e.e.) is crucial for validating the success of the asymmetric synthesis or resolution. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this analysis.
Chiral HPLC Method for this compound
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one coated with amylose or cellulose derivatives (e.g., CHIRALPAK® series), is often effective for separating enantiomers of compounds containing aromatic rings and polar functional groups.[5]
Mobile Phase Optimization:
-
A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
The ratio of the solvents is optimized to achieve baseline separation of the enantiomers with reasonable retention times.
-
For compounds with basic amine groups, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
Workflow for Chiral HPLC Analysis:
Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.
Comparison of Analytical Techniques for Chiral Purity
| Analytical Technique | Principle | Sample Preparation | Throughput | Key Advantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Simple dissolution. | Moderate | High resolution, robust, widely applicable. |
| Chiral SFC | Separation using a supercritical fluid mobile phase and a CSP. | Simple dissolution. | High | Faster analysis times, lower solvent consumption. |
| Chiral GC | Separation of volatile enantiomers on a chiral column. | Often requires derivatization to increase volatility. | Moderate | High resolution for volatile compounds. |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with different NMR spectra. | Direct mixing in an NMR tube. | Low | Provides structural information, no separation needed. |
Performance in Synthetic Applications: A Comparative Overview
This compound and its alternatives serve as crucial building blocks in the synthesis of more complex molecules. Their performance can be evaluated based on yield, stereoselectivity, and ease of handling in subsequent reactions.
| Chiral Building Block | Typical Application | Expected Yield of Subsequent Reaction | Key Performance Considerations |
| This compound | Synthesis of chiral ligands, peptide mimetics. | Good to excellent | The Boc group allows for selective deprotection and further functionalization. |
| (S)-1-Phenylethylamine | Chiral auxiliary, synthesis of chiral amides. | Good to excellent | Readily available and cost-effective. |
| N-Boc-(S)-phenylglycinol | Synthesis of chiral oxazolidinones. | Excellent | Provides a rigid scaffold for high stereocontrol. |
| (S)-2-Amino-1-phenylethanol | Synthesis of chiral ligands and auxiliaries. | Good | The hydroxyl group offers an additional site for modification. |
Conclusion
This compound stands as a versatile and valuable chiral building block for asymmetric synthesis. Its preparation through either direct asymmetric synthesis or efficient chiral resolution provides access to a key intermediate for the development of enantiomerically pure compounds. The choice between this synthon and its alternatives will depend on the specific requirements of the synthetic target, including cost, scalability, and the desired stereochemical outcome. The analytical validation of its enantiomeric purity, primarily through chiral HPLC, is a critical step in ensuring the quality and efficacy of the final product. This guide provides the foundational knowledge and experimental framework to enable researchers to make informed decisions and effectively utilize this compound in their synthetic endeavors.
References
- 1. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. shimadzu.com [shimadzu.com]
benchmarking the efficiency of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate-derived ligands
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and fine chemical industries. Asymmetric catalysis, driven by the innovation of chiral ligands, stands as a cornerstone of this endeavor. This guide provides an in-depth technical comparison of chiral diamine ligands, benchmarking a well-established "gold standard" ligand against a rationally designed counterpart derived from (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis, supported by detailed experimental protocols and structural insights, to inform the selection and design of efficient catalytic systems.
Introduction: The Central Role of Chiral Diamine Ligands
Chiral 1,2-diamine derivatives are a privileged class of ligands in asymmetric catalysis, owing to their ability to form stable chelate complexes with a variety of transition metals, including ruthenium, rhodium, and iridium. The stereochemical information embedded in the ligand's backbone is effectively transferred to the catalytic center, thereby directing the enantioselective transformation of a prochiral substrate. A notable application of these ligands is in the asymmetric transfer hydrogenation (ATH) of ketones, a powerful method for the synthesis of chiral secondary alcohols.
The efficiency of a chiral ligand is typically evaluated based on several key metrics:
-
Enantiomeric Excess (ee%) : A measure of the stereoselectivity of the reaction.
-
Conversion (%) : The extent to which the starting material is consumed.
-
Turnover Number (TON) and Turnover Frequency (TOF) : Indicators of catalyst activity and longevity.
This guide will focus on the ATH of acetophenone as a benchmark reaction to compare the performance of two distinct chiral diamine ligands.
The Benchmark: (1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN)
(1S,2S)-TsDPEN is a widely acclaimed chiral ligand, renowned for its ability to induce high enantioselectivity in a variety of asymmetric reactions, most notably the Noyori-type asymmetric transfer hydrogenation of ketones and imines. Its rigid backbone, derived from (1S,2S)-1,2-diphenylethylenediamine, creates a well-defined chiral pocket around the metal center, while the N-tosyl group is believed to play a crucial role in the catalytic cycle through hydrogen bonding and electronic effects.
Synthesis of the Benchmark Ligand: (1S,2S)-TsDPEN
The synthesis of (1S,2S)-TsDPEN begins with the resolution of racemic 1,2-diphenylethylenediamine, followed by monosulfonylation.
Experimental Protocol: Synthesis of (1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine
Part A: Resolution of (±)-1,2-Diphenylethylenediamine
-
Salt Formation : In a 1-L round-bottomed flask, dissolve 42.5 g (0.200 mol) of racemic 1,2-diphenylethylenediamine in 230 mL of ethanol by heating to 70°C. In a separate flask, prepare a hot (70°C) solution of 30.0 g (0.200 mol) of L-(+)-tartaric acid in 230 mL of ethanol. Add the hot tartaric acid solution to the diamine solution. A precipitate of the tartrate salts will form immediately.
-
Crystallization and Isolation : Allow the mixture to cool to room temperature. Collect the crystals by filtration, wash them twice with 60 mL of ethanol, and dry under reduced pressure.
-
Purification : To purify the salt of the (1S,2S)-enantiomer, dissolve the collected solids in 230 mL of boiling water, add 230 mL of ethanol, and allow the solution to cool slowly to room temperature. Collect the crystals by filtration, wash with 40 mL of ethanol, and dry under reduced pressure. Repeat this recrystallization process twice to obtain the pure tartrate salt.
-
Liberation of the Free Diamine : Suspend the resolved tartrate salt in 300 mL of water in a 1-L flask and cool to 0–5°C with vigorous stirring. Add 23 mL of 50% aqueous sodium hydroxide dropwise, followed by 150 mL of dichloromethane. Continue stirring for 30 minutes. Separate the phases, and extract the aqueous phase twice with 50 mL of dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield (1S,2S)-(-)-1,2-diphenylethylenediamine.
Part B: Monosulfonylation of (1S,2S)-1,2-Diphenylethylenediamine
-
Reaction Setup : To a 2 L three-necked round-bottomed flask equipped with a mechanical stirrer, temperature probe, and a dropping funnel, add (1S,2S)-1,2-diphenylethylenediamine (20 g, 0.094 mol) and 160 mL of dichloromethane.
-
Reaction Conditions : Cool the mixture to 0-3°C and slowly add 160 mL of a 1 M sodium hydroxide solution, keeping the temperature below 5°C.
-
Addition of Tosyl Chloride : Prepare a solution of p-toluenesulfonyl chloride (17.9 g, 0.094 mol) in 320 mL of dichloromethane and add it dropwise to the reaction mixture over 2 hours, maintaining the temperature below 5°C.
-
Workup and Isolation : After the addition is complete, allow the reaction to stir at room temperature for an additional 3 hours. Separate the organic layer, wash it three times with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. Recrystallize from a suitable solvent system (e.g., toluene/hexane) to yield pure (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine as a white solid.[1]
A Rationally Designed Alternative: (S)-N-Tosyl-N'-(tert-butoxycarbonyl)-1-phenyl-1,2-ethanediamine ((S)-Ts-Boc-PED)
To provide a meaningful comparison, we propose a novel chiral ligand, (S)-N-Tosyl-N'-(tert-butoxycarbonyl)-1-phenyl-1,2-ethanediamine, hereafter referred to as (S)-Ts-Boc-PED. This ligand is derived from the readily available and optically pure this compound. The design incorporates the key N-tosyl functionality, analogous to TsDPEN, while retaining the Boc protecting group on the second nitrogen atom. This structural feature introduces a different steric and electronic environment around the catalytic center, which is expected to influence its performance.
Proposed Synthesis of (S)-Ts-Boc-PED
The synthesis of (S)-Ts-Boc-PED is designed to be a straightforward, single-step N-tosylation of the commercially available this compound.
Experimental Protocol: Proposed Synthesis of (S)-N-Tosyl-N'-(tert-butoxycarbonyl)-1-phenyl-1,2-ethanediamine ((S)-Ts-Boc-PED)
-
Reaction Setup : In a 250 mL round-bottomed flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 21.1 mmol) in 100 mL of dichloromethane.
-
Addition of Base : Add triethylamine (4.4 mL, 31.7 mmol, 1.5 equiv) to the solution and cool the mixture to 0°C in an ice bath.
-
Tosylation : Slowly add a solution of p-toluenesulfonyl chloride (4.0 g, 21.1 mmol, 1.0 equiv) in 50 mL of dichloromethane to the stirred mixture over 30 minutes.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup : Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (S)-Ts-Boc-PED ligand.
Performance Benchmark: Asymmetric Transfer Hydrogenation of Acetophenone
The ATH of acetophenone to 1-phenylethanol is a widely accepted benchmark reaction for evaluating the efficiency of chiral catalysts. The reaction is typically carried out using a ruthenium(II) precursor, the chiral diamine ligand, and a hydrogen source, such as isopropanol or a formic acid/triethylamine mixture.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
-
Catalyst Pre-formation : In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.01 mmol) and the chiral ligand ((S,S)-TsDPEN or (S)-Ts-Boc-PED) (0.022 mmol) in 5 mL of isopropanol. Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
Reaction Initiation : To the catalyst solution, add acetophenone (2.0 mmol) followed by a 0.1 M solution of potassium hydroxide in isopropanol (0.2 mL, 0.02 mmol).
-
Reaction Conditions : Seal the Schlenk tube and place it in a pre-heated oil bath at a specified temperature (e.g., 28°C or 40°C). Stir the reaction mixture for the specified time.
-
Analysis : After the reaction is complete, cool the mixture to room temperature. Determine the conversion by gas chromatography (GC) analysis of an aliquot of the reaction mixture. Determine the enantiomeric excess of the 1-phenylethanol product by chiral GC or high-performance liquid chromatography (HPLC).
Comparative Analysis of Ligand Efficiency
The following table summarizes the established performance of the benchmark (S,S)-TsDPEN ligand in the Ru-catalyzed ATH of acetophenone and provides a hypothetical performance analysis for the proposed (S)-Ts-Boc-PED ligand.
| Ligand | Catalyst System | Substrate | Conversion (%) | ee (%) | Stereochemistry of Product | Reference / Note |
| (S,S)-TsDPEN | Ru(II)/(S,S)-TsDPEN | Acetophenone | >95 | >97 | (S)-1-phenylethanol | Literature data |
| (S)-Ts-Boc-PED | Ru(II)/(S)-Ts-Boc-PED | Acetophenone | Hypothetical | Hypothetical | (S)-1-phenylethanol | See analysis below |
Analysis of the Benchmark Ligand, (S,S)-TsDPEN:
The Ru(II)/(S,S)-TsDPEN catalytic system is well-documented to provide excellent results in the ATH of acetophenone, with conversions and enantiomeric excesses typically exceeding 95% and 97%, respectively. The high efficiency is attributed to the rigid C₂-symmetric backbone of the ligand, which creates a highly organized and sterically demanding chiral environment around the metal center. The N-H proton of the sulfonamide is believed to participate in the hydrogen transfer mechanism, acting as a proton donor in a concerted, six-membered transition state.
Hypothetical Performance and Structural Analysis of (S)-Ts-Boc-PED:
While direct experimental data for (S)-Ts-Boc-PED is not available in the published literature, a structural analysis allows for an informed hypothesis on its potential performance:
-
Stereochemical Outcome : The stereochemistry at the benzylic position of the ligand backbone is expected to dictate the absolute configuration of the product alcohol. Therefore, the (S)-Ts-Boc-PED ligand is predicted to produce (S)-1-phenylethanol, analogous to (S,S)-TsDPEN.
-
Potential for High Enantioselectivity : The presence of the N-tosyl group suggests that this ligand could also operate through a similar metal-ligand bifunctional mechanism, which is crucial for high enantioselectivity. The bulky tert-butoxycarbonyl (Boc) group would create a distinct and sterically hindered quadrant in the chiral pocket, which could effectively block one of the prochiral faces of the ketone substrate from approaching the metal hydride.
-
Potential Differences in Activity : The electronic and steric differences between the phenyl group in TsDPEN and the Boc-protected amine in (S)-Ts-Boc-PED at the non-tosylated nitrogen could influence the overall electron density at the metal center and the stability of the catalytic intermediates. This might lead to differences in the reaction rate (TOF) compared to the TsDPEN system. The increased steric bulk of the Boc group might also impact the rate of substrate coordination and product release.
The lack of a second N-H proton for hydrogen bonding, due to the Boc protection, might alter the transition state geometry compared to TsDPEN, potentially impacting both reactivity and enantioselectivity.
Visualizing the Synthetic and Catalytic Workflows
To further elucidate the experimental and conceptual frameworks discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways and the proposed catalytic cycle.
Caption: Synthetic pathways for the benchmark and proposed chiral ligands.
Caption: Generalized catalytic cycle for asymmetric transfer hydrogenation.
Conclusion and Future Outlook
This guide has provided a detailed comparison between the well-established chiral ligand, (S,S)-TsDPEN, and a rationally designed counterpart, (S)-Ts-Boc-PED, derived from this compound. We have furnished comprehensive, step-by-step protocols for the synthesis of the benchmark ligand and for the execution of the asymmetric transfer hydrogenation of acetophenone, a key benchmark reaction.
While (S,S)-TsDPEN stands as a testament to the power of C₂-symmetric, bifunctional ligands in achieving exceptional levels of enantioselectivity, the hypothetical analysis of (S)-Ts-Boc-PED underscores the vast potential for ligand design and optimization. The introduction of different steric and electronic features, as exemplified by the Boc-protecting group, opens new avenues for fine-tuning catalyst performance.
It is our hope that the detailed protocols and comparative analysis herein will serve as a valuable resource for researchers in the field. We strongly encourage the experimental validation of the proposed (S)-Ts-Boc-PED ligand and its derivatives. Such studies are crucial for expanding the toolbox of chiral ligands and for advancing the frontiers of asymmetric catalysis, ultimately enabling the more efficient and selective synthesis of complex chiral molecules.
References
Safety Operating Guide
Navigating the Safe Handling of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of chemical intermediates is paramount to both personnel safety and experimental integrity. This guide provides essential, in-depth procedural information for the safe handling of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate (CAS No. 943322-87-0), a key building block in various synthetic pathways. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a proactive safety culture within your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid organic compound that, while crucial for research, presents several health hazards that must be managed. A thorough understanding of these risks is the foundation of a robust safety plan.
The primary hazards, as identified in GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, include:
-
Skin Corrosion/Irritation: The compound can cause skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious damage.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): Inhalation of dust may lead to respiratory tract irritation.[1][2][3]
-
Acute Toxicity (Oral): The substance may be harmful if swallowed.[2][3]
These hazards necessitate a multi-faceted approach to personal protection, focusing on preventing contact through all potential routes of exposure: dermal, ocular, and inhalation.
Physicochemical Properties Overview
| Property | Value | Source |
| Molecular Formula | C13H20N2O2 | [1][4] |
| Molecular Weight | 236.31 g/mol | [1][3] |
| Appearance | Solid | [5] |
| Primary Hazards | Skin Irritant, Eye Damage, Respiratory Irritant | [1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all checklist; it is a dynamic process informed by a risk assessment of the specific procedures being undertaken. The following PPE ensemble is mandatory when handling this compound.
-
Hand Protection: Wear nitrile gloves. The rationale for selecting nitrile over other materials, such as latex, is its superior resistance to a broad range of chemicals and reduced risk of allergic reactions. Always inspect gloves for tears or punctures before use.[2] Proper glove removal technique (without touching the outer surface) is critical to prevent skin contamination.[2]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against dust particles.[6] However, due to the risk of serious eye damage, it is strongly recommended to use a full-face shield in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing or dust generation.[6][7] This combination provides a more comprehensive barrier for the entire face.
-
Body Protection: A standard laboratory coat is required to protect against incidental contact. For procedures with a higher risk of contamination, such as large-scale weighing or transfers, consider using chemical-resistant coveralls.[7][8]
-
Respiratory Protection: All handling of this compound that may generate dust must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] If a fume hood is not available or during a significant spill, a NIOSH-approved respirator with a particulate filter (N100, R100, or P100) is necessary.[5]
Operational Plan: From Receipt to Use
A structured workflow is essential to minimize exposure and ensure procedural consistency.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Assemble all necessary equipment, including a designated waste container.
-
Weighing:
-
Perform all weighing operations on a draft shield balance inside the fume hood.
-
Use a spatula to carefully transfer the solid from its container to a tared weigh boat or paper. Avoid any actions that could create airborne dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the vessel containing the weighed compound slowly and carefully to avoid splashing.
-
Use a magnetic stirrer or gentle swirling to facilitate dissolution within the fume hood.
-
-
Post-Handling:
-
Wipe down the spatula and any surfaces in the fume hood with a damp cloth or paper towel to remove any residual dust.
-
Dispose of all contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[9]
-
Emergency Response and Disposal Plan
Preparedness for unexpected events is a critical component of laboratory safety.
Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow should be adopted.
Caption: Logical workflow for responding to a chemical spill.
Waste Disposal Protocol
Chemical waste must be handled with the same diligence as the parent compound to prevent environmental contamination and ensure regulatory compliance.
-
Segregation: All solid waste contaminated with this compound, including gloves, weigh paper, and absorbent materials from spills, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[9]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials such as strong acids and oxidizing agents.[9]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[9]
By integrating these detailed safety and handling protocols into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for all personnel and the integrity of your research.
References
- 1. tert-butyl N-(2-amino-2-phenylethyl)carbamate | C13H20N2O2 | CID 2771847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. tert-butyl N-((1S)-2-amino-1-phenylethyl)carbamate | C13H20N2O2 | CID 24256545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. appretech.com [appretech.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Carbaryl [cdc.gov]
- 6. quora.com [quora.com]
- 7. epa.gov [epa.gov]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
